Product packaging for Anthragallol(Cat. No.:CAS No. 602-64-2)

Anthragallol

Cat. No.: B1665116
CAS No.: 602-64-2
M. Wt: 256.21 g/mol
InChI Key: AHKDJQYHVWSRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anthragallol is a trihydroxyanthraquinone that is anthracene-9,10-dione substituted by hydroxy groups at positions 1, 2 and 3. It has a role as a plant metabolite.
This compound has been reported in Hymenodictyon orixense, Rubia tinctorum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O5 B1665116 Anthragallol CAS No. 602-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,15,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKDJQYHVWSRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208946
Record name Anthragallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS]
Record name Anthragallol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20248
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

602-64-2
Record name Anthragallol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthragallol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthragallol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthragallol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-trihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTHRAGALLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845J3299E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Anthragallol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources of Anthragallol (1,2,3-trihydroxyanthraquinone), a polycyclic aromatic quinone with potential applications in drug development and materials science. This document details the known botanical origins of this compound, outlines methodologies for its extraction and isolation, and presents its biosynthetic pathway. Quantitative data on related compounds from primary sources are provided to offer a comparative context. This guide is intended for researchers, scientists, and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Introduction

This compound, also known as 1,2,3-trihydroxyanthraquinone, is a member of the anthraquinone family, a class of organic compounds widely distributed in nature. Anthraquinones are known for their vibrant colors and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's specific biological activities are an area of ongoing research, making the identification and quantification of its natural sources a critical step for further investigation. This guide consolidates the current knowledge on the natural occurrence of this compound and provides technical details for its study.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Rubiaceae family. The most well-documented source is the root of the madder plant, Rubia tinctorum.

  • Rubia tinctorum (Madder): The roots of this perennial plant are a rich source of various anthraquinones, and this compound is a known constituent.[1] Madder has been used for centuries as a source of red dye, with its chemical composition being extensively studied. While alizarin and purpurin are the most abundant anthraquinones, this compound is also present.

  • Hymenodictyon orixense : This species, also belonging to the Rubiaceae family, has been reported to contain this compound.[2]

While direct reports of this compound in other families are scarce, the broader class of anthraquinones is prevalent in the Fabaceae (e.g., Cassia species) and Polygonaceae families. It is plausible that this compound may be present in trace amounts in other species within these families, warranting further investigation.

Quantitative Analysis

Specific quantitative data for the concentration of this compound in its natural sources is not extensively available in the current body of scientific literature. However, to provide a frame of reference, the concentrations of other major anthraquinones in Rubia tinctorum roots have been reported.

CompoundPlant SourcePlant PartConcentration Range (mg/g of dry weight)Reference
AlizarinRubia tinctorumRoot6.1 - 11.8[3]
PurpurinRubia tinctorumRootData not consistently reported, often formed from pseudopurpurin during drying.[4]
Ruberythric acidRubia tinctorumRootA major glycosidic precursor to alizarin.[5]
Lucidin-3-primeverosideRubia tinctorumRootA major glycoside.[5]

Note: The concentration of anthraquinones in plants can vary significantly based on factors such as geographical location, climate, soil conditions, and the age of the plant.

Experimental Protocols: Extraction, Isolation, and Quantification

While a specific, standardized protocol for the extraction of this compound has not been prominently published, a general methodology can be derived from established procedures for the isolation of anthraquinones from plant materials, particularly from Rubia tinctorum.

General Extraction Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of anthraquinones from plant material.

Extraction_Workflow A Plant Material (e.g., Dried, powdered Rubia tinctorum roots) B Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) A->B C Filtration & Concentration B->C D Crude Extract C->D E Acid Hydrolysis (Optional) (To cleave glycosidic bonds) D->E For glycosides F Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) D->F For aglycones E->F G Purification by Column Chromatography F->G H Fraction Collection & Analysis (TLC/HPLC) G->H I Preparative HPLC H->I J Isolated this compound I->J

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

4.2.1. Extraction

  • Sample Preparation: Air-dry the plant material (e.g., roots of Rubia tinctorum) at room temperature and grind it into a fine powder.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for 24-48 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with a suitable solvent. This method is generally more efficient but may risk thermal degradation of some compounds.

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.2.2. Purification

  • Acid Hydrolysis (Optional): To isolate this compound from its glycosidic forms, the crude extract can be subjected to acid hydrolysis. Reflux the extract with an acid (e.g., 2M HCl) for 1-2 hours. This will cleave the sugar moieties, yielding the aglycone form.

  • Liquid-Liquid Partitioning: Dissolve the crude extract (or the hydrolyzed extract) in a water/methanol mixture and partition it against a non-polar solvent like ethyl acetate or chloroform. The anthraquinones will preferentially move to the organic phase.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used for the separation of anthraquinones. Sephadex LH-20 can also be employed for size-exclusion chromatography.

    • Mobile Phase: A gradient of non-polar to polar solvents is typically used. For silica gel, a gradient of hexane-ethyl acetate or chloroform-methanol is effective.

    • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC is the method of choice.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or 430 nm).

4.2.3. Identification and Quantification

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a photodiode array (PDA) detector is a standard method for the quantification of this compound. A C18 column with a gradient of acidified water and methanol or acetonitrile is commonly employed.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural elucidation of the isolated this compound.

Biosynthesis of this compound in Rubiaceae

In the Rubiaceae family, anthraquinones, including this compound, are synthesized via the chorismate/o-succinylbenzoic acid pathway. This pathway utilizes precursors from both the shikimate and mevalonate/non-mevalonate pathways.

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_mevalonate MEP/DOXP Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DMAPP Dimethylallyl pyrophosphate (DMAPP) Naphthoquinone_intermediate Naphthoquinone intermediate DMAPP->Naphthoquinone_intermediate OSB o-Succinylbenzoic acid (OSB) Isochorismate->OSB OSB->Naphthoquinone_intermediate Anthraquinone_core Anthraquinone Core Structure Naphthoquinone_intermediate->Anthraquinone_core This compound This compound Anthraquinone_core->this compound Hydroxylation steps

Caption: Biosynthesis of this compound in the Rubiaceae family.

Conclusion

This compound is a naturally occurring anthraquinone with identified sources in the Rubiaceae family, particularly in Rubia tinctorum and Hymenodictyon orixense. While specific quantitative data for this compound remains elusive in the reviewed literature, established methodologies for the extraction, isolation, and analysis of related anthraquinones provide a robust framework for its study. Further research is warranted to quantify the content of this compound in its known sources and to screen other plant species for its presence. The detailed experimental protocols and biosynthetic pathway information presented in this guide are intended to facilitate these future investigations and support the development of potential applications for this compound.

References

Anthragallol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthragallol (1,2,3-trihydroxyanthraquinone) is a naturally occurring anthraquinone found in various plant species, notably within the Rubiaceae family. As a plant metabolite, it is implicated in a range of physiological processes and exhibits diverse biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biosynthesis, and purported roles within plants. Detailed experimental protocols for extraction, quantification, and biological activity assessment are presented, alongside visualizations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological significance of this compound.

Introduction

This compound is a trihydroxyanthraquinone, a class of secondary metabolites widespread in the plant kingdom. It has been identified as a constituent of plants such as Rubia tinctorum (madder) and Hymenodictyon orixense.[1][2] Anthraquinones, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3] This guide focuses specifically on this compound, aiming to provide a detailed technical overview for scientific and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its extraction, purification, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1,2,3-trihydroxyanthracene-9,10-dione[2]
Molecular Formula C₁₄H₈O₅[2]
Molecular Weight 256.21 g/mol [2]
Appearance Orange needle-like crystals
Solubility Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform.
Melting Point 313 °C
Boiling Point 452.7 °C at 760 mmHg

Biosynthesis of this compound in Plants

The biosynthesis of anthraquinones in plants primarily follows two main pathways: the polyketide pathway and the shikimate pathway. For this compound, which is prevalent in the Rubiaceae family, the shikimate pathway is the more likely route.

The shikimate pathway begins with precursors from primary metabolism, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), leading to the formation of chorismate. Chorismate is a key branch-point intermediate in the biosynthesis of aromatic amino acids and various secondary metabolites, including anthraquinones.

The specific enzymatic steps leading to the 1,2,3-trihydroxy substitution pattern of this compound from the general anthraquinone backbone are not yet fully elucidated. However, it is hypothesized to involve a series of hydroxylation reactions catalyzed by specific hydroxylase enzymes.

Anthragallol_Biosynthesis PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-Phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate OSB o-Succinylbenzoic Acid Chorismate->OSB Anthraquinone_Backbone Anthraquinone Backbone OSB->Anthraquinone_Backbone IPPs Isopentenyl Pyrophosphate (IPP) IPPs->Anthraquinone_Backbone Hydroxylation Hydroxylation Steps Anthraquinone_Backbone->Hydroxylation This compound This compound Hydroxylation->this compound

Figure 1: Proposed Biosynthesis of this compound via the Shikimate Pathway.

Quantitative Data

Specific quantitative data for this compound in plant tissues is limited in publicly available literature. However, the total anthraquinone content in related species can provide a general indication. For instance, the roots of Rubia species can contain up to 2% di- and tri-hydroxyanthraquinone-glycosides by dry weight.[4]

Data on the biological activity of this compound is also scarce. The following table summarizes known IC₅₀ values for closely related anthraquinones to provide a comparative context.

Table 2: Comparative Biological Activity of Anthraquinone Derivatives (IC₅₀ values)

CompoundActivityCell Line / OrganismIC₅₀ (µM)Reference
Emodin AnticancerHeLa7.66[5]
Alizarin AnticancerK5622.17[5]
Purpurin AnticancerK5622.35[5]
Damnacanthal AntimicrobialM. tuberculosis13.07 µg/mL[6]
Various Anthraquinones Anti-inflammatoryNeutrophils (superoxide production)6.3 - 33.9[7]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of anthraquinones from plant material and can be adapted for this compound.

Materials:

  • Dried and powdered plant material (e.g., roots of Rubia tinctorum)

  • Methanol or Ethanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Reflux apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of the dried, powdered plant material.

  • Suspend the powder in 100 mL of methanol containing 1% (v/v) HCl. The acidic condition helps in the hydrolysis of glycosides to their aglycone forms.

  • Reflux the mixture for 2 hours at 60-70°C.

  • Allow the mixture to cool to room temperature and filter through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator until a crude extract is obtained.

  • The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Solvent Extraction (Methanol/HCl) Plant_Material->Extraction Reflux Reflux Extraction->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Figure 2: General Workflow for the Extraction and Purification of this compound.

Quantification of this compound by HPLC

This is a general High-Performance Liquid Chromatography (HPLC) method for the quantification of anthraquinones. It should be optimized for this compound by running a pure standard to determine its specific retention time.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient elution: Start with 70% A and 30% B, linearly increase to 100% B over 30 minutes.

  • Flow rate: 1.0 mL/min

  • Detection wavelength: 254 nm

Procedure:

  • Prepare a stock solution of the crude extract or purified this compound in methanol.

  • Prepare a series of standard solutions of a known concentration of pure this compound for calibration.

  • Inject 20 µL of the sample and standards into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (solvent vehicle)

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive and negative controls in separate wells.

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This in vitro assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium supplemented with FBS

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • This compound stock solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Appropriate cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • This compound stock solution

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Role in Plant Signaling

The specific role of this compound in plant signaling pathways is not well-defined. However, as a phenolic compound, it is likely involved in plant defense responses against pathogens and herbivores. Phenolic compounds can act as signaling molecules, antioxidants, and antimicrobial agents.

Anthraquinones, in general, can be induced by various stress signals, including wounding and elicitors like methyl jasmonate. Their production can be part of the plant's induced systemic resistance (ISR) or systemic acquired resistance (SAR). It is plausible that this compound plays a role in these complex signaling networks, potentially interacting with pathways involving reactive oxygen species (ROS) and phytohormones like jasmonic acid and salicylic acid. Further research is needed to elucidate the specific signaling cascades in which this compound participates.

Plant_Signaling Pathogen_Attack Pathogen Attack / Herbivory Stress_Signals Stress Signals (e.g., Wounding, Elicitors) Pathogen_Attack->Stress_Signals ROS_Signaling Reactive Oxygen Species (ROS) Signaling Stress_Signals->ROS_Signaling Phytohormone_Signaling Phytohormone Signaling (Jasmonic Acid, Salicylic Acid) Stress_Signals->Phytohormone_Signaling Anthragallol_Biosynthesis This compound Biosynthesis ROS_Signaling->Anthragallol_Biosynthesis Phytohormone_Signaling->Anthragallol_Biosynthesis Defense_Responses Plant Defense Responses (e.g., Antimicrobial activity, Cell wall reinforcement) Anthragallol_Biosynthesis->Defense_Responses

Figure 3: Hypothetical Role of this compound in Plant Defense Signaling.

Conclusion

This compound is a plant metabolite with significant potential for further scientific investigation and drug development. While its presence in certain plant species is established, there is a notable lack of specific quantitative and mechanistic data in the current literature. This guide has synthesized the available information on its properties, biosynthesis, and potential biological activities, and has provided a framework of experimental protocols for its study. Future research should focus on elucidating the specific concentration of this compound in various plant tissues, determining its precise biological activities with corresponding quantitative metrics (e.g., IC₅₀, MIC), and unraveling its exact role in plant signaling pathways. Such efforts will be crucial in unlocking the full therapeutic and biological potential of this intriguing natural compound.

References

An In-depth Technical Guide to 1,2,3-Trihydroxyanthraquinone (Anthragallol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trihydroxyanthraquinone, also known as Anthragallol, is an organic compound belonging to the anthraquinone family. It is a trihydroxy derivative of anthracene-9,10-dione[1]. This compound and its isomers are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and use as dyes[2]. Found in various plant species, such as those from the Rubiaceae family, this compound has demonstrated potential as a bioactive molecule[3]. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and insights into its biological significance.

Chemical and Physical Properties

1,2,3-Trihydroxyanthraquinone is a brown crystalline solid. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 1,2,3-trihydroxyanthracene-9,10-dione
Synonyms This compound, Anthragallic acid, Alizarine Brown
CAS Number 602-64-2
Molecular Formula C₁₄H₈O₅
Molecular Weight 256.21 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3O)O)O
InChI Key AHKDJQYHVWSRLT-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyValueSource
Appearance Brown powder/crystals[3]
Melting Point 312-313 °C
Boiling Point ~452.7 °C (rough estimate)
Solubility Slightly soluble in water and chloroform; Soluble in alcohol, ether, and glacial acetic acid.
LogP 2.4

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of 1,2,3-Trihydroxyanthraquinone.

Synthesis of 1,2,3-Trihydroxyanthraquinone

A common method for the synthesis of 1,2,3-Trihydroxyanthraquinone involves the condensation of gallic acid with benzoic acid in the presence of a dehydrating agent like sulfuric acid.

Materials:

  • Gallic acid

  • Benzoic acid

  • Concentrated sulfuric acid

  • Reaction vessel with heating and stirring capabilities

  • Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • Combine equimolar amounts of gallic acid and benzoic acid in a reaction vessel.

  • Slowly add concentrated sulfuric acid to the mixture with constant stirring.

  • Heat the reaction mixture, typically at a controlled temperature, to facilitate the condensation reaction.

  • After the reaction is complete, the mixture is cooled and then carefully poured into cold water to precipitate the crude product.

  • The crude 1,2,3-Trihydroxyanthraquinone is then collected by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final crystalline product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification Gallic_Acid Gallic Acid Condensation Condensation in Conc. H₂SO₄ Gallic_Acid->Condensation Benzoic_Acid Benzoic Acid Benzoic_Acid->Condensation Precipitation Precipitation in Water Condensation->Precipitation Heat Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1,2,3-Trihydroxy- anthraquinone Recrystallization->Product

Synthesis workflow for 1,2,3-Trihydroxyanthraquinone.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of 1,2,3-Trihydroxyanthraquinone

Procedure:

  • Finely powder a small amount of the crystalline 1,2,3-Trihydroxyanthraquinone.

  • Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A pure compound will have a sharp melting point range of 1-2 °C.

Determination of Solubility

The solubility profile of a compound is essential for its application in various fields, including drug delivery and formulation.

Materials:

  • Sample of 1,2,3-Trihydroxyanthraquinone

  • A range of solvents (e.g., water, ethanol, diethyl ether, chloroform, glacial acetic acid)

  • Test tubes

  • Vortex mixer or stirring rods

Procedure:

  • Place a small, accurately weighed amount of 1,2,3-Trihydroxyanthraquinone (e.g., 1-5 mg) into a series of test tubes.

  • Add a known volume of a specific solvent (e.g., 1 mL) to each test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If not, it is classified as slightly soluble or insoluble.

  • The process can be repeated with gentle heating to assess temperature effects on solubility.

Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like anthraquinones.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • A suitable solvent in which the compound is soluble (e.g., ethanol)

Procedure:

  • Prepare a dilute solution of 1,2,3-Trihydroxyanthraquinone in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • The resulting spectrum will show the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's electronic structure. For anthraquinones, characteristic π → π* and n → π* transitions are expected[4].

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure (using KBr pellet method):

  • Mix a small amount of dry 1,2,3-Trihydroxyanthraquinone (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present, such as O-H (hydroxyl), C=O (quinone), and C=C (aromatic) stretching vibrations.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

Instrumentation:

  • NMR spectrometer

  • NMR tubes

  • A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is soluble.

Procedure:

  • Dissolve a small amount of 1,2,3-Trihydroxyanthraquinone (typically 5-10 mg) in approximately 0.5-0.7 mL of a deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR and ¹³C NMR spectra.

  • The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • The ¹³C NMR spectrum will provide information on the number of different types of carbon atoms and their chemical environment.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on 1,2,3-Trihydroxyanthraquinone are limited, the general mechanisms of action for similar anthraquinones provide valuable insights.

Many anthraquinones exert their cytotoxic effects against cancer cells by inducing apoptosis (programmed cell death). A common pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of downstream signaling cascades.

One such pathway is the ROS-JNK signaling pathway[5]. Increased intracellular ROS levels can activate the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK can then phosphorylate various downstream targets, leading to mitochondrial dysfunction. This includes the altered expression of Bcl-2 family proteins, resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process, leading to cell death[5].

Apoptosis_Pathway This compound 1,2,3-Trihydroxyanthraquinone (this compound) ROS Increased ROS Production This compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

A proposed signaling pathway for this compound-induced apoptosis.

Conclusion

1,2,3-Trihydroxyanthraquinone (this compound) is a compound with well-defined chemical and physical properties that make it a subject of interest for both fundamental and applied research. Its potential as a bioactive molecule, particularly in the context of cancer research, warrants further investigation into its specific mechanisms of action and signaling pathways. The experimental protocols outlined in this guide provide a solid foundation for the characterization and evaluation of this and similar anthraquinone derivatives. As research in this area continues, a deeper understanding of the structure-activity relationships of these compounds will undoubtedly pave the way for the development of novel therapeutic agents and functional materials.

References

Biological activity of Anthragallol and its derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Anthragallol and its Derivatives

Executive Summary

This compound (1,2,3-trihydroxyanthraquinone) and its derivatives represent a significant class of anthraquinones, which are aromatic compounds with a 9,10-dioxoanthracene core.[1] These compounds, found in various natural sources like plants and fungi, have garnered considerable attention in the scientific community for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current research on the biological activities of this compound and its derivatives, with a focus on their anticancer, antioxidant, antimicrobial, enzyme inhibitory, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anthraquinone derivatives are well-established as a core scaffold in several clinically used anticancer drugs, such as doxorubicin and mitoxantrone.[3][4] Research has demonstrated that this compound and its related compounds exhibit significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3][5] The mechanisms underlying these activities are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[6][7] The planar structure of the anthraquinone core allows for intercalation into DNA, which can disrupt DNA replication and repair processes, contributing to their anticancer effects.[4]

Summary of Cytotoxic Activity

The following table summarizes the cytotoxic activities of various this compound derivatives against different human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or similar metrics.

Compound/DerivativeCell LineActivity MetricValueReference
1,3-dihydroxy-9,10-anthraquinone derivative (15)HepG2ED501.23 µM[3]
Anthraquinone-thiosemicarbazone derivative (34)K562IC502.17 µM[3]
Anthraquinone-thiosemicarbazone derivative (35)K562IC502.35 µM[3]
Anthraquinone-thiosemicarbazone derivative (36)HeLaIC507.66 µM[3]
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116IC5017.80 µg/mL[5]
2,3-dihydroxy-9,10-anthraquinoneA549IC5060 µg/mL[8]
Anthraquinone epoxide derivative (22)AGSIC504.1 µM[3]
Anthraquinone epoxide derivative (23)AGSIC504.9 µM[3]
Substituted anthraquinone (37)DU-145IC5010.2 µM[3]
Substituted anthraquinone (37)HT-29IC508.5 µM[3]
Imine derivative of hybrid chalcone (45)HeLaIC501.45 µM[3]
Imine derivative of hybrid chalcone (46)HeLaIC501.82 µM[3]
Phosphoglycerate mutase 1 inhibitor (58)H1299IC506.9 ± 1.2 µM[3]
Phosphoglycerate mutase 1 inhibitor (58)A549IC5012.7 ± 2.7 µM[3]
Phosphoglycerate mutase 1 inhibitor (58)PC9IC5013.8 ± 1.0 µM[3]

Signaling Pathways in Anticancer Activity

The anticancer effects of anthraquinone derivatives are often mediated by their interaction with specific cellular signaling pathways. One such well-documented pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling cascade, leading to apoptosis.

Several anthraquinone compounds have been shown to induce apoptosis in cancer cells through the generation of ROS.[5] This increase in intracellular ROS leads to the activation of the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate proteins in the Bcl-2 family, leading to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in programmed cell death.[5]

ROS_JNK_Pathway Anthraquinone Anthraquinone Derivative (e.g., 8a) ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Activation (Phosphorylation) ROS->JNK Mitochondria Mitochondrial Stress (Bcl-2 Phosphorylation) JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Cascade Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS/JNK-mediated apoptotic pathway induced by anthraquinone derivatives.

Studies have also investigated the broader impact of anthraquinones on a panel of cancer-related signaling pathways. While some derivatives show specific inhibition, others can affect multiple pathways simultaneously.

Cancer_Signaling_Inhibition Anthraquinone Anthraquinone Derivatives Wnt Wnt Pathway Anthraquinone->Wnt Myc Myc Pathway Anthraquinone->Myc Notch Notch Pathway Anthraquinone->Notch STAT3 STAT3 Pathway Anthraquinone->STAT3 Hedgehog Hedgehog Pathway Anthraquinone->Hedgehog SRB_Assay_Workflow A 1. Cell Seeding (96-well plate, 10^4 cells/well) B 2. Compound Addition (Varying Concentrations) A->B C 3. Incubation (48-72h, 37°C, 5% CO2) B->C D 4. Cell Fixation (Trichloroacetic Acid) C->D E 5. Staining (Sulforhodamine B) D->E F 6. Washing (1% Acetic Acid) E->F G 7. Solubilization (Tris Base) F->G H 8. Absorbance Reading (~515 nm) G->H I 9. IC50 Calculation H->I DPPH_Assay_Workflow A 1. Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C 3. Mix Sample + DPPH Solution A->C B 2. Prepare Test Samples (Varying Concentrations) B->C D 4. Incubate in Dark (e.g., 30 min) C->D E 5. Measure Absorbance (517 nm) D->E F 6. Calculate % Inhibition and IC50 Value E->F

References

Anthragallol: A Technical Guide on its Discovery, History, and Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthragallol, a trihydroxyanthraquinone found in several plant species, has a history rooted in its use as a natural dye. Beyond its colorant properties, this technical guide explores the discovery, history, and traditional medicinal applications of this compound. It delves into its physicochemical properties, known biological activities, and the experimental methodologies used to evaluate its effects. This document aims to provide a comprehensive resource for researchers and professionals in drug development by consolidating the current scientific knowledge on this compound, highlighting its potential as a therapeutic agent, and identifying areas for future investigation.

Introduction

This compound, chemically known as 1,2,3-trihydroxyanthraquinone, is an organic compound that belongs to the anthraquinone family.[1][2] Historically, it has been recognized as one of the coloring principles in the roots of madder (Rubia tinctorum), a plant used for centuries to produce red dyes.[2][3] While its primary historical application has been in dyeing, the broader class of anthraquinones has been a subject of interest in traditional medicine for their diverse biological activities. This guide provides an in-depth technical overview of this compound, from its historical discovery to its modern scientific evaluation.

Discovery and History

The history of this compound is intrinsically linked to the study of natural dyes. The use of madder root for dyeing textiles dates back to ancient civilizations. The isolation of the specific chemical constituents of madder root began in the 19th century. The French chemist Pierre Jean Robiquet first isolated alizarin and purpurin from madder root in 1826. The first synthesis of this compound was achieved by Seuberlich in 1877.

While there is a rich history of the traditional medicinal use of plants containing this compound, such as Rubia tinctorum and Hymenodictyon orixense, the specific use of isolated this compound in traditional remedies is not well-documented. The medicinal applications have generally involved the use of crude extracts or preparations of the entire plant.

Traditional Medicinal Uses of Source Plants
  • Rubia tinctorum (Madder): In traditional medicine, the roots of Rubia tinctorum have been used to treat a variety of ailments. These include conditions related to the urinary system, such as kidney and bladder stones.[3] It has also been used for its diuretic, anti-inflammatory, and emmenagogue properties. Traditional applications also include the treatment of skin diseases, jaundice, and sciatica.[2]

  • Hymenodictyon orixense (Bridal Couch Plant): This plant has a history of use in traditional medicine for treating fever, tumors, ulcers, and various skin disorders.[1] The bark, in particular, has been used as an astringent and febrifuge.[4]

Physicochemical Properties

This compound is an orange crystalline compound.[5] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₈O₅
Molecular Weight 256.21 g/mol
IUPAC Name 1,2,3-trihydroxyanthracene-9,10-dione
Synonyms 1,2,3-Trihydroxyanthraquinone, Anthragallic acid, Alizarine Brown
CAS Number 602-64-2
Melting Point 313 °C
Appearance Brown powder
Solubility Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform.

Biological Activity and Quantitative Data

The primary and most well-characterized biological activity of this compound is its potent inhibition of the enzyme xanthine oxidase.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. This compound has been identified as a significant inhibitor of xanthine oxidase.

CompoundTargetAssayIC₅₀ (µM)
This compound Xanthine OxidaseSpectrophotometric12
Allopurinol (Control)Xanthine OxidaseSpectrophotometric-

Note: Further quantitative data on the cytotoxicity of this compound against various cancer cell lines, its anti-inflammatory activity (e.g., COX inhibition), and its antioxidant capacity (e.g., DPPH, ORAC assays) are not extensively available in the current scientific literature for the isolated compound. Most studies focus on the crude extracts of the source plants.

Experimental Protocols

Isolation and Purification of this compound

Workflow for Anthraquinone Extraction and Isolation

G start Dried and Powdered Rubia tinctorum Roots extraction Solvent Extraction (e.g., Ethanol/Water) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Anthraquinone Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation tlc TLC Analysis of Fractions fractionation->tlc pooling Pooling of this compound-rich Fractions tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification pure_this compound Pure this compound purification->pure_this compound

General workflow for the isolation of this compound.

Methodology Outline:

  • Extraction: The powdered root material of Rubia tinctorum is subjected to extraction with a suitable solvent system, such as an ethanol-water mixture, often under reflux.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude solid mass.

  • Column Chromatography: The crude extract is then subjected to column chromatography on a silica gel stationary phase. A gradient elution system with solvents of increasing polarity is used to separate the different anthraquinone components.

  • Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound, often visualized under UV light or with a suitable staining reagent.

  • Purification: Fractions rich in this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the compound in high purity.

Xanthine Oxidase Inhibition Assay

The following protocol is a standard method for determining the inhibitory activity of a compound against xanthine oxidase.

Principle: The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine by the enzyme xanthine oxidase. The inhibitory effect of a test compound is determined by measuring the reduction in uric acid formation in its presence.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Allopurinol (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound (this compound) and a series of dilutions to be tested.

  • In a cuvette, prepare the reaction mixture containing phosphate buffer and the test compound at the desired concentration.

  • Add the xanthine oxidase solution to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the xanthine substrate solution.

  • Immediately measure the change in absorbance at 295 nm over time (e.g., for 5 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • A control reaction is performed without the inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

G reagents Prepare Reagents: - Phosphate Buffer - Xanthine Oxidase - Xanthine - Test Compound (this compound) incubation Pre-incubation: Buffer + Xanthine Oxidase + this compound reagents->incubation reaction Initiate Reaction: Add Xanthine incubation->reaction measurement Measure Absorbance at 295 nm (Formation of Uric Acid) reaction->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation

Workflow for the xanthine oxidase inhibition assay.

Signaling Pathways

While specific studies on the direct effects of this compound on major signaling pathways such as NF-κB and MAPK are limited, its potent inhibition of xanthine oxidase provides insight into a key mechanism of action with downstream signaling consequences.

Xanthine Oxidase and Reactive Oxygen Species (ROS) Production

The enzymatic reaction catalyzed by xanthine oxidase produces reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). Overproduction of ROS can lead to oxidative stress, which is implicated in the pathogenesis of various inflammatory diseases and cellular damage. By inhibiting xanthine oxidase, this compound can reduce the production of these ROS, thereby exerting antioxidant and anti-inflammatory effects.

Inhibition of Xanthine Oxidase Signaling

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase ROS ROS Production (O₂⁻, H₂O₂) XO->ROS generates This compound This compound This compound->XO inhibits Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress

Inhibition of the xanthine oxidase pathway by this compound.

Future Perspectives and Conclusion

This compound presents an interesting profile as a natural compound with a defined mechanism of action through the potent inhibition of xanthine oxidase. This activity provides a strong rationale for its traditional use in inflammatory-related conditions. However, to advance its potential as a modern therapeutic agent, several areas require further investigation:

  • Detailed Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • In-depth Mechanistic Studies: Research should be expanded to investigate the effects of this compound on other cellular signaling pathways beyond xanthine oxidase to uncover additional mechanisms of action.

  • Broad-Spectrum Bioactivity Screening: A systematic evaluation of this compound's cytotoxicity against a panel of cancer cell lines, as well as its anti-inflammatory and antioxidant activities using standardized assays, would provide valuable quantitative data.

  • Safety and Toxicity: Comprehensive toxicological studies are necessary to establish a safety profile for the purified compound.

References

A Spectroscopic Guide to Anthragallol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the UV-Vis, IR, and NMR Spectroscopic Data of Anthragallol (1,2,3-Trihydroxyanthraquinone)

This technical guide provides a comprehensive overview of the spectroscopic data of this compound (1,2,3-trihydroxyanthraquinone), a naturally occurring organic compound with potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data in a structured format and outlining the experimental protocols for obtaining this information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of anthraquinones reveals characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. For polyhydroxyanthraquinones like this compound, the position and intensity of these bands are influenced by the number and position of the hydroxyl groups, as well as the solvent used. Generally, anthraquinones exhibit absorption bands in the 220–350 nm range and a weaker band at longer wavelengths, often around 400 nm.[1]

Table 1: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Ethanol433 (for the related 1,2-dihydroxyanthraquinone)[1]

Note: Specific λmax values for this compound were not definitively available in the surveyed literature. The value for the closely related 1,2-dihydroxyanthraquinone is provided for reference.

Experimental Protocol for UV-Vis Spectroscopy

A solution of this compound is prepared in a suitable UV-grade solvent, such as ethanol or methanol. The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The spectrum is recorded over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its hydroxyl, carbonyl, and aromatic moieties.

Table 2: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchHydroxyl (-OH)
~1670C=O stretch (free)Quinone carbonyl
~1630C=O stretch (chelated)Quinone carbonyl (H-bonded)
~1590, ~1475C=C stretchAromatic ring
~1250, ~1030C-O stretchPhenolic ether

Note: These are typical ranges for polyhydroxyanthraquinones. Specific peak values for this compound may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

A small amount of finely ground this compound (1-2 mg) is intimately mixed with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 3: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available

Table 4: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
Data not available

Note: Specific ¹H and ¹³C NMR data for this compound was not available in the public domain at the time of this compilation. The tables are provided as a template for expected data presentation.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS may be added as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like this compound is depicted in the following diagram. This process ensures a systematic approach to obtaining comprehensive structural information.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure this compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR UV_Data Determine λmax UV_Vis->UV_Data IR_Data Assign Functional Groups IR->IR_Data NMR_Data Assign ¹H & ¹³C Signals NMR->NMR_Data Structure Structural Elucidation UV_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While comprehensive experimental data for this compound itself remains to be fully compiled in publicly accessible literature, the provided information on related compounds and standardized protocols offers a robust framework for researchers to conduct their own analyses.

References

Understanding the mechanism of action of Anthragallol.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Anthragallol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,2,3-trihydroxyanthraquinone, is a phenolic organic compound belonging to the anthraquinone family.[1][2] It is a natural metabolite found in various plant species, notably those of the Rubia (madder) genus, and has historical use as a brown mordant dye.[1][3] Beyond its properties as a colorant, this compound is recognized for its diverse biological activities, which are characteristic of the broader anthraquinone class. These activities include anti-inflammatory, antioxidant, and anticancer effects.[4][5][6]

This technical guide provides a detailed examination of the molecular mechanisms underlying the bioactivity of this compound. The primary and most direct evidence for its mechanism of action lies in its potent inhibition of the enzyme xanthine oxidase. Furthermore, this guide will explore other potential mechanisms, including the modulation of key cellular signaling pathways involved in inflammation and cancer, based on extensive research conducted on structurally related anthraquinones.

Primary Mechanism of Action: Enzyme Inhibition

The most definitively characterized mechanism of action for this compound is its potent inhibition of xanthine oxidase (XO), an enzyme of critical importance in human purine metabolism.

Target: Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[7] This process is the final step in the purine degradation pathway. While essential, the overactivity of XO can lead to an excessive accumulation of uric acid in the blood (hyperuricemia), which is a primary cause of gout, a painful inflammatory arthritis.[7] Therefore, inhibitors of xanthine oxidase are a cornerstone of therapy for managing this condition.

This compound has been identified as a significant inhibitor of xanthine oxidase.[8] Its inhibitory action reduces the catalytic efficiency of the enzyme, thereby decreasing the production of uric acid and associated reactive oxygen species (ROS), which contributes to its therapeutic potential.

Quantitative Data: Enzyme Inhibition Potency

The inhibitory effect of this compound on xanthine oxidase has been quantified and compared with other related hydroxyanthraquinones. The half-maximal inhibitory concentration (IC50) value is a standard measure of an inhibitor's potency.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compound Xanthine Oxidase12[8]
AnthrarobinXanthine Oxidase68.35[9]
PurpurinXanthine Oxidase105.13[8][9]
ChrysophanolXanthine Oxidase143.3[8]
PhyscionXanthine Oxidase158.5[8]
AllopurinolXanthine OxidaseReference Standard[8]

Signaling Pathway Diagram: Xanthine Oxidase Inhibition

XO_Inhibition Diagram 1: Inhibition of the Xanthine Oxidase Pathway cluster_pathway Purine Metabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->Inhibition

Caption: this compound directly inhibits the enzyme Xanthine Oxidase, blocking purine metabolism.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a representative spectrophotometric method for determining the inhibitory activity of a compound against xanthine oxidase.

  • Objective: To measure the IC50 value of this compound for xanthine oxidase.

  • Principle: The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 293-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[10] An inhibitor will reduce the rate of uric acid formation.

  • Materials:

    • Xanthine Oxidase (from bovine milk or microbial source), diluted in phosphate buffer to a working concentration (e.g., 0.05-0.1 U/mL).[1]

    • Xanthine (substrate), dissolved in buffer to a working concentration (e.g., 150 µM).[10]

    • Phosphate Buffer (e.g., 70-100 mM, pH 7.5).[10][11]

    • This compound (test inhibitor), dissolved in DMSO and serially diluted to various concentrations.

    • Allopurinol (positive control inhibitor).

    • 96-well UV-transparent microplate or quartz cuvettes.

    • Spectrophotometer capable of reading at 295 nm.

  • Procedure:

    • Prepare the reaction mixture in each well of the microplate. For a typical 200 µL final volume, add:

      • 50 µL of the test compound (this compound at various concentrations) or buffer/DMSO (for control).[10]

      • 80 µL of Phosphate Buffer.

      • 40 µL of Xanthine Oxidase enzyme solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[10]

    • Initiate the reaction by adding 30 µL of the xanthine substrate solution to each well.[8]

    • Immediately begin monitoring the absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) from the initial linear portion of the absorbance vs. time curve for each concentration.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Rate_sample / Rate_control)) * 100[10]

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Secondary Mechanisms of Action

While XO inhibition is well-documented, this compound likely shares other mechanisms of action with the broader anthraquinone class, including anticancer and anti-inflammatory activities. These are often mediated by complex signaling pathways.

Anticancer Activity

Anthraquinones are known to exert anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and cell cycle arrest.[5][12]

  • Induction of Apoptosis: Many anthraquinone derivatives trigger apoptosis by increasing intracellular levels of Reactive Oxygen Species (ROS).[13] Elevated ROS can activate stress-related signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, which is a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6][13] Activation of this pathway can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases (e.g., caspase-9 and caspase-3), the executive enzymes of apoptosis.[14]

  • Cell Cycle Arrest: Certain anthraquinones can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[5]

Signaling Pathway Diagram: Plausible Anthraquinone-Induced Apoptosis

Apoptosis_Pathway Diagram 2: Potential Apoptosis Pathway for Anthraquinones Anthraquinone This compound (as an Anthraquinone) ROS ↑ Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Activation (MAPK Pathway) ROS->JNK Mito Mitochondrial Stress (Cytochrome c release) JNK->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential anticancer mechanism involving ROS generation and caspase activation.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., HCT116 colon cancer cells).[14]

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to quantify the cell populations.

  • Materials:

    • Cancer cell line (e.g., HCT116).

    • Cell culture medium and supplements.

    • This compound.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow Cytometer.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL) for 24 hours.[14]

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples immediately using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of anthraquinones are often linked to their ability to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[15]

  • Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][16] Anthraquinones can inhibit this pathway, often by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16] This suppression leads to a decrease in the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[15]

Signaling Pathway Diagram: NF-κB Pathway Inhibition

NFkB_Pathway Diagram 3: Potential Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα - NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes This compound This compound This compound->Inhibition Inhibition->IKK

Caption: this compound may inhibit the NF-κB pathway, reducing pro-inflammatory gene expression.

Conclusion

The mechanism of action for this compound is multifaceted. The most direct and quantitatively supported action is the potent inhibition of xanthine oxidase, positioning it as a molecule of interest for conditions related to hyperuricemia, such as gout. Additionally, based on its classification as an anthraquinone, it is highly probable that this compound exerts anticancer and anti-inflammatory effects by modulating key cellular processes like apoptosis and the NF-κB signaling pathway. Further research is required to provide direct evidence and quantitative data for these secondary mechanisms, which would fully elucidate its therapeutic potential in oncology and inflammatory diseases.

References

Anthragallol's Potential as an Endocrine Disruptor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the potential for anthragallol (1,2,3-trihydroxyanthraquinone) to act as an endocrine-disrupting chemical (EDC). While direct experimental data on this compound's endocrine activity is limited in publicly available literature, its structural classification as a trihydroxyanthraquinone warrants a thorough investigation of its potential to interact with hormonal pathways. This document synthesizes information on the toxicological properties of related anthraquinone compounds, outlines standard experimental protocols for assessing endocrine disruption, and presents signaling pathways potentially affected by such molecules. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of chemical safety and endocrine biology.

Introduction

This compound, a trihydroxyanthraquinone, is a chemical compound that has been identified as a "potential endocrine disrupting compound"[1]. Endocrine disruptors are exogenous substances that can interfere with any aspect of hormone action, including synthesis, secretion, transport, binding, action, and elimination of natural hormones in the body[2][3]. Concerns over EDCs stem from their potential to cause adverse health effects in both humans and wildlife, including developmental, reproductive, neurological, and immune effects[3][4][5][6]. Given the widespread use of anthraquinone derivatives in various industrial applications, understanding the potential endocrine-disrupting properties of compounds like this compound is of significant importance.

This guide will explore the potential mechanisms of endocrine disruption by this compound, with a focus on estrogenic, androgenic, and thyroid hormone pathways. It will also provide detailed methodologies for key in vitro experiments used to screen for and characterize endocrine-disrupting activity.

Chemical Profile of this compound

  • IUPAC Name: 1,2,3-Trihydroxyanthracene-9,10-dione

  • CAS Number: 602-64-2

  • Molecular Formula: C₁₄H₈O₅

  • Molecular Weight: 256.21 g/mol

  • Structure:

    alt text

Potential Endocrine-Disrupting Mechanisms of Action

Endocrine disruptors can exert their effects through various mechanisms, including receptor binding (as agonists or antagonists), altering hormone metabolism, and interfering with hormone synthesis[2]. For a compound like this compound, the primary suspected mechanisms would involve interactions with nuclear hormone receptors due to its phenolic structure, which is a common feature in many estrogenic compounds[7].

Estrogenic and Anti-Estrogenic Activity

Many phenolic compounds have been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ) and mimicking the effects of the natural hormone 17β-estradiol[7]. A study on 20 anthraquinone derivatives demonstrated that these compounds can interact with the estrogen receptor alpha (ERα) through hydrogen bonding, hydrophobic, and π-π interactions, implying potential estrogenic activities[8].

dot

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Potential EDC) ER_HSP ER-HSP Complex This compound->ER_HSP Potentially Binds (Agonist/Antagonist) Estradiol 17β-Estradiol Estradiol->ER_HSP Binds ER Estrogen Receptor (ERα/ERβ) ER_Dimer ER Dimer ER->ER_Dimer HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Activation/ Repression

Figure 1: Potential interaction of this compound with the estrogen signaling pathway.

Androgenic and Anti-Androgenic Activity

Similar to the estrogen receptor, the androgen receptor (AR) can be a target for endocrine disruptors. These compounds can either mimic the action of androgens like testosterone and dihydrotestosterone (DHT) or block their effects, leading to disruptions in male reproductive health and development.

dot

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Potential EDC) AR_HSP AR-HSP Complex This compound->AR_HSP Potentially Binds (Agonist/Antagonist) Testosterone Testosterone/DHT Testosterone->AR_HSP Binds AR Androgen Receptor (AR) AR_Dimer AR Dimer AR->AR_Dimer HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Activation/ Repression

Figure 2: Potential interaction of this compound with the androgen signaling pathway.

Thyroid Hormone System Disruption

The thyroid hormone system is another critical target for EDCs. Chemicals can interfere with thyroid hormone synthesis, transport, and metabolism. Inhibition of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis, is a common mechanism of thyroid disruption[9][10].

dot

Thyroid_Hormone_Disruption This compound This compound (Potential EDC) TPO Thyroid Peroxidase (TPO) This compound->TPO Potential Inhibition MIT_DIT MIT & DIT Formation TPO->MIT_DIT Iodination of TG Iodide Iodide (I⁻) Iodide->TPO Oxidation TG Thyroglobulin (TG) T3_T4 T3 & T4 Synthesis MIT_DIT->T3_T4 Coupling

Figure 3: Potential inhibition of thyroid hormone synthesis by this compound.

Quantitative Data on Endocrine-Disrupting Activity of Anthraquinone Derivatives

Compound (Anthraquinone Derivative)CAS NumberLog RPE¹EC₅₀ (mol/L)
1-Hydroxyanthraquinone129-43-1-4.961.10E-05
1,2-Dihydroxyanthraquinone (Alizarin)72-48-0-4.725.75E-06
1,4-Dihydroxyanthraquinone (Quinizarin)81-64-1-5.111.41E-05
1,5-Dihydroxyanthraquinone (Anthrarufin)117-12-4-5.857.94E-05
1,8-Dihydroxyanthraquinone (Dantron)117-10-2-5.302.24E-05
1,2,4-Trihydroxyanthraquinone (Purpurin)81-54-9-4.302.24E-06
Emodin518-82-1-4.523.63E-06
Rhein478-43-3-5.402.82E-05
... (and 12 other derivatives).........
17β-Estradiol (Reference)50-28-201.12E-10

¹Relative Potency (RPE) is calculated relative to 17β-estradiol.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the endocrine-disrupting potential of a test substance like this compound.

Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

dot

ER_Binding_Assay_Workflow Start Start Prepare_ER Prepare Estrogen Receptor (e.g., rat uterine cytosol or recombinant human ERα) Start->Prepare_ER Incubate Incubate ER with radiolabeled estradiol ([³H]E₂) and varying concentrations of this compound Prepare_ER->Incubate Separate Separate receptor-bound and unbound [³H]E₂ (e.g., hydroxylapatite precipitation) Incubate->Separate Measure Measure radioactivity of the receptor-bound fraction Separate->Measure Analyze Analyze data to determine IC₅₀ and relative binding affinity Measure->Analyze End End Analyze->End

Figure 4: Workflow for the Estrogen Receptor (ER) Binding Assay.

Methodology:

  • Receptor Preparation: Estrogen receptors (ERα or ERβ) are prepared, typically from rat uterine cytosol or using recombinant human ER expressed in a suitable cell line[11].

  • Competitive Binding: A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) is incubated with the ER preparation in the presence of increasing concentrations of the test substance (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of the test substance to that of a reference estrogen (e.g., 17β-estradiol).

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a test chemical to induce or inhibit gene expression mediated by the androgen receptor.

dot

AR_Reporter_Gene_Assay_Workflow Start Start Transfect_Cells Transfect mammalian cells with - Androgen Receptor (AR) expression vector - Reporter gene construct (e.g., luciferase)  driven by an Androgen Response Element (ARE) Start->Transfect_Cells Treat_Cells Treat transfected cells with varying concentrations of this compound (for agonist mode) or this compound + androgen (for antagonist mode) Transfect_Cells->Treat_Cells Incubate_Cells Incubate cells for a defined period (e.g., 24-48 hours) Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells and measure reporter gene activity (e.g., luminescence for luciferase) Incubate_Cells->Lyse_Cells Analyze_Data Analyze data to determine EC₅₀ (agonist) or IC₅₀ (antagonist) Lyse_Cells->Analyze_Data End End Analyze_Data->End

Figure 5: Workflow for the Androgen Receptor (AR) Reporter Gene Assay.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO, HEK293) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter[12].

  • Agonist Mode: Transfected cells are exposed to various concentrations of the test substance (this compound) to determine if it can induce reporter gene expression.

  • Antagonist Mode: Transfected cells are co-treated with a known androgen (e.g., DHT) and various concentrations of the test substance to determine if it can inhibit androgen-induced reporter gene expression.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter protein expression.

  • Lysis and Measurement: Cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase)[13][14][15][16].

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

H295R Steroidogenesis Assay

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones.

dot

H295R_Steroidogenesis_Assay_Workflow Start Start Culture_Cells Culture H295R cells in a multi-well plate Start->Culture_Cells Expose_Cells Expose cells to varying concentrations of this compound for a defined period (e.g., 48 hours) Culture_Cells->Expose_Cells Collect_Media Collect the cell culture medium Expose_Cells->Collect_Media Assess_Viability Assess cell viability to control for cytotoxicity Expose_Cells->Assess_Viability Analyze_Hormones Analyze hormone concentrations in the medium (e.g., testosterone, estradiol) using LC-MS/MS or immunoassays Collect_Media->Analyze_Hormones Analyze_Data Analyze changes in hormone production relative to controls Analyze_Hormones->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Figure 6: Workflow for the H295R Steroidogenesis Assay.

Methodology:

  • Cell Culture: H295R cells are cultured in multi-well plates.

  • Exposure: Cells are exposed to a range of concentrations of the test substance (this compound) for a specified duration (e.g., 48 hours)[17].

  • Sample Collection: The cell culture medium is collected.

  • Hormone Analysis: The concentrations of key steroid hormones (e.g., progesterone, androstenedione, testosterone, estrone, and estradiol) in the medium are quantified using analytical methods such as LC-MS/MS or specific immunoassays[17][18].

  • Cytotoxicity Assessment: Cell viability is assessed to ensure that observed changes in hormone levels are not due to cytotoxicity.

  • Data Analysis: The effects of the test substance on the production of each hormone are evaluated by comparing the results to solvent controls.

Conclusion and Future Directions

While this compound is classified as a potential endocrine disruptor, there is a clear lack of direct experimental evidence to confirm or refute this classification. The structural similarity of this compound to other anthraquinone derivatives that have demonstrated estrogenic activity suggests that further investigation is warranted. The experimental protocols detailed in this guide provide a robust framework for assessing the potential of this compound to interact with the estrogen, androgen, and thyroid hormone systems.

Future research should prioritize the screening of this compound in a battery of in vitro assays, including receptor binding, reporter gene, and steroidogenesis assays. Positive results in these in vitro systems would then necessitate further investigation using in vivo models to understand the potential for adverse health effects. Such a tiered approach is essential for a comprehensive risk assessment of this compound and other related compounds.

References

Navigating the Properties of Anthragallol: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Anthragallol (1,2,3-trihydroxyanthraquinone), a compound of interest in various scientific and pharmaceutical domains. This document collates available data, outlines detailed experimental protocols for its characterization, and presents logical workflows through diagrams to aid in research and development.

Solubility Profile of this compound

Known Solubility of this compound

This compound exhibits varied solubility across different solvent classes. Qualitative and quantitative data from available sources are presented below.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)6.25 mg/mL (24.39 mM)Sonication is recommended to aid dissolution.
Alcohol (e.g., Ethanol)SolubleSpecific quantitative data is not available.
EtherSolubleSpecific quantitative data is not available.
Glacial Acetic AcidSolubleSpecific quantitative data is not available.
WaterSlightly soluble-
ChloroformSlightly soluble-
Comparative Solubility Data: Anthraquinone

To provide a broader perspective on the solubility behavior of the core anthraquinone structure, the following table summarizes the solubility of the parent compound, anthraquinone. It is important to note that the presence of three hydroxyl groups in this compound is expected to significantly influence its polarity and, consequently, its solubility profile compared to the unsubstituted anthraquinone.

SolventTemperature (°C)Solubility ( g/100 g)
Ethanol250.44[1]
Ethanol (boiling)-2.25[1]
Ether250.11[1]
Chloroform200.61[1]
Benzene200.26[1]
Toluene250.30[1]
Acetone-Soluble[1]
Water250.0001353

Stability of this compound

Understanding the stability of this compound under various environmental conditions is crucial for its handling, storage, and application in formulations. While specific degradation kinetics for this compound are not extensively documented, insights can be drawn from studies on similar polyhydroxyanthraquinone compounds.

Factors Influencing Stability

pH: The stability of polyhydroxyanthraquinones can be significantly influenced by pH. A study on anthraquinones from Aloe vera, such as aloin (a glycoside of aloe-emodin), demonstrated that these compounds undergo rapid decomposition at basic pH values.[2] For instance, a substantial reduction in aloin concentration was observed at pH 6.7, while it remained relatively unaffected at a more acidic pH of 3.5.[2] Given the structural similarities, it is plausible that this compound may also exhibit greater stability in acidic to neutral conditions and be prone to degradation in alkaline environments.

Temperature: Thermal degradation is a key consideration for the stability of anthraquinones. The same study on Aloe vera anthraquinones showed that aloin content decreased by more than 50% at elevated temperatures of 50 °C and 70 °C, whereas the decrease was more moderate at 4 °C and 25 °C.[2] This suggests that storage of this compound at refrigerated or room temperature is advisable to minimize thermal degradation.

Light: Photodegradation is a common degradation pathway for many organic molecules, including anthraquinone derivatives. Studies on various anthraquinone dyes have shown that they can undergo photodegradation upon exposure to light.[3][4] The rate and extent of photodegradation can be influenced by the specific substitution pattern on the anthraquinone core. For instance, a study on nine different anthraquinone-derivatives in a PMMA matrix found that 1,8-Dihydroxyanthraquinone displayed the best photostability and recovery characteristics.[3][4] Therefore, it is recommended to protect this compound from light to prevent photochemical degradation.

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed methodologies for determining its solubility and stability.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, DMSO, water)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

    • Centrifuge the vial to further separate the solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mM).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolytic stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Photostability chamber

  • Oven for thermal stress

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with 0.1 N NaOH.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or heat it for a specified period. After the specified time, cool the solution and neutralize it with 0.1 N HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Keep the solid this compound and its solution in an oven at an elevated temperature (e.g., 60 °C) for a specified period.

    • Photolytic Degradation: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples appropriately with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A PDA detector can be used to check for peak purity, and an MS detector can help in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and, if possible, characterize the major degradation products.

Visualized Workflows

To provide a clear and logical representation of the experimental processes, the following diagrams have been generated using the DOT language.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Place in shaker sep1 Centrifuge equil1->sep1 After equilibration sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Solubility Determination

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acidic Hydrolysis (HCl, heat) start->acid base Alkaline Hydrolysis (NaOH) start->base oxid Oxidation (H2O2) start->oxid thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo sample Sample at time points acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize (for acid/base) sample->neutralize dilute Dilute sample sample->dilute neutralize->dilute hplc Stability-indicating HPLC dilute->hplc data Evaluate degradation hplc->data

Caption: Workflow for Forced Degradation Study

References

Synonyms and alternative names for Anthragallol in scientific literature.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Anthragallol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a trihydroxyanthraquinone of interest to researchers in various scientific fields, including pharmacology and drug development. This document covers its nomenclature, physicochemical properties, key experimental protocols, and its role in cellular signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

CategoryName/Identifier
Systematic Name 1,2,3-Trihydroxy-9,10-anthracenedione[1]
Common Synonyms 1,2,3-Trihydroxyanthraquinone[1][2][3], Anthragallic acid[2]
CAS Registry Number 602-64-2[1]
Dye and Pigment Names Alizarine Brown HD, Alizarine Brown R, Anthracene Brown, Anthracene Brown FD, Anthracene Brown FF, Anthracene Brown G, Anthracene Brown N, Anthracene Brown S, Anthracene Brown WH, Anthracene Brown WL, Anthracene Printing Brown, Antracromo Brown D, Chrome Fast Brown FC, C.I. 58200, C.I. Mordant Brown 42, Mitsui Anthracene Brown[1]
Other Identifiers UNII: 845J3299E1, NSC 31754[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₈O₅[1]
Molecular Weight 256.21 g/mol [1][2]
Melting Point 312-313 °C[1]
Boiling Point 452.7 °C at 760 mmHg[1]
Appearance Brown powder/crystals[1]
Solubility Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform[1]
Sublimation Point 290 °C[1]

Experimental Protocols

This section details methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented in the literature.

1. From Gallic Acid and Benzoic Acid:

This method involves the condensation of gallic acid and benzoic acid in the presence of a strong acid catalyst.

  • Materials: Gallic acid, Benzoic acid, Concentrated sulfuric acid.

  • Procedure:

    • Combine equimolar amounts of gallic acid and benzoic acid in a round-bottom flask.

    • Slowly add an excess of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Once the addition is complete, heat the reaction mixture to 125 °C.

    • Maintain the temperature and stir the mixture for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the cooled reaction mixture over crushed ice to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

2. From Phthalic Anhydride and Pyrogallol:

This is another established method for synthesizing this compound.

  • Materials: Phthalic anhydride, Pyrogallol, Concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, mix phthalic anhydride and pyrogallol.

    • Carefully add concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to 160 °C and maintain this temperature with stirring for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the mixture into a large volume of cold water to precipitate the product.

    • Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry.

    • Purify the crude this compound by recrystallization.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is a general guideline and should be optimized for specific cell lines.

  • Materials: 96-well plates, cell culture medium, this compound stock solution (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a cell culture medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Enzyme Inhibition: Xanthine Oxidase Assay

This compound has been reported to be an inhibitor of xanthine oxidase. The following is a general protocol for assessing this inhibitory activity.

  • Materials: Xanthine oxidase, Xanthine solution (substrate), Phosphate buffer (pH 7.5), this compound solutions of varying concentrations, Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the xanthine solution in a cuvette.

    • Add the this compound solution at the desired concentration to the reaction mixture. A control reaction should be prepared without the inhibitor.

    • Initiate the reaction by adding the xanthine oxidase enzyme solution.

    • Immediately monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[4]

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction.

    • The IC₅₀ value can be determined by testing a range of this compound concentrations.

Signaling Pathway Analysis

Anthraquinones, the class of compounds to which this compound belongs, are known to exert their biological effects, particularly their anticancer activities, through the modulation of various cellular signaling pathways. A prominent mechanism involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6]

Workflow for Investigating this compound's Effect on the ROS/JNK Pathway

The following diagram illustrates a typical experimental workflow to investigate the role of this compound in the ROS/JNK signaling pathway.

G cluster_cell_culture Cell Culture and Treatment cluster_ros_detection ROS Detection cluster_protein_analysis Protein Analysis cluster_apoptosis_assay Apoptosis Assay a Seed Cancer Cells b Treat with this compound a->b c DCFH-DA Staining b->c e Cell Lysis b->e h Annexin V/PI Staining b->h d Flow Cytometry / Fluorescence Microscopy c->d f Western Blot e->f g Probe for p-JNK, JNK, Pro- and Anti-apoptotic proteins f->g i Flow Cytometry h->i

Caption: Experimental workflow for studying this compound's effects.

Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of related anthraquinones, the following signaling pathway is proposed for this compound-induced apoptosis in cancer cells.

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS JNK_activation JNK Activation (Phosphorylation) ROS->JNK_activation Mitochondria Mitochondrial Dysfunction JNK_activation->Mitochondria Apoptotic_proteins Modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2) JNK_activation->Apoptotic_proteins Caspase_activation Caspase Cascade Activation Mitochondria->Caspase_activation Apoptotic_proteins->Mitochondria Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed ROS/JNK-mediated apoptosis by this compound.

References

Methodological & Application

Synthesis of Anthragallol from Gallic Acid and Benzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the fields of medicinal chemistry, drug discovery, and materials science now have access to a detailed guide for the synthesis of Anthragallol (1,2,3-trihydroxyanthraquinone), a promising scaffold for the development of novel therapeutic agents. This document provides comprehensive application notes and experimental protocols for the synthesis of this compound from readily available starting materials, gallic acid and benzoic acid.

This compound, a member of the anthraquinone class of compounds, has garnered significant interest due to the established and broad-ranging pharmacological properties of anthraquinones, including their use as anticancer and anti-inflammatory agents.[1][2] This protocol outlines a classic yet effective method for its preparation, alongside essential data for its characterization and potential biological applications.

Chemical and Physical Data

A summary of the key chemical and physical properties of the starting materials and the final product, this compound, is provided below for easy reference.

CompoundChemical FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
Gallic AcidC₇H₆O₅170.12White to pale fawn-colored crystalline solid251 (decomposes)149-91-7
Benzoic AcidC₇H₆O₂122.12White crystalline solid122.465-85-0
This compoundC₁₄H₈O₅256.21Brown crystalline solid[3]312-313[3]602-64-2[3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of benzoic acid with gallic acid, followed by intramolecular cyclization.

Materials:

  • Gallic Acid (C₇H₆O₅)

  • Benzoic Acid (C₇H₆O₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Distilled Water

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Benzene (for recrystallization)

  • Petroleum Ether (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine one molar equivalent of gallic acid and one molar equivalent of benzoic acid.

  • Acid Addition: Carefully and slowly add an excess of concentrated sulfuric acid to the flask while stirring. The sulfuric acid acts as both a solvent and a catalyst for the Friedel-Crafts reaction.

  • Heating: Heat the reaction mixture to 125°C using a heating mantle. Maintain this temperature and continue stirring for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice in a large beaker. This will precipitate the crude this compound.

  • Neutralization and Filtration: Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the effervescence ceases. Filter the precipitated solid using a Buchner funnel and wash thoroughly with distilled water to remove any remaining acid and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude this compound can be purified by recrystallization.[4]

  • Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of benzene and petroleum ether.

  • Dissolution: Dissolve the crude product in a minimal amount of hot benzene.

  • Crystallization: Slowly add petroleum ether to the hot benzene solution until a slight turbidity is observed. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold petroleum ether, and dry them under vacuum.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

Technique Expected Data
Melting Point 312-313 °C[3]
FTIR (KBr, cm⁻¹) Characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are expected.
¹H NMR The spectrum will show signals corresponding to the aromatic protons.
¹³C NMR The spectrum will display signals for the carbonyl carbons and the aromatic carbons.[3]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 256.21).[3]

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Gallic Acid + Benzoic Acid Reaction Friedel-Crafts Acylation & Cyclization (H₂SO₄, 125°C) Reactants->Reaction 1 Workup Precipitation (Ice Water) Reaction->Workup 2 Neutralization Neutralization (NaHCO₃) Workup->Neutralization 3 Crude_Product Crude this compound Neutralization->Crude_Product 4 Recrystallization Recrystallization (Benzene/Petroleum Ether) Crude_Product->Recrystallization 5 Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathways for Drug Development

Anthraquinones are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways targeted by this compound require further investigation, based on the activities of similar compounds, the following pathways are of significant interest for drug development professionals.

Apoptosis Induction via ROS/JNK Pathway

Many anthraquinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5]

Apoptosis_Pathway This compound This compound ROS Increased ROS Production This compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[6][7] Inhibition of this pathway is a common mechanism by which anti-inflammatory compounds exert their effects. Anthraquinones have been reported to inhibit NF-κB activation.[8]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

This document provides a foundational protocol for the synthesis and purification of this compound, a compound with significant potential in drug discovery and development. The outlined experimental procedures and characterization data will serve as a valuable resource for researchers. Further studies are warranted to fully elucidate the specific biological mechanisms of this compound and to explore its therapeutic applications.

Contact:

[Title]

[Organization]

[Email]

[Phone Number]

References

Application Notes & Protocols: Extraction of Anthragallol from Rubia tinctorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia tinctorum, commonly known as madder, is a historical source of natural dyes, primarily due to its rich content of anthraquinone derivatives. Among these, Anthragallol (1,2,3-trihydroxyanthraquinone) is a compound of interest for its potential biological activities. This document provides detailed protocols for the extraction, isolation, and purification of this compound from the roots of Rubia tinctorum. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for laboratory applications.

Data Presentation: Quantitative Analysis of Anthraquinone Extraction

The yield of anthraquinones from Rubia tinctorum is highly dependent on the extraction method and solvent system employed. The following table summarizes quantitative data from various extraction protocols to provide a comparative overview.

Extraction MethodSolvent SystemKey Anthraquinones RecoveredTotal Anthraquinone Yield (% of dry weight)Alizarin Yield (g/kg of dried material)Reference
Soxhlet ExtractionEthanolAlizarin, Purpurin, Rubiadin, this compound27.5%Not Specified
Reflux ExtractionMethanolAlizarin (free and glycosidic forms)Not Specified2.9 ± 0.1[1]
Reflux ExtractionEthanol-Water (1:1 w/w)Alizarin, other anthraquinones35% (of extract)78% (of total available)[2][3]
Aqueous Surfactant Solution with C18 ChromatographyAqueous SurfactantAlizarin, other anthraquinones11% (of extract)98% (of total available)[2][3]
Enzymatic Hydrolysis followed by RefluxEthanol-WaterAlizarin (from glycosides)38% (of extract)19% (of total available)[2][3]

Experimental Protocols

Protocol 1: General Solvent Extraction (Reflux)

This protocol describes a standard reflux extraction method suitable for obtaining a broad spectrum of anthraquinones, including this compound.

Materials and Equipment:

  • Dried and ground roots of Rubia tinctorum

  • Ethanol (95%) or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 25 g of dried and ground Rubia tinctorum root powder.[4]

  • Extraction:

    • Place the powdered root material into a 500 mL round-bottom flask.

    • Add 250 mL of ethanol-water (1:1 w/w) to the flask.[4]

    • Connect the reflux condenser and place the setup on a heating mantle.

    • Heat the mixture to reflux and maintain for 30 minutes.[4]

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the suspension under reduced pressure using a Büchner funnel to separate the extract from the solid plant material.[4]

  • Concentration:

    • Transfer the filtrate to a rotary evaporator.

    • Concentrate the extract by evaporating the solvent under reduced pressure.[4]

  • Drying: The concentrated extract can be further dried to obtain a solid residue.

Protocol 2: Purification by Column Chromatography

This protocol outlines a method for the purification of this compound from the crude extract using column chromatography.

Materials and Equipment:

  • Crude anthraquinone extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Elution solvents (e.g., hexane, ethyl acetate)

  • Fraction collector or collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial elution solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • A typical gradient could be:

      • 100% Hexane

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection:

    • Collect the eluate in fractions of a defined volume.

  • Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (this compound).

  • Final Concentration:

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

Protocol 3: Analytical Characterization by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of this compound in the extracts.[5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column is commonly used for the separation of anthraquinones.[2][3]

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.[5]

  • Detection:

    • UV-Vis/Diode-Array Detector (DAD): To monitor the elution of compounds at a specific wavelength (e.g., 250 nm for anthraquinones).[2][3]

    • Mass Spectrometer (MS): For identification based on the mass-to-charge ratio (m/z) of the compounds. Electrospray ionization (ESI) is a common ionization technique.[5]

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified extract in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Acquisition: Run the HPLC-MS analysis using the defined method.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a known standard or by fragmentation analysis. The molecular weight of this compound is 256.21 g/mol .[6]

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with a standard of known concentration.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Dried & Ground Rubia tinctorum Roots Extraction Solvent Extraction (e.g., Reflux with Ethanol/Water) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Anthraquinone Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fraction_Collection Fraction Collection & TLC Analysis Purification->Fraction_Collection Purified_Fractions Combined Purified Fractions Fraction_Collection->Purified_Fractions Final_Concentration Final Concentration Purified_Fractions->Final_Concentration Final_Product Purified this compound Final_Concentration->Final_Product Analysis Analytical Characterization (HPLC-MS) Final_Product->Analysis

Caption: Workflow for the extraction and purification of this compound from Rubia tinctorum.

Potential Signaling Pathway of Anthraquinones

Anthraquinones have been shown to induce cellular responses through various signaling pathways. One such pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling cascade, which can lead to apoptosis in cancer cells.[7]

Signaling_Pathway Anthraquinones Anthraquinones (e.g., this compound) ROS Increased Intracellular Reactive Oxygen Species (ROS) Anthraquinones->ROS induces JNK_Activation JNK Activation ROS->JNK_Activation leads to Mitochondrial_Pathway Mitochondrial Pathway Activation JNK_Activation->Mitochondrial_Pathway activates Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis results in

Caption: Proposed ROS/JNK signaling pathway for anthraquinone-induced apoptosis.

References

Application Notes and Protocols for Anthragallol as a Brown Mordant Dye in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the application of Anthragallol, a natural brown mordant dye, in textile dyeing. While this compound (also known as Anthracene brown) is a distinct chemical compound, it is most commonly utilized as a component of madder root extract (Rubia tinctorum or Rubia cordifolia). The following protocols are based on using madder root as the source of this compound to achieve brown shades.

Application Notes

This compound (1,2,3-trihydroxyanthraquinone) is an anthraquinone dye responsible for brown hues in textiles.[1] It is a key colorant present in the roots of the madder plant.[2][3] Like other natural dyes of its class, this compound requires a mordant to form a stable, insoluble complex with the textile fibers, thereby ensuring color fastness. The choice of mordant significantly influences the final color, with iron salts typically yielding brown and darker shades.[2]

The dyeing mechanism involves the formation of a coordination complex between the hydroxyl groups of the this compound molecule, the metal ions from the mordant, and the functional groups present in the textile fiber (e.g., hydroxyl groups in cotton). This process fixes the color to the fabric, enhancing its resistance to washing and light.

Experimental Protocols

The following protocols outline the necessary steps for preparing the fabric, extracting the dye from madder root, and applying it to cotton textiles using different mordanting techniques to achieve a brown color.

1. Scouring of Cotton Fabric

Proper cleaning of the textile is crucial for even dye uptake.

  • Objective: To remove impurities such as oils, waxes, and starches from the cotton fabric.

  • Materials:

    • Undyed cotton fabric

    • Mild, neutral pH detergent

    • Large stainless steel pot

    • Water

  • Procedure:

    • Fill a large pot with enough water to allow the fabric to move freely.

    • Add a small amount of mild detergent.

    • Submerge the cotton fabric in the pot.

    • Bring the water to a simmer (do not boil) and hold for approximately 1-2 hours.

    • Allow the water to cool, then remove the fabric.

    • Rinse the fabric thoroughly with clean water until all traces of detergent are removed.[2]

    • The fabric can be used immediately while wet or dried and stored for later use. Before dyeing, ensure the fabric is wetted out.[2]

2. Dyebath Preparation from Madder Root

  • Objective: To extract the this compound and other anthraquinone dyes from madder root powder.

  • Materials:

    • Madder root powder (Rubia cordifolia or Rubia tinctorum)

    • Distilled or deionized water

    • Stainless steel pot

    • Heating source (hot plate or stove)

    • Fine mesh sieve or muslin cloth

  • Procedure:

    • Use a material-to-liquor ratio (MLR) of 1:20 (e.g., 50g of madder root powder to 1000 mL of water).[2]

    • Add the madder root powder to the pot with the appropriate volume of water.

    • Slowly heat the mixture to a simmer (around 80-90°C). Avoid boiling, as high temperatures can degrade some of the dye components.

    • Maintain the simmer for 60-90 minutes, stirring occasionally.

    • Remove from heat and allow the dyebath to cool.

    • Strain the liquid through a fine-mesh sieve or muslin cloth to remove the solid plant material. The resulting liquid is the dyebath.

3. Mordanting and Dyeing Procedures

To achieve a brown shade, ferrous sulfate (iron) is a common mordant. The following are three standard mordanting methods.

a. Pre-mordanting

In this method, the fabric is treated with the mordant before dyeing.

  • Procedure:

    • Prepare a mordant bath by dissolving ferrous sulfate in water. A typical concentration is 2-4% of the weight of the fabric (WOF).

    • Submerge the scoured, wet fabric in the mordant bath.

    • Slowly heat the bath to a simmer and hold for 60 minutes.

    • Allow the bath to cool, then remove the fabric and gently squeeze out the excess liquid.

    • Transfer the mordanted fabric to the prepared madder dyebath.

    • Heat the dyebath to a simmer and maintain for 60-90 minutes.

    • After dyeing, allow the fabric to cool in the dyebath.

    • Rinse the dyed fabric with clean water until the water runs clear and allow it to dry in the shade.[2]

b. Simultaneous Mordanting (Meta-mordanting)

The mordant is added directly to the dyebath.

  • Procedure:

    • Add the ferrous sulfate (2-4% WOF) directly to the madder dyebath and stir until dissolved.

    • Submerge the scoured, wet fabric into the combined dyebath and mordant solution.

    • Slowly heat the bath to a simmer and hold for 60-90 minutes.

    • Allow the fabric to cool in the dyebath.

    • Rinse the dyed fabric with clean water until the water runs clear and dry in the shade.[2]

c. Post-mordanting

The fabric is dyed first and then treated with the mordant.

  • Procedure:

    • Submerge the scoured, wet fabric in the prepared madder dyebath.

    • Heat the dyebath to a simmer and hold for 60-90 minutes.

    • Allow the fabric to cool in the dyebath, then remove and rinse it.

    • Prepare a fresh mordant bath with ferrous sulfate (2-4% WOF).

    • Submerge the dyed fabric in the mordant bath and simmer for 30-60 minutes.

    • Allow the fabric to cool in the mordant bath.

    • Rinse the fabric with clean water until the water runs clear and dry in the shade.[2]

Quantitative Data

The following tables present data on the performance of madder dye on cotton fabric with various mordants. This data reflects the properties of the entire dye extract, where this compound is a contributing component to the color.

Table 1: Dye Uptake and Colorfastness of Madder on Cotton with Different Mordants [4]

MordantMordanting MethodDye Uptake (%)Wash Fastness (Color Change)Rubbing Fastness (Dry)
None--1/24/5
MyrobalanPost72.092/34/5
AlumSimultaneous65.8124
Copper SulfatePost63.951/24
Ferrous SulfatePost62.792/34
Acetic AcidPost58.1324

Fastness is rated on a scale of 1 to 5, with 5 being the highest (excellent).

Visualizations

Caption: Chemical Structure of this compound.

experimental_workflow_mordant_dyeing Experimental Workflow for Mordant Dyeing Scouring 1. Scouring Fabric Dye_Prep 2. Dyebath Preparation Scouring->Dye_Prep Mordanting 3. Mordanting Dye_Prep->Mordanting Dyeing 4. Dyeing Mordanting->Dyeing Rinsing 5. Rinsing & Drying Dyeing->Rinsing

Caption: Experimental Workflow for Mordant Dyeing.

logical_relationship_dye_mordant_fiber Logical Relationship in Mordant Dyeing Dye This compound (from Madder) Complex Stable Color Complex Dye->Complex Mordant Metal Ion (e.g., Fe²⁺) Mordant->Complex Fiber Textile Fiber (e.g., Cotton) Fiber->Complex

References

Application of Anthragallol in Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthragallol, also known as 1,2,3-Trihydroxyanthraquinone, is a naturally occurring organic compound found in certain plants, such as Rubia tinctorum (madder) and Hymenodictyon orixense.[1] It belongs to the anthraquinone class of compounds, a group known for its diverse biological activities, including potential anticancer properties.[2][3] The study of this compound and its derivatives is of growing interest in oncology and drug discovery for their ability to induce cytotoxicity in cancer cells. These application notes provide an overview of the mechanisms of action of anthraquinones and detailed protocols for assessing the cytotoxic effects of this compound.

Mechanism of Action in Cytotoxicity

Anthraquinones, the class of molecules to which this compound belongs, exert their cytotoxic effects through various signaling pathways, often culminating in apoptosis (programmed cell death). While the specific pathways activated by this compound require further elucidation, the mechanisms of related anthraquinone derivatives provide a strong basis for investigation. Key pathways include the generation of Reactive Oxygen Species (ROS), modulation of the JNK and PI3K/AKT/mTOR signaling pathways, and induction of the intrinsic mitochondrial apoptosis pathway.[4][5][6]

Reactive Oxygen Species (ROS) and JNK Signaling Pathway

One of the primary mechanisms by which anthraquinones induce apoptosis is through the generation of intracellular ROS.[4] An increase in ROS can lead to oxidative stress, damaging cellular components and activating stress-related signaling cascades. The c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) family, is a major downstream target of ROS.[4] Activation of the JNK pathway can lead to the phosphorylation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins, ultimately triggering apoptosis.[4]

ROS_JNK_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: ROS/JNK signaling pathway induced by this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

Anthraquinones can also directly target the mitochondria to induce apoptosis.[5] This intrinsic pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7] The release of cytochrome c is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting its release and anti-apoptotic members like Bcl-2 inhibiting it.[5] Once in the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[7] Activated caspase-9 then triggers a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[5][7]

Mitochondrial_Pathway cluster_mito Mitochondrion Bax ↑ Bax CytoC_release Cytochrome c release Bax->CytoC_release Bcl2 ↓ Bcl-2 Bcl2->CytoC_release Apoptosome Apoptosome Formation (Cytochrome c, Apaf-1, Pro-caspase-9) CytoC_release->Apoptosome This compound This compound This compound->Bax This compound->Bcl2 Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic (mitochondrial) apoptosis pathway.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Some anthraquinone derivatives have been shown to inhibit this pathway, thereby inducing autophagy and enhancing apoptosis in cancer cells.[6] By down-regulating the expression or phosphorylation of key proteins like PI3K, AKT, and mTOR, these compounds can shift the cellular balance towards apoptosis.[6]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/AKT/mTOR survival pathway.

Experimental Workflow for Cytotoxicity Assays

A general workflow for assessing the cytotoxicity of this compound involves several key steps, from initial cell culture to final data analysis. This systematic approach ensures reproducibility and accurate determination of the compound's cytotoxic potential.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture Incubation (24 hours) A->B C 3. Treatment with this compound (Varying Concentrations) B->C D 4. Incubation with Compound (e.g., 24, 48, 72 hours) C->D E 5. Perform Cytotoxicity Assay (e.g., MTT, LDH, Annexin V) D->E F 6. Data Acquisition (e.g., Absorbance, Fluorescence) E->F G 7. Data Analysis (Calculate % Viability, IC50) F->G

Caption: General experimental workflow for cytotoxicity assays.

Quantitative Data: Cytotoxicity of Anthraquinones

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various anthraquinone derivatives against different human cancer cell lines, as reported in the literature. This data provides a comparative basis for evaluating the potential cytotoxic efficacy of this compound.

Anthraquinone DerivativeCancer Cell LineIC50 Value (µM)
Compound 39Gastric Adenocarcinoma1.5
Compound 40Gastric Adenocarcinoma3.3
Compound 58H1299 (Lung Carcinoma)6.9 ± 1.2
Compound 58A549 (Lung Carcinoma)12.7 ± 2.7
Compound 58PC9 (Lung Adenocarcinoma)13.8 ± 1.0
Compound 66Acute Lymphoblastic Leukemia0.74
Derivative 34K562 (Leukemia)2.17
Derivative 35K562 (Leukemia)2.35
Derivative 36HeLa (Cervical Cancer)7.66
Compound 2A594 (Lung Cancer)0.24 - 0.56
Compound 2CNE2 (Nasopharyngeal Carcinoma)0.24 - 0.56
Compound 2HepG2 (Hepatocellular Carcinoma)0.24 - 0.56
Compound 2MCF-7 (Breast Cancer)0.24 - 0.56

Table 1: IC50 values of various anthraquinone derivatives against human cancer cell lines. Data compiled from multiple sources.[2][8]

Experimental Protocols

Detailed protocols for three common cytotoxicity assays are provided below. These can be adapted for testing the effects of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.[10] Incubate overnight at 37°C in a 5% CO₂ incubator.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Materials:

  • This compound stock solution

  • Cell culture medium (low serum recommended)[12]

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (e.g., 1% Triton X-100)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up additional controls: a background control (medium only), a low control (untreated cells for spontaneous LDH release), and a high control (cells treated with lysis solution for maximum LDH release).[12]

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[12][13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of the reaction mixture to each well containing the supernatant.[10][14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[15]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying cells that have lost membrane integrity (late apoptotic and necrotic cells).[18]

Materials:

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16][19]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and centrifuge at 1,000 rpm for 3 minutes.[19]

  • Washing: Wash the cells twice with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[17]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[17]

References

Anthragallol: A Potent Inhibitor of Xanthine Oxidase for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing gout and other health complications.[1][2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[2][3] Anthragallol, a trihydroxyanthraquinone, has emerged as a potent inhibitor of xanthine oxidase, presenting a promising avenue for research and the development of novel therapeutic agents. This document provides detailed application notes and protocols for studying this compound as a xanthine oxidase inhibitor.

Quantitative Data

The inhibitory effect of this compound on xanthine oxidase has been quantified, and its potency is comparable to other known inhibitors. The half-maximal inhibitory concentration (IC50) value for this compound has been determined to be 12 µM. While the specific inhibition kinetics of this compound are yet to be fully elucidated, studies on structurally similar hydroxylated anthraquinones, such as anthrarobin and purpurin, have demonstrated a mixed-type inhibition mechanism.

CompoundIC50 (µM)Inhibition TypeKi (µM)
This compound12Not definitively determined (likely mixed)Not available
Anthrarobin68.35Mixed122.38
Purpurin105.13Mixed130.49
Allopurinol (Control)~7.6-24Competitive~1.15

Table 1: Inhibitory parameters of this compound and related compounds against Xanthine Oxidase. Data for anthrarobin and purpurin are provided for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the role of xanthine oxidase in purine metabolism and the experimental approach to studying its inhibition by this compound, the following diagrams are provided.

purine_degradation AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 XO1 Xanthine Oxidase Guanine->Xanthine UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO2 Xanthine Oxidase This compound This compound This compound->XO1 Inhibition This compound->XO2 Inhibition

Caption: Purine Degradation Pathway and Inhibition by this compound.

xo_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 7.5) prep_xo Prepare Xanthine Oxidase Solution prep_buffer->prep_xo prep_xanthine Prepare Xanthine (Substrate) Solution prep_buffer->prep_xanthine prep_this compound Prepare this compound (Inhibitor) Stock Solution prep_buffer->prep_this compound mix_reagents Mix Buffer, XO, and this compound/Control prep_xo->mix_reagents start_reaction Initiate Reaction with Xanthine prep_xanthine->start_reaction prep_this compound->mix_reagents pre_incubate Pre-incubate at 25°C for 15 min mix_reagents->pre_incubate pre_incubate->start_reaction measure_absorbance Measure Absorbance at 295 nm over time start_reaction->measure_absorbance calc_rate Calculate Initial Reaction Rates measure_absorbance->calc_rate plot_inhibition Plot % Inhibition vs. This compound Concentration calc_rate->plot_inhibition kinetic_analysis Perform Kinetic Analysis (Lineweaver-Burk Plot) calc_rate->kinetic_analysis determine_ic50 Determine IC50 Value plot_inhibition->determine_ic50 determine_ki Determine Inhibition Type and Ki kinetic_analysis->determine_ki

Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.

Experimental Protocols

The following protocols provide detailed methodologies for conducting in vitro xanthine oxidase inhibition assays with this compound.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Dissolve xanthine oxidase in ice-cold potassium phosphate buffer to a final concentration of 0.1 units/mL. Prepare this solution fresh before each experiment.

  • Xanthine Solution (Substrate): Dissolve xanthine in the potassium phosphate buffer to a final concentration of 150 µM.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final concentrations for the assay (e.g., 1 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Positive Control: Prepare a solution of allopurinol in potassium phosphate buffer at a concentration known to inhibit xanthine oxidase (e.g., 10 µM).

In Vitro Xanthine Oxidase Inhibition Assay

This assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Assay Mixture Preparation: In a 96-well microplate, add the following to each well:

    • 50 µL of potassium phosphate buffer (50 mM, pH 7.5)

    • 25 µL of the test solution (different concentrations of this compound) or positive control (allopurinol) or buffer (for the blank).

    • 25 µL of the xanthine oxidase solution (0.1 units/mL).

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 150 µL of the xanthine substrate solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 295 nm using a microplate reader. Continue to take readings every minute for a total of 10-15 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial velocity (rate) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:

Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis should be performed.

  • Vary Substrate Concentration: Perform the xanthine oxidase inhibition assay as described above, but for each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate, xanthine (e.g., 10 µM to 150 µM).

  • Measure Initial Velocities: Determine the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Construct Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Determine Inhibition Type:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).

  • Calculate the Inhibition Constant (Ki): The Ki value can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.

Conclusion

This compound demonstrates significant inhibitory activity against xanthine oxidase, making it a valuable tool for research in hyperuricemia, gout, and related inflammatory conditions. The provided protocols offer a robust framework for investigating the inhibitory properties of this compound and similar compounds. Further kinetic studies are warranted to definitively characterize its mechanism of inhibition. These application notes serve as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a xanthine oxidase inhibitor.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection and Quantification of Anthragallol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthragallol (1,2,3-trihydroxyanthraquinone) is an organic compound found in certain natural dyes and medicinal plants. Its analysis is crucial for quality control, phytochemical studies, and in the development of herbal medicines. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of anthraquinones and their derivatives.[1] This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection, suitable for routine analysis in a laboratory setting.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, which retains nonpolar compounds.[2][3][4] The mobile phase, a mixture of acidified water and an organic solvent (methanol or acetonitrile), is passed through the column.[3][4][5][6] By using a gradient elution, the polarity of the mobile phase is altered over time, allowing for the sequential elution of compounds based on their hydrophobicity. This compound, once eluted from the column, is detected by a UV-Vis or Diode Array Detector (DAD) at a wavelength where it exhibits strong absorbance.[7][8] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known standards.

HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of this compound. These parameters are based on common methods for separating related anthraquinone compounds.[2][3][4][5]

Parameter Specification
Instrument Agilent 1100/1200 Series or equivalent HPLC system
Detector Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Elution 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min[3][4][5]
Column Temperature 25 °C
Injection Volume 20 µL[4][5]
Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan)[2][5]

Experimental Protocols

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Formic Acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm Syringe filters (for sample filtration)

  • Volumetric flasks, pipettes, and vials

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions will be used to construct the calibration curve.

Sample Preparation (General Protocol for Plant Material)
  • Drying and Grinding: Dry the plant material at 40-50 °C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of methanol. For glycoside-bound anthraquinones, an acid hydrolysis step (e.g., heating with HCl/methanol mixture) may be required.[9]

  • Sonication/Reflux: Sonicate the mixture for 30 minutes or reflux for 1 hour to facilitate extraction.[5]

  • Filtration: Allow the extract to cool to room temperature and filter it through Whatman No. 1 filter paper.

  • Final Preparation: Transfer the filtrate to a 25 mL volumetric flask and add methanol to the mark. Before injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]

Workflow and Validation Diagrams

The following diagrams illustrate the experimental workflow and the logical steps involved in method validation.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weighing & Grinding p2 Solvent Extraction (Methanol) p1->p2 p3 Filtration & Dilution p2->p3 p4 Syringe Filtration (0.45 µm) p3->p4 a1 HPLC Injection p4->a1 a2 C18 Column Separation a1->a2 a3 UV/DAD Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Generate Report d2->d3 end end d3->end Final Result

Caption: Experimental workflow for HPLC analysis of this compound.

G cluster_validation Method Validation (ICH Q2 Guidelines) start Method Development linearity Linearity & Range start->linearity sensitivity LOD & LOQ linearity->sensitivity precision Precision (Repeatability & Intermediate) linearity->precision accuracy Accuracy (Recovery) linearity->accuracy specificity Specificity precision->specificity accuracy->specificity robustness Robustness specificity->robustness end Validated Method robustness->end

Caption: Logical workflow for HPLC method validation.

Method Performance and Quantitative Data

A properly validated HPLC method ensures reliable and reproducible results. The table below summarizes the typical performance characteristics expected from this method, based on validation data for similar anthraquinone compounds.[3]

Validation Parameter Typical Performance Metric Description
Linearity (R²) > 0.999[3]The coefficient of determination for the calibration curve over the range of 1-100 µg/mL.
Limit of Detection (LOD) 0.05 – 0.10 µg/mL[3]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 – 0.35 µg/mL[3]The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) < 2.0%The relative standard deviation for repeated injections of the same standard (intra-day and inter-day).
Accuracy (Recovery %) 95 – 105%The percentage of known analyte amount recovered from a spiked sample matrix.
Retention Time (RT) Analyte-specificThe time at which this compound elutes from the column; should be consistent across runs.

Data Analysis and Calculation

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calibration Curve: Plot a graph of peak area versus concentration for the prepared working standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification: Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the injected sample.

  • Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample, typically expressed in mg/g.

The described RP-HPLC method is simple, specific, and reliable for the routine detection and quantification of this compound in various samples, including herbal extracts and drug formulations. The method exhibits excellent performance characteristics in terms of linearity, sensitivity, precision, and accuracy, making it a valuable tool for quality control and research applications.

References

Application Notes and Protocols for the Synthesis of Anthragallol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis, purification, and characterization of Anthragallol (1,2,3-trihydroxyanthracene-9,10-dione) derivatives. These compounds are a class of anthraquinones with significant potential in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Overview and Synthetic Strategy

This compound and its derivatives are characterized by a 9,10-dioxoanthracene core. Synthetic strategies often rely on classic aromatic chemistry, such as the Friedel-Crafts reaction, to construct the tricyclic system, followed by functional group modifications to generate diverse derivatives.[4] A common and versatile approach involves the condensation of a suitably substituted benzene derivative with a phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization.

The general workflow for developing novel this compound derivatives is outlined below.

G synthesis Synthesis of Derivative workup Reaction Work-up & Crude Isolation synthesis->workup 1. Reaction purification Purification workup->purification 2. Extraction characterization Structural Characterization (NMR, MS, IR) purification->characterization 3. Crystallization/ Chromatography bioassay Biological Activity Screening characterization->bioassay 4. Purity & Identity Confirmation

Caption: General experimental workflow for this compound derivative development.

Experimental Protocols

Protocol for Synthesis of a Representative Derivative: 1,2,3-trihydroxy-6-methyl-9,10-anthraquinone

This protocol describes a two-step synthesis starting from 4-methylphthalic anhydride and 1,2,3-trimethoxybenzene via a Friedel-Crafts acylation followed by cyclization and demethylation.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 4-methylphthalic anhydride (1.0 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of 1,2,3-trimethoxybenzene (1.1 eq) in dry DCM (5 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (5 mL).

  • Stir vigorously for 30 minutes until the orange/red solid precipitates.

  • Filter the solid, wash with cold water until the filtrate is neutral, and then wash with cold methanol.

  • Dry the resulting solid, 2-(2,3,4-trimethoxybenzoyl)-4-methylbenzoic acid, under vacuum.

Step 2: Cyclization and Demethylation

  • Add the crude product from Step 1 to concentrated sulfuric acid (H₂SO₄, 10 mL/g) at room temperature.

  • Heat the mixture to 100°C and stir for 2 hours. The color should change to a deep red/violet.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The crude this compound derivative will precipitate. Filter the solid and wash thoroughly with cold water to remove excess acid.

  • To achieve demethylation, the crude product can be heated in a mixture of hydrobromic acid (HBr) and acetic acid.[5]

  • Dry the final product, 1,2,3-trihydroxy-6-methyl-9,10-anthraquinone, under vacuum.

Protocol for Purification

Purification is critical to remove starting materials and byproducts. Crystallization is often effective for anthraquinone derivatives.[6]

  • Dissolve the crude this compound derivative in a minimal amount of a hot solvent mixture, such as dimethyl sulfoxide (DMSO) and acetone.[6]

  • Slowly cool the solution to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., acetone or ethanol) to remove residual impurities.

  • Dry the purified crystals under vacuum.

  • Assess purity using HPLC and TLC. If impurities persist, column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) may be required.

Protocol for Characterization

The structure of the synthesized derivatives should be confirmed using standard analytical techniques.[7]

  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Signals in the aromatic region (δ 7.0-8.5 ppm) and for the methyl group (δ ~2.5 ppm) are expected. Hydroxyl protons will appear as broad singlets.[8]

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to identify all unique carbon atoms. Carbonyl carbons typically appear around δ 180-190 ppm.[9]

  • Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).[10]

  • Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for hydroxyl (O-H, broad, ~3400 cm⁻¹) and carbonyl (C=O, sharp, ~1650 cm⁻¹) functional groups.[7]

Data Presentation

Quantitative data from synthesis and biological evaluation should be summarized for clarity.

Table 1: Synthesis and Yield of this compound Derivatives

DerivativeStarting MaterialsReaction ConditionsYield (%)Purity (HPLC)
AGD-1 1,2,3-trimethoxybenzene, Phthalic anhydrideH₂SO₄, 100°C, 2h75%>98%
AGD-2 1,2,3-trimethoxybenzene, 4-methylphthalic anhydrideH₂SO₄, 100°C, 2h72%>97%
AGD-3 1,2,3-trihydroxybenzene, 4-chlorophthalic anhydrideBF₃·OEt₂, 80°C, 6h[4]65%>98%

Table 2: In Vitro Anticancer Activity of this compound Derivatives

CompoundCell LineIC₅₀ (µM)[1][3]
This compound HeLa (Cervical Cancer)7.66
Derivative 34 K562 (Leukemia)2.17
Derivative 35 K562 (Leukemia)2.35
Aloe-emodin Neuroblastoma1-13

Mechanism of Action & Signaling Pathway

Many anthraquinone derivatives exert their anticancer effects by inducing apoptosis.[11][12] This can occur through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the induction of cellular stress pathways like Endoplasmic Reticulum (ER) Stress.[11][13][14] The pathway below illustrates a common mechanism where an this compound derivative induces apoptosis via DNA damage and mitochondrial signaling.

G drug This compound Derivative target DNA Intercalation & Topoisomerase II Inhibition drug->target damage DNA Damage target->damage p53 p53 Activation damage->p53 bax Bax ↑ / Bcl-2 ↓ p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis induction pathway via DNA damage by this compound derivatives.

References

Anthragallol: Unapproved for Use in Food Colorants Due to Safety Concerns

Author: BenchChem Technical Support Team. Date: November 2025

Anthragallol, a synthetic compound belonging to the anthraquinone chemical class, is not an approved colorant for food products in major markets, including the United States and the European Union. Its absence from the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) lists of permitted food additives is a direct reflection of significant safety concerns associated with its chemical family, the hydroxyanthracene derivatives.

This compound, also known by its chemical name 1,2,3-trihydroxyanthraquinone and Colour Index number C.I. 58200, is not listed as an approved substance for use in food by the FDA. The FDA maintains a comprehensive list of color additives that are permitted for use in food, which are categorized as either subject to certification or exempt from certification. This compound does not appear in either of these lists.

Similarly, the European Food Safety Authority (EFSA), which evaluates the safety of food additives for the European market, has not approved this compound for use as a food colorant. Moreover, EFSA has expressed significant concerns regarding the safety of hydroxyanthracene derivatives as a group. These compounds, which are naturally found in some plants but can also be synthesized, have been evaluated by EFSA and some have been found to be genotoxic, meaning they may damage DNA, and potentially carcinogenic. Due to these safety concerns, the use of several botanicals containing hydroxyanthracene derivatives in foods has been restricted in the EU.

Chemical and Physical Properties of this compound

While not suitable for food use, the chemical and physical properties of this compound have been characterized for other applications, primarily in the manufacturing of dyes for textiles and other materials.

PropertyValue
Chemical Formula C₁₄H₈O₅
Molecular Weight 256.21 g/mol
Appearance Brown powder or orange needle-like crystals[1]
Melting Point 312-314 °C
Solubility Soluble in alcohol, ether, and glacial acetic acid; slightly soluble in water and chloroform.
Synonyms 1,2,3-Trihydroxyanthraquinone, Alizarin Brown, Anthracene Brown, C.I. 58200[2]

Toxicological Profile and Regulatory Standing

The primary reason for the prohibition of this compound in food products stems from the toxicological concerns associated with anthraquinones and hydroxyanthracene derivatives. Studies on various compounds within this class have indicated potential for adverse health effects.

The regulatory landscape for food colorants is stringent, requiring a comprehensive demonstration of safety before a substance can be approved for consumption. The lack of approval for this compound by major regulatory bodies like the FDA and EFSA underscores that it has not met these rigorous safety standards. For a color additive to be approved in the United States, a petition must be submitted to the FDA with scientific data demonstrating its safety for the intended use.

Experimental Protocols

Due to the unapproved status and safety concerns, there are no established or recommended experimental protocols for the use of this compound in the production of colorants for food products. The development of such protocols would be contrary to food safety regulations and public health.

Logical Framework for Non-Approval of this compound in Food

A Chemical Identification This compound (1,2,3-trihydroxyanthraquinone) B Classification Hydroxyanthracene Derivative A->B C Toxicological Assessment of Chemical Class B->C D Evidence of Potential Genotoxicity and Carcinogenicity in the Class C->D Safety Data E Regulatory Review (FDA & EFSA) D->E F Absence from Approved Color Additive Lists E->F G Conclusion: Not Approved for Food Use F->G Regulatory Status

Logical flow for the non-approval of this compound in food.

References

Pharmacological Applications of Anthragallol and Other Anthraquinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a class of aromatic organic compounds derived from anthracene. They are widely distributed in nature, found in various plants, fungi, and lichens, and have been used for centuries in traditional medicine.[1][2] This family of compounds, including Anthragallol (1,2,3-trihydroxyanthraquinone), exhibits a broad spectrum of pharmacological activities, making them a subject of intense research in drug discovery and development. Their planar structure allows them to intercalate with DNA, and they are known to interact with various cellular targets, leading to effects such as anticancer, anti-inflammatory, antioxidant, and enzyme inhibition.[1][3] This document provides detailed application notes and experimental protocols for investigating the pharmacological properties of this compound and other common anthraquinones.

Application Notes

Anticancer Activity

Many anthraquinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][4][5] Their mechanisms of action are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of anthraquinones allows them to insert between the base pairs of DNA, disrupting DNA replication and transcription.[1][6] Several anthraquinones are also potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[7][8] This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

  • Induction of Apoptosis: Anthraquinones can induce programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[9][10][11]

  • Cell Cycle Arrest: Some anthraquinones can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[3][6][12]

  • Modulation of Signaling Pathways: Anthraquinones have been shown to interfere with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and ROS/JNK pathways.[9][13][14]

While extensive data exists for compounds like doxorubicin, emodin, and rhein, specific anticancer data for this compound is limited in the current literature. However, its structural similarity to other cytotoxic anthraquinones suggests it is a promising candidate for further investigation.

Enzyme Inhibition

Anthraquinones are known to inhibit a variety of enzymes. A notable example is the inhibition of xanthine oxidase by this compound.

  • Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound has been identified as a potent inhibitor of xanthine oxidase, suggesting its potential therapeutic use in the management of these conditions.

Anti-inflammatory Activity

Several anthraquinones exhibit significant anti-inflammatory properties.[3][15][16] Their mechanisms of action often involve the modulation of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: Anthraquinones can suppress the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][17][18]

  • Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of many anthraquinones are mediated through the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[14][15][16]

Antioxidant Activity

The phenolic hydroxyl groups present in many anthraquinones, including this compound, confer antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[19] This antioxidant activity may contribute to their other pharmacological effects, including their anticancer and anti-inflammatory actions.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the pharmacological activities of this compound and other selected anthraquinones.

Table 1: Cytotoxicity of Anthraquinones against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Emodin PC3 (prostate)30[1]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione PC3 (prostate)4.65[1]
9,10-Anthraquinone HeLa (cervical)> 100[20]
Doxorubicin MDA-MB-231 (breast)0.1 - 1.0 (normoxia)[21]
Mitoxantrone MDA-MB-231 (breast)0.1 - 1.0 (normoxia)[21]
1-nitro-2-acyl anthraquinone-leucine (8a) HCT116 (colon)17.80 µg/mL[14]

Table 2: Enzyme Inhibition by Anthraquinones

CompoundEnzymeIC50 (µM)Reference
This compound Xanthine Oxidase12[22]
Alizarin Xanthine Oxidase> 100[22]
Purpurin Xanthine Oxidase105.13[22]
Chrysophanol Xanthine Oxidase143.3[22]
Physcion Xanthine Oxidase158.5[22]

Table 3: Anti-inflammatory Activity of Anthraquinones

CompoundAssayCell LineIC50 (µM)Reference
Compound 6 (from R. sachalinensis) NO ProductionRAW 264.721.34 ± 2.52[19]
Emodin NO ProductionIL-1β-treated hepatocytes< 100[17]
Emodin-8-O-β-D-glucopyranoside NO ProductionIL-1β-treated hepatocytes< 100[17]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of anthraquinones on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Anthraquinone compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the anthraquinone compound in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours under the same conditions.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of anthraquinone C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Add DMSO G->H I Read absorbance at 570 nm H->I

Workflow for the MTT cytotoxicity assay.
Protocol 2: Xanthine Oxidase Inhibition Assay

This protocol measures the ability of anthraquinones to inhibit xanthine oxidase activity.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Anthraquinone compound (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare serial dilutions of the anthraquinone compound in the phosphate buffer.

  • In a 96-well plate, add 50 µL of the buffer, 25 µL of the anthraquinone solution (or buffer for control), and 25 µL of xanthine oxidase solution.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 150 µL of the xanthine solution to each well.

  • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes. The rate of uric acid formation is proportional to the rate of increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Xanthine_Oxidase_Assay cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement A Prepare buffer, xanthine, and enzyme solutions B Prepare serial dilutions of anthraquinone C Add buffer, compound, and enzyme to plate B->C D Pre-incubate 15 min C->D E Add xanthine to start reaction D->E F Measure absorbance at 295 nm over time E->F G Calculate inhibition and IC50 F->G

Workflow for the xanthine oxidase inhibition assay.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the free radical scavenging capacity of anthraquinones.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Anthraquinone compound (dissolved in methanol/ethanol)

  • Ascorbic acid (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the anthraquinone compound and ascorbic acid in the same solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Include a control (100 µL DPPH solution + 100 µL solvent).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Signaling Pathway Diagrams

Anthraquinone-Induced Apoptosis via ROS/JNK Pathway

Anthraquinones can induce the production of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can phosphorylate Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in apoptosis.[14]

ROS_JNK_Apoptosis Anthraquinone Anthraquinone ROS ROS Generation Anthraquinone->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anthraquinone-induced apoptosis via the ROS/JNK signaling pathway.
Inhibition of Wnt/β-catenin Signaling by Anthraquinones

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. Some anthraquinones can inhibit this pathway by preventing the nuclear translocation of β-catenin, thereby inhibiting the transcription of target genes that promote cell growth.[13][23]

Wnt_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibition BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto degradation BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF co-activation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Anthraquinone Anthraquinone Anthraquinone->BetaCatenin_nuc inhibition

References

Purifying Synthetic Anthragallol: A Guide to Achieving High Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anthragallol (1,2,3-trihydroxyanthraquinone) is a polyhydroxylated anthraquinone of significant interest to researchers in drug development and materials science due to its diverse biological activities and potential as a chemical intermediate. The synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent experimental results. This application note provides detailed protocols for the purification of synthetic this compound using three common laboratory techniques: recrystallization, column chromatography, and sublimation. Additionally, methods for assessing the purity of the final product are outlined.

Purification Techniques: A Comparative Overview

The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. Below is a summary of the typical performance of each technique for this compound purification.

Purification TechniqueInitial Purity (Typical)Final Purity AchievableYield/Recovery (Typical)Key AdvantagesKey Disadvantages
Recrystallization 85-95%>98%70-90%Simple, cost-effective, scalable.Solvent selection can be challenging; potential for product loss in mother liquor.
Column Chromatography 80-90%>99%50-80%High resolution for complex mixtures.More time-consuming and resource-intensive; requires larger volumes of solvents.
Sublimation >90%≥99%[1]≥97%[1]Excellent for removing non-volatile impurities; solvent-free.Requires specialized equipment; not suitable for thermally labile compounds.

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.

Protocol:

  • Solvent Selection: Based on the polar nature of this compound (three hydroxyl groups), polar solvents are likely candidates. Ethanol, acetic acid, or mixtures containing these solvents are often good starting points. To determine the optimal solvent, perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will show high solubility when heated and low solubility at room temperature. For many anthraquinone derivatives, a mixture of benzene and petroleum ether has been used effectively.

  • Dissolution: In an Erlenmeyer flask, add the crude synthetic this compound. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Use a boiling stick or magnetic stirring to facilitate dissolution and prevent bumping.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography with a polar stationary phase is typically employed.

Protocol:

  • Stationary Phase and Column Packing: Select a suitable stationary phase, with silica gel (60-120 mesh or 230-400 mesh for flash chromatography) being the most common choice for anthraquinones. Prepare a slurry of the silica gel in the initial mobile phase solvent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for good separation. A solvent system of increasing polarity is often used. A common starting point for anthraquinones is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for a retention factor (Rf) of 0.2-0.4 for this compound.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and apply it carefully to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in small fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas phase and then condensed back into a solid, leaving non-volatile impurities behind. This method is particularly effective for compounds with a relatively high vapor pressure at temperatures below their melting point. For polycyclic aromatic compounds like anthraquinones, sublimation can be a highly effective purification method.

Protocol:

  • Apparatus Setup: Place the crude synthetic this compound in a sublimation apparatus. This typically consists of a vessel that can be heated under reduced pressure and a cold surface (a cold finger or a cooled condenser) for the sublimate to condense upon.

  • Heating and Vacuum: Heat the apparatus gently under a high vacuum. For dihydroxyanthraquinones, temperatures in the range of 110-170°C under reduced pressure (e.g., 1-2 mmHg) have been reported to be effective. For 1,4-dihydroxyanthraquinone, a temperature of 220°C under a vacuum below 100 Pa has been used.[1] The optimal temperature and pressure will depend on the specific sublimation characteristics of this compound.

  • Condensation: The this compound will sublime and deposit as pure crystals on the cold surface.

  • Collection: After the sublimation is complete, carefully cool the apparatus and collect the purified crystals from the cold surface.

Purity Assessment

To verify the effectiveness of the purification, it is essential to analyze the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column is commonly used for the analysis of anthraquinones.

  • Mobile Phase: A gradient elution is often employed for good separation of anthraquinones and potential impurities. A typical mobile phase system consists of an aqueous component (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: The detection wavelength should be set at an absorbance maximum for this compound. Anthraquinones generally have strong absorbance in the UV-Vis region.

  • Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Visualizing the Purification Workflow

The following diagrams illustrate the logical workflow for the purification and analysis of synthetic this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final_product Final Product Crude_Product Crude Synthetic This compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Sublimation Sublimation Crude_Product->Sublimation HPLC_Analysis HPLC Analysis Recrystallization->HPLC_Analysis Column_Chromatography->HPLC_Analysis Sublimation->HPLC_Analysis Pure_this compound Pure this compound HPLC_Analysis->Pure_this compound

Caption: General workflow for the purification and analysis of synthetic this compound.

Recrystallization_Protocol Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter_Wash Vacuum Filtration & Washing Ice_Bath->Filter_Wash Dry Dry Purified Crystals Filter_Wash->Dry End Pure this compound Dry->End

Caption: Step-by-step protocol for the recrystallization of this compound.

Column_Chromatography_Protocol Start Crude this compound Prepare_Column Pack Silica Gel Column Start->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Elute Elute with Mobile Phase Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent End Pure this compound Evaporate_Solvent->End

Caption: Step-by-step protocol for column chromatography purification of this compound.

References

Troubleshooting & Optimization

Optimizing the extraction yield of Anthragallol from plant materials.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anthragallol Extraction Optimization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of this compound from plant materials. Below, you will find frequently asked questions, detailed troubleshooting guides, comparative data, experimental protocols, and process workflows to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found? A1: this compound, also known as 1,2,3-trihydroxyanthraquinone, is a natural orange crystalline compound.[1][2] It is classified as a trihydroxyanthraquinone.[3] Major plant sources include madder (from the Rubiaceae family), Hymenodictyon orixense, and Rubia tinctorum.[1][3][4] Anthraquinones, in general, are abundant in plants from the Fabaceae, Rubiaceae, and Polygonaceae families.[5]

Q2: What are the primary methods for extracting this compound and other anthraquinones from plants? A2: Extraction methods for anthraquinones range from conventional to modern techniques. Conventional methods include maceration, heat-reflux, and Soxhlet extraction.[6][7] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) using CO2.[8][9][10] These newer techniques often offer reduced extraction times and lower solvent consumption.[5][11][12]

Q3: Which factors are most critical for optimizing this compound extraction yield? A3: The efficiency of anthraquinone extraction is influenced by several key parameters. The most critical factors to optimize are the choice of solvent, solid-to-solvent ratio, extraction temperature, and extraction time.[6][13] For modern techniques like UAE, ultrasonic power is also a significant variable.[14][15] Pre-treatment of the plant material, such as drying, grinding, and acid hydrolysis to convert glycosides to their aglycone form, can also dramatically increase yields.[5][6]

Q4: How can the quantity of this compound in an extract be accurately measured? A4: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis, Diode-Array Detection (DAD), or Mass Spectrometry (MS) is the most robust and widely used method for the simultaneous quantification and qualification of anthraquinones.[16][17][18] High-Performance Thin-Layer Chromatography (HPTLC) is another convenient method for rapid quantification.[16]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of this compound

  • Q: My extraction yield is significantly lower than expected. What is the most likely cause?

    • A: The most common causes for low yield are an inappropriate choice of solvent, suboptimal extraction parameters (time, temperature), or the form of this compound in the plant material (e.g., as a glycoside).

  • Q: How do I select the best solvent for this compound extraction?

    • A: The choice of solvent is crucial. Studies on various anthraquinones show that polar solvents are generally effective. Ethanol has been identified as one of the best solvents for anthraquinone extraction.[6] Methanol and acetone, often in aqueous mixtures (e.g., 80% methanol or 80% acetone), are also highly effective.[19][20] The addition of water to an organic solvent can increase the extraction efficiency by swelling the plant material, which increases the contact surface area between the matrix and the solvent.[15][20] A sequential extraction with solvents of increasing polarity can also be used for isolation.[8]

  • Q: Could the extraction time and temperature be affecting my yield?

    • A: Yes, both time and temperature are critical. For heat-reflux extraction of anthraquinones, a duration of 45 minutes has been shown to provide the highest recovery.[6] For Ultrasound-Assisted Extraction (UAE), an optimal time of around 33 minutes at 67°C has been reported for related compounds.[21] However, prolonged exposure to high temperatures, especially with solvents like methanol or ethanol, can lead to the formation of artifacts and potential degradation of the target compound.[8] It is essential to optimize these parameters for your specific plant material and equipment.

  • Q: My plant source is known to contain this compound, but the yield is still low. Is pre-treatment necessary?

    • A: Yes. Anthraquinones often exist in plants as glycosides (bound to a sugar molecule).[5] These forms may not be efficiently extracted by organic solvents. A pre-treatment step involving acid hydrolysis can cleave the sugar moiety, converting the glycoside into its aglycone form (this compound), which can significantly increase the extraction yield.[5][6] Additionally, ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.[22]

Problem 2: Extract is Impure and Contains Unwanted Compounds

  • Q: My final extract contains significant impurities. How can I improve its purity?

    • A: Co-extraction of other phytochemicals is common. To purify the extract, consider downstream processing steps. Liquid-liquid partitioning, where the crude extract is sequentially partitioned between immiscible solvents of different polarities, can effectively separate compounds.[8] For higher purity, column chromatography is the standard method for isolating and purifying specific compounds like this compound.[8]

  • Q: Can the extraction method itself help reduce impurities?

    • A: To some extent, yes. Supercritical Fluid Extraction (SFE) with CO2 is known for its high selectivity.[10] By carefully tuning the pressure and temperature, you can selectively extract target compounds, potentially reducing the co-extraction of undesirable substances.[23] The addition of a co-solvent (modifier) like methanol can further extend the polarity range.[12]

Data Presentation: Comparison of Extraction Parameters

Table 1: Influence of Solvent Type on Anthraquinone Extraction Efficiency (Note: Data is generalized from studies on various anthraquinones, as specific comparative data for this compound is limited.)

SolventPolarityTypical EfficiencyNotes
Petroleum EtherNon-polarLowPrimarily extracts lipids and other non-polar compounds.
ChloroformIntermediateModerateCan extract free anthraquinone aglycones.
Ethyl AcetateIntermediateModerate-HighEffective for aglycones and less polar glycosides.
AcetonePolar AproticHighOften used as an 80% aqueous solution to improve extraction of polar compounds.[20]
EthanolPolar ProticVery HighFrequently reported as the most effective solvent for a broad range of anthraquinones.[6]
MethanolPolar ProticVery HighHighly effective, often used in aqueous solutions (e.g., 84% methanol).[21] Caution advised with heating to avoid artifact formation.[8]
WaterHighLow (for aglycones)Can be effective for highly polar glycosides but generally poor for this compound itself.

Table 2: Comparison of Different Extraction Methods for Anthraquinones

MethodTypical TimeSolvent UsageRelative YieldKey AdvantagesKey Disadvantages
Maceration 24-48 hoursHighLow-ModerateSimple, requires minimal equipment.Time-consuming, lower efficiency.[6]
Heat Reflux 30-60 minutesModerateHighFaster than maceration, good recovery.[6]Requires heating, potential for thermal degradation.
Soxhlet 6-8 hoursHighHighExhaustive extraction, high efficiency.Lengthy, large solvent volume, thermal degradation risk.[11]
Ultrasound (UAE) 20-45 minutesLowVery HighRapid, efficient, reduced solvent use.[5][11]Requires specialized equipment, localized heating can occur.
Microwave (MAE) 5-15 minutesLowVery HighExtremely rapid, high efficiency, reduced solvent use.[24][25]Requires microwave-transparent vessels, risk of hotspots.
Supercritical CO2 (SFE) 30-120 minutesVery LowHigh (selective)"Green" solvent, highly selective, solvent-free extract.[10][12]High initial equipment cost, may require polar co-solvents.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a representative method for efficient extraction. Parameters should be optimized for specific plant materials.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots of Rubia tinctorum) at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).[22]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into a 50 mL flask.

    • Add 20 mL of 80% ethanol (solid-to-solvent ratio of 1:20).[6]

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Sonicate at a controlled temperature (e.g., 60°C) for 30 minutes.[15][21] Ensure the flask is sealed to prevent solvent evaporation.

  • Isolation:

    • After extraction, centrifuge the mixture at 3000 rpm for 10 minutes to separate the extract from the solid residue.[6]

    • Decant the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent 1-2 more times.

    • Combine the supernatants and filter through a 0.45 µm filter.

  • Concentration:

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

    • Store the dried extract at -20°C in the dark until analysis.[19][22]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard and Sample:

    • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 1-100 µg/mL) to generate a calibration curve.

    • Accurately weigh and dissolve the crude plant extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis or DAD detector set at a wavelength of 254 nm.[8]

    • Column Temperature: 30-35°C.[22]

  • Analysis:

    • Inject the standard solutions to establish the calibration curve (peak area vs. concentration).

    • Inject the sample solution. Identify the this compound peak by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations and Workflows

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_post Phase 3: Post-Extraction cluster_analysis Phase 4: Analysis p1 Select & Harvest Plant Material p2 Drying (40-50°C) p1->p2 p3 Grinding (Fine Powder) p2->p3 p4 Optional: Acid Hydrolysis p3->p4 e1 Choose Method (e.g., UAE, MAE) p4->e1 e2 Optimize Parameters: - Solvent (e.g., 80% EtOH) - Ratio (e.g., 1:20) - Time & Temperature e1->e2 e3 Perform Extraction e2->e3 e4 Separate Extract (Centrifuge/Filter) e3->e4 po1 Solvent Removal (Rotary Evaporator) e4->po1 po2 Crude Extract po1->po2 po3 Purification (Optional) (Column Chromatography) po2->po3 a1 Quantification (HPLC-UV/MS) po2->a1 po4 Pure this compound po3->po4 po4->a1 a2 Final Yield Data a1->a2

Caption: General workflow for optimizing the extraction and analysis of this compound.

G start Low this compound Yield q1 Is the solvent appropriate? start->q1 sol1 No: Test polar solvents (Ethanol, Methanol, Acetone-water mixes) q1->sol1 No q2 Are time/temp optimized? q1->q2 Yes sol1->q2 sol2 No: Perform a time-course and temperature gradient experiment (e.g., 30-70°C) q2->sol2 No q3 Does the plant contain anthraquinone glycosides? q2->q3 Yes sol2->q3 sol3 Yes/Maybe: Introduce an acid hydrolysis pre-treatment step before extraction q3->sol3 Yes q4 Is the extraction method efficient enough? q3->q4 No sol3->q4 sol4 No: Switch from maceration to a modern method like UAE or MAE q4->sol4 No end Yield Optimized q4->end Yes sol4->end

References

Troubleshooting low yield in Anthragallol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of Anthragallol (1,2,3-trihydroxyanthraquinone).

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses common issues encountered during the synthesis of this compound, which can lead to lower-than-expected yields. The primary synthesis route considered here is the condensation of gallic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

Problem ID Observed Problem Potential Cause Suggested Solution
AY-01 Low to no formation of the desired product; starting material largely unreacted. Insufficient reaction temperature or time. The condensation and cyclization steps require significant energy to overcome the activation barrier.Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time, taking aliquots periodically to determine the optimal duration.
Inadequate acid catalysis. The concentration of the sulfuric acid may be too low, or the catalyst may have been deactivated by moisture.Ensure the use of highly concentrated (95-98%) sulfuric acid. All glassware should be thoroughly dried before use. Consider using fuming sulfuric acid (oleum) for a more potent catalytic effect.
AY-02 The reaction mixture becomes a dark, tarry, and intractable mass. Excessive reaction temperature. Overheating can lead to the decomposition of starting materials and products, resulting in polymerization and charring.Carefully control the reaction temperature using an oil bath and a temperature controller. It is advisable to start at a lower temperature and gradually increase it.
Presence of impurities in the starting materials. Impurities in the gallic acid can act as catalysts for polymerization under strongly acidic conditions.Use high-purity gallic acid. If the purity is uncertain, recrystallize the starting material before use.
AY-03 A significant amount of a water-soluble, dark-colored byproduct is formed. Sulfonation of aromatic rings. The use of concentrated or fuming sulfuric acid at elevated temperatures can lead to the sulfonation of the gallic acid or the this compound product.Use the minimum effective concentration of sulfuric acid. Consider alternative acid catalysts such as polyphosphoric acid (PPA) which is a strong dehydrating agent but a weaker sulfonating agent.
AY-04 The crude product is difficult to purify, and the yield is low after purification. Formation of isomeric byproducts. Besides the desired 1,2,3-trihydroxyanthraquinone, other isomers might form, which can be difficult to separate.Optimize the reaction conditions (temperature, reaction time) to favor the formation of the desired isomer. Utilize column chromatography with a suitable solvent system for purification. Gradient elution may be necessary to separate closely related isomers.
Incomplete precipitation of the product during workup. The product may have some solubility in the acidic aqueous solution after quenching the reaction.Ensure the reaction mixture is cooled to a low temperature (0-5°C) before and during the addition of water to precipitate the product. Add the quenching water slowly to control the temperature rise.
AY-05 The final product shows a low melting point and broad peaks in NMR, indicating impurities. Residual starting materials or intermediates. The reaction may not have gone to completion, or intermediates may have precipitated with the final product.Increase the reaction time or temperature to ensure complete conversion. Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid, ethanol) or by column chromatography.
Contamination with sulfated byproducts. If sulfonation has occurred, these byproducts may co-precipitate with the this compound.Wash the crude product thoroughly with cold water to remove any water-soluble sulfated impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this compound synthesis?

A1: While a definitive yield can vary based on the specific procedure and scale, yields for similar anthraquinone syntheses via Friedel-Crafts acylation and condensation reactions can range from moderate to good. A yield below 40% would be considered low and would warrant troubleshooting.

Q2: Can I use a different acid catalyst instead of sulfuric acid?

A2: Yes, other strong acids and Lewis acids can be used. Polyphosphoric acid (PPA) is a common alternative that acts as both a catalyst and a solvent and can reduce the likelihood of sulfonation. Lewis acids like aluminum chloride (AlCl₃) are also used in Friedel-Crafts reactions, but they require anhydrous conditions and a suitable solvent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Take small aliquots of the reaction mixture at different time points, quench them carefully in water, and extract with a suitable organic solvent. Spot the extract on a TLC plate along with your starting material to observe the disappearance of the starting material and the appearance of the product spot.

Q4: My final product is a very dark color. Is this normal?

A4: this compound itself is a colored compound (brownish-orange). However, a very dark or black color may indicate the presence of polymeric or charred impurities due to excessive heat. Proper temperature control is crucial to avoid this.

Q5: What is the best way to purify crude this compound?

A5: Purification can typically be achieved by recrystallization from a suitable solvent such as glacial acetic acid or ethanol. For more persistent impurities, column chromatography on silica gel is recommended. A solvent system of dichloromethane and methanol in increasing polarity can be effective for elution.

Experimental Protocols

Key Experiment: Synthesis of this compound via Self-Condensation of Gallic Acid

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Gallic Acid (high purity)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice

Procedure:

  • Carefully add 10 g of gallic acid to 50 mL of concentrated sulfuric acid in a flask equipped with a stirrer and a gas outlet to vent any evolved gases.

  • Heat the mixture slowly and with constant stirring in an oil bath to 120-130°C.

  • Maintain this temperature for 3-4 hours. The color of the solution will darken significantly.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Allow the mixture to stand in an ice bath for about an hour to ensure complete precipitation.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven.

  • For further purification, the crude product can be recrystallized from glacial acetic acid.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Reactant Ratio 1:5 (Gallic Acid: H₂SO₄)1:7 (Gallic Acid: H₂SO₄)1:10 (Gallic Acid: H₂SO₄)Higher acid ratio may improve solubility and reaction rate.
Temperature (°C) 110130150130°C is often optimal. Higher temperatures risk decomposition.
Reaction Time (h) 2464 hours is a good starting point. Monitor with TLC.
Catalyst Conc. H₂SO₄Fuming H₂SO₄PPAPPA may reduce sulfonation. Fuming H₂SO₄ is more aggressive.

Visualizations

Anthragallol_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Gallic_Acid_1 Gallic Acid Condensation Condensation & Cyclization (H₂SO₄, Heat) Gallic_Acid_1->Condensation Gallic_Acid_2 Gallic Acid Gallic_Acid_2->Condensation This compound This compound (1,2,3-Trihydroxyanthraquinone) Condensation->this compound

Caption: Synthesis pathway of this compound from Gallic Acid.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Reaction Monitoring (TLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Dark_Tarry_Mixture Dark/Tarry Mixture? Incomplete_Reaction->Dark_Tarry_Mixture No Final_Product Improved Yield Incomplete_Reaction->Final_Product Complete Increase_Time_Temp->Check_Reaction Check_Purity Check Reactant Purity Purify_Reactants Recrystallize Reactants Check_Purity->Purify_Reactants Purify_Reactants->Start Lower_Temp Lower Reaction Temp Dark_Tarry_Mixture->Lower_Temp Yes Purification_Issues Purification Issues? Dark_Tarry_Mixture->Purification_Issues No Lower_Temp->Check_Reaction Purification_Issues->Check_Purity No Optimize_Purification Optimize Chromatography/ Recrystallization Purification_Issues->Optimize_Purification Yes Optimize_Purification->Final_Product

Caption: A logical workflow for troubleshooting low yield.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature Yield Yield Temperature->Yield Optimal Range Side_Reactions Side Reactions Temperature->Side_Reactions Too High Time Reaction Time Time->Yield Sufficient Purity Purity Time->Purity Too Long -> Byproducts Catalyst_Conc Catalyst Conc. Catalyst_Conc->Yield Effective Amount Catalyst_Conc->Side_Reactions Too High -> Sulfonation

Improving the stability of Anthragallol in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Anthragallol Stability Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, also known as 1,2,3-trihydroxyanthraquinone, is a polyhydroxyanthraquinone.[1] Like many phenolic compounds, its structure, featuring multiple hydroxyl groups on an anthraquinone core, makes it susceptible to degradation in solution. This instability can lead to a loss of biological activity, inaccurate experimental results, and a shortened shelf-life of formulations. Understanding and controlling its stability is therefore critical for reliable research and development.

Q2: What are the primary factors that affect the stability of this compound in solution?

While specific kinetic data for this compound is limited in publicly available literature, based on studies of similar polyhydroxyanthraquinones, the primary factors influencing its stability are:

  • pH: The pH of the solution is a critical factor. Generally, phenolic compounds are more stable in acidic conditions.[2][3] For some anthraquinones, such as those found in Aloe vera, stability is significantly higher at acidic pH (e.g., 3.5) and decreases as the pH becomes neutral or alkaline.[4][5]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[4][5] Storing solutions at lower temperatures is generally recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of anthraquinone derivatives.[6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the hydroxyl groups on the anthraquinone ring.

  • Presence of Metal Ions: Transition metal ions can catalyze the oxidation of phenolic compounds.[7]

Q3: What are the visible signs of this compound degradation in solution?

Degradation of this compound in solution can often be observed as a change in color. This compound solutions may change from their initial color to a brownish hue upon degradation. However, visual inspection is not a reliable method for quantification. For accurate assessment, analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: What are the potential degradation pathways for this compound?

Specific degradation pathways for this compound are not well-documented in the literature. However, for polyhydroxyanthraquinones in general, degradation can occur through:

  • Oxidation: The hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinones and other oxidation products. This can be initiated by oxygen, metal ions, or light.

  • Ring Cleavage: Under more strenuous conditions, the anthraquinone ring system itself can be cleaved, leading to smaller aromatic or aliphatic compounds.[8]

  • Polymerization: Degradation products can sometimes polymerize, leading to the formation of insoluble materials.

Troubleshooting Guides

Issue 1: Rapid discoloration of this compound solution.

  • Possible Cause:

    • High pH of the solvent.

    • Exposure to light.

    • Elevated storage temperature.

    • Presence of dissolved oxygen or metal ion contaminants.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solution. If it is neutral or alkaline, consider preparing the solution in an acidic buffer (e.g., pH 3-5).

    • Protect from Light: Store the solution in an amber-colored vial or wrap the container in aluminum foil.[5]

    • Control Temperature: Store the solution at a reduced temperature (e.g., 4°C). Avoid repeated freeze-thaw cycles if the solution is frozen for long-term storage.

    • Deoxygenate Solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to the solution.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause:

    • Degradation of this compound in the assay medium.

    • Inaccurate concentration of the stock solution due to degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment.

    • Verify Concentration: Use UV-Vis spectrophotometry or a validated HPLC method to confirm the concentration of your this compound solution before use.

    • Assess Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).

    • Incorporate Antioxidants: Consider the addition of antioxidants to the medium if compatible with your experimental design.

Quantitative Data on Stability of Related Anthraquinones

While specific data for this compound is scarce, the following table summarizes stability data for Aloin, a C-glycoside of an anthraquinone derivative, from Aloe vera under different conditions. This can provide a general indication of how pH and temperature may affect polyhydroxyanthraquinones.

CompoundConditionInitial Concentration (µg/g)Concentration after 7 days (µg/g)% DegradationReference
AloinpH 3.5~6134~4294~30%[4]
AloinpH 6.7~6134< 613> 90%[4]
Aloin4°C~6134~5521~10%[4]
Aloin25°C~6134~4907~20%[4]
Aloin50°C~6134~2454~60%[4]
Aloin70°C~6134~1840~70%[4]

Experimental Protocols

Protocol 1: Preparation of a More Stable this compound Stock Solution

  • Solvent Selection: Choose a suitable organic solvent in which this compound is soluble, such as ethanol, methanol, or DMSO.

  • Solvent Preparation:

    • Use HPLC-grade solvents to minimize contaminants.

    • To remove dissolved oxygen, sparge the solvent with high-purity nitrogen or argon gas for 15-20 minutes.

    • If preparing an aqueous solution, use a buffer system with a pH in the acidic range (e.g., citrate buffer, pH 4.0).

  • Dissolution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in the prepared solvent. Gentle sonication can be used to aid dissolution.

  • Storage:

    • Store the solution in a tightly sealed amber glass vial to protect it from light and air.

    • For short-term storage (up to 1 week), refrigerate at 4°C.

    • For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound over time.

  • HPLC System: A standard HPLC system with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column is commonly used for the separation of anthraquinones.[9][10]

  • Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[10]

  • Sample Preparation:

    • Prepare your this compound solution according to Protocol 1.

    • At specified time points (e.g., 0, 24, 48, 72 hours) under defined storage conditions (e.g., different temperatures, light exposure), withdraw an aliquot of the solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Analysis:

    • Inject the diluted sample into the HPLC system.

    • Monitor the chromatogram at a wavelength where this compound has maximum absorbance.

    • The peak area of this compound will decrease over time if degradation occurs.

  • Quantification:

    • Create a calibration curve using freshly prepared standards of known this compound concentrations.

    • Calculate the concentration of this compound in your samples at each time point by comparing their peak areas to the calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Experimental_Workflow_for_Anthragallol_Stability_Assessment cluster_prep Solution Preparation cluster_storage Incubation under Test Conditions cluster_analysis Analysis cluster_results Data Interpretation A Weigh this compound C Dissolve this compound A->C B Prepare Solvent (e.g., buffered, deoxygenated) B->C D Aliquot Solution C->D E Store at different: - Temperatures (4°C, 25°C, 40°C) - Light conditions (dark, light) - pH values (3, 5, 7, 9) D->E F Sample at Time Points (0, 24, 48, 72h) E->F G HPLC Analysis F->G H Quantify this compound Concentration G->H I Plot Concentration vs. Time H->I J Determine Degradation Rate I->J

Caption: Workflow for assessing this compound stability.

Factors_Influencing_Anthragallol_Stability cluster_factors Degradation Factors cluster_stabilizers Stabilizing Factors This compound This compound in Solution Degradation Degradation Products This compound->Degradation leads to pH High pH (Neutral/Alkaline) pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure (UV) Light->Degradation Oxygen Oxygen Oxygen->Degradation Metals Metal Ions Metals->Degradation low_pH Low pH (Acidic) low_pH->this compound stabilizes low_Temp Low Temperature low_Temp->this compound stabilizes Dark Darkness Dark->this compound stabilizes Inert Inert Atmosphere Inert->this compound stabilizes Chelators Chelating Agents Chelators->this compound stabilizes Antioxidants Antioxidants Antioxidants->this compound stabilizes

Caption: Factors influencing this compound stability.

References

Overcoming challenges in the analytical detection of Anthragallol in complex mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Anthragallol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analytical detection of this compound?

A1: The primary challenges in detecting and quantifying this compound, especially in complex matrices like herbal extracts or biological samples, include:

  • Matrix Effects: Co-eluting endogenous substances can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification.[1]

  • Poor Chromatographic Peak Shape: Peak tailing is a common issue for phenolic compounds like this compound, which can compromise resolution and integration accuracy.[2] This can be caused by interactions with residual silanol groups on the silica-based columns.[2]

  • Low Resolution: Structurally similar compounds, such as other isomeric trihydroxyanthraquinones, can be difficult to separate from this compound.

  • Sample Preparation and Extraction: Inefficient extraction can lead to low recovery, while harsh extraction conditions may cause degradation of the analyte. For plant materials, hydrolysis of glycosidic forms may be necessary to quantify the total this compound content.[3]

  • Analyte Stability: this compound may be susceptible to degradation under certain light, pH, or temperature conditions, affecting the accuracy of the results.

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode-Array Detection (DAD) is a common and robust method for quantifying this compound.[3][4] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5][6]

Q3: How can I improve the extraction efficiency of this compound from a plant matrix?

A3: To improve extraction efficiency, consider the following:

  • Solvent Selection: Methanol or ethanol are often effective solvents for extracting anthraquinones.[7][8]

  • Extraction Technique: Techniques like Ultrasonic-Assisted Extraction (UAE) or pressurized liquid extraction can enhance recovery and reduce extraction time compared to conventional methods.[9]

  • Acid Hydrolysis: If this compound is present as a glycoside, a preliminary acid hydrolysis step (e.g., with HCl) can cleave the sugar moiety and increase the yield of the aglycone form for analysis.[3][10]

  • Sample Pre-treatment: Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate this compound, reducing matrix effects.[9][11]

Q4: What are the typical storage conditions for this compound standard solutions?

A4: While specific stability data for this compound is limited, for similar compounds, it is recommended to store standard solutions in a dark environment at low temperatures (-20°C or -80°C) to prevent degradation.[1] Solutions should be prepared in a suitable solvent, such as DMSO or methanol. It is advisable to perform stability tests under your specific laboratory conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC or LC-MS analysis of this compound.

Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: this compound's hydroxyl groups interact with active sites on the column packing.[2]- Use a modern, end-capped C18 column or a column designed for polar compounds.- Lower the mobile phase pH (e.g., to 2.5-3.5) with additives like formic acid or acetic acid to suppress silanol ionization.- Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (use with caution as it can affect MS sensitivity).[12]
Column Overload: Injecting too high a concentration of the analyte.[2]- Dilute the sample or reduce the injection volume.
Mismatched Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Resolution / Co-elution Inadequate Mobile Phase Composition: The mobile phase is not optimized for separating this compound from interfering compounds.- Adjust the organic modifier (methanol or acetonitrile) gradient to increase separation.- Test different acidic modifiers (e.g., formic acid vs. acetic acid).
Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity.- Try a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities for aromatic compounds.
Ghost Peaks Carryover from Previous Injection: Analyte from a previous, more concentrated sample is eluting in the current run.- Implement a robust needle wash protocol on the autosampler.- Inject a blank solvent run after high-concentration samples to clean the system.[13]
Contaminated Mobile Phase or System: Impurities are present in the solvents or have accumulated in the HPLC system.- Prepare fresh mobile phase with high-purity solvents.- Flush the entire HPLC system thoroughly.[13]
Mass Spectrometry (MS) Detection Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Ion Suppression Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.- Improve sample cleanup using Solid-Phase Extraction (SPE).[9]- Modify the chromatographic method to separate this compound from the interfering matrix components.- Use a matrix-matched calibration curve for quantification.
In-source Fragmentation: The analyte is fragmenting in the ion source before mass analysis.- Optimize MS source parameters such as capillary voltage and gas temperatures to ensure gentle ionization.
Inconsistent Quantification Analyte Instability: this compound may be degrading in the sample vial or during the analytical run.- Use an autosampler with temperature control (e.g., 4°C).- Perform stability tests on prepared samples to determine how long they can be stored before analysis.
Non-linearity of Detector Response - Ensure the calibration curve covers the expected concentration range of the samples.- Dilute samples that are above the upper limit of quantification.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound Quantification

This protocol provides a starting point for the analysis of this compound in pre-extracted and cleaned-up samples. Optimization will be required based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength appropriate for this compound (e.g., around 254 nm, but confirm with a standard spectrum).[3]

  • Procedure:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample extract, ensuring it is filtered through a 0.45 µm syringe filter before injection.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the samples for analysis.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

Parameter Typical Acceptance Criteria for Anthraquinones Reference
Linearity (R²) > 0.999[14]
Accuracy (% Recovery) 90 - 110%[14]
Precision (% RSD) Intra-day: < 2%, Inter-day: < 3%[14]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[14]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[14]

Visualizations

Workflow for Troubleshooting Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_overload Is Tailing Concentration Dependent? start->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_solvent Is Injection Solvent Stronger than Mobile Phase? check_overload->check_solvent No end Symmetrical Peak Achieved reduce_conc->end match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_ph Are Secondary Interactions Suspected? check_solvent->check_ph No match_solvent->end adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5 with Formic Acid) check_ph->adjust_ph Yes check_ph->end No use_additive Consider Adding a Competing Base (e.g., TEA) adjust_ph->use_additive change_column Use End-Capped or Alternative Chemistry Column use_additive->change_column change_column->end

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Sample Preparation and Analysis Pathway

G General Workflow for this compound Analysis sample Complex Matrix (e.g., Plant Material) extraction Extraction (e.g., UAE with Methanol) sample->extraction hydrolysis Acid Hydrolysis (Optional, for Glycosides) extraction->hydrolysis cleanup Sample Cleanup (e.g., SPE or Filtration) extraction->cleanup hydrolysis->cleanup analysis LC-UV or LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification result Final Concentration Report quantification->result

Caption: A typical pathway from sample preparation to final analysis.

References

Technical Support Center: Refinement of HPLC Protocols for Better Separation of Anthraquinone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for the improved separation of anthraquinone isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of anthraquinone isomers.

1. Poor Resolution Between Anthraquinone Isomer Peaks

  • Question: My chromatogram shows overlapping or poorly resolved peaks for critical anthraquinone isomer pairs. How can I improve the separation?

  • Answer: Poor resolution is a common challenge in the separation of structurally similar isomers. Here are several strategies to enhance resolution:

    • Optimize the Mobile Phase:

      • Adjusting the Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase significantly impact selectivity. Experiment with different ratios of the organic modifier to the aqueous phase. A shallower gradient, where the percentage of the organic solvent increases more slowly, can often improve the separation of closely eluting compounds.

      • Modify the Mobile Phase pH: The pH of the mobile phase can alter the ionization state of anthraquinone isomers, thereby affecting their retention and selectivity. For acidic compounds, keeping the pH below their pKa can improve peak shape and resolution. Introducing an acidic modifier like formic acid, phosphoric acid, or acetic acid to the mobile phase is a common practice to improve peak shape and separation efficiency for anthraquinones. For instance, a mobile phase of deionized water containing 0.5% (v/v) orthophosphoric acid and methanol has been used successfully.

      • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.

    • Evaluate the Stationary Phase:

      • Column Chemistry: Not all C18 columns are the same. Differences in bonding technology, end-capping, and silica purity can lead to significant variations in selectivity for isomers. Consider screening columns with different stationary phases (e.g., C8, Phenyl-Hexyl, or polar-embedded phases) to find one that provides the best selectivity for your specific anthraquinone isomers.

      • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and, consequently, resolution. However, this may also lead to higher backpressure.

    • Adjust Instrumental Parameters:

      • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

      • Temperature: Optimizing the column temperature can influence selectivity and efficiency. Higher temperatures can reduce viscosity and improve peak shape, but may not always enhance resolution.

2. Peak Tailing in Anthraquinone Analysis

  • Question: My anthraquinone peaks are showing significant tailing. What are the potential causes and how can I fix this?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or other system issues. Here’s how to troubleshoot:

    • Chemical Interactions:

      • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on anthraquinones, leading to tailing.

        • Solution: Operate at a lower pH (e.g., 2-3) to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.

      • Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of an anthraquinone, it can exist in both ionized and non-ionized forms, resulting in a distorted peak.

        • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.

    • Column and System Issues:

      • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

        • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

      • Extra-Column Volume: Excessive tubing length or diameter, as well as loose fittings, can contribute to band broadening and peak tailing.

        • Solution: Use tubing with a narrow internal diameter and ensure all connections are secure.

    • Sample-Related Problems:

      • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.

        • Solution: Reduce the injection volume or dilute the sample.

      • Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.

        • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

3. Retention Time Shifts

  • Question: I am observing inconsistent retention times for my anthraquinone standards and samples. What could be the reason?

  • Answer: Retention time variability can compromise the reliability of your analysis. The following factors can contribute to this issue:

    • Mobile Phase Preparation:

      • Inconsistent Composition: Small variations in the mobile phase composition, especially the ratio of organic modifier to aqueous phase and the concentration of additives, can lead to shifts in retention time.

        • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a freshly prepared mobile phase daily.

      • Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.

        • Solution: Adequately degas the mobile phase before and during the analysis.

    • HPLC System Issues:

      • Pump Performance: A malfunctioning pump or check valves can lead to an inconsistent flow rate.

        • Solution: Check the pump for leaks and ensure the check valves are functioning correctly. Monitor the system pressure for fluctuations.

      • Column Temperature: Fluctuations in the column temperature can affect retention times.

        • Solution: Use a column oven to maintain a stable temperature.

    • Column Equilibration:

      • Insufficient Equilibration: The column needs to be properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.

        • Solution: Ensure a sufficient equilibration time between runs.

    • Column Aging:

      • Changes in Stationary Phase: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics. A new column may also have slightly different retention times compared to an older one of the same type.

        • Solution: Monitor column performance and replace it when necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of HPLC column for separating anthraquinone isomers?

    • A1: C18 columns are the most commonly used stationary phase for the separation of anthraquinones in reversed-phase HPLC. However, the optimal column will depend on the specific isomers being separated. It is advisable to screen different C18 columns from various manufacturers, as well as other phases like C8 or Phenyl-Hexyl, to find the best selectivity. Factors to consider include particle size, column dimensions, and the type of end-capping.

  • Q2: Why is an acidic modifier often added to the mobile phase for anthraquinone analysis?

    • A2: Adding an acidic modifier, such as formic acid or phosphoric acid, helps to suppress the ionization of acidic functional groups on the anthraquinone molecules and residual silanol groups on the stationary phase. This leads to more consistent interactions with the stationary phase, resulting in improved peak shape (less tailing) and better separation.

  • Q3: Can I use methanol and acetonitrile interchangeably as the organic modifier?

    • A3: While both are common organic modifiers in reversed-phase HPLC, they can provide different selectivities for anthraquinone isomers. It is recommended to evaluate both solvents during method development to determine which one offers better resolution for your specific analytes.

  • Q4: How can I reduce the run time of my HPLC method without sacrificing resolution?

    • A4: To shorten the analysis time, you can consider using a shorter column, a column with smaller particles (UHPLC), or a steeper gradient. However, these changes may impact resolution, so it is important to re-optimize the method. Increasing the flow rate can also reduce run time but may decrease resolution.

  • Q5: My baseline is noisy. What are the possible causes?

    • A5: A noisy baseline can be caused by several factors, including an aging detector lamp, impure solvents, air bubbles in the system, or a contaminated column. Ensure you are using high-purity solvents, the mobile phase is properly degassed, and the detector lamp is within its operational lifetime.

Data Presentation

Table 1: Comparison of HPLC Columns for Anthraquinone Isomer Separation

Column NameStationary PhaseParticle Size (µm)Dimensions (mm)Key Features for Anthraquinone Separation
Supelcosil LC-18C185250 x 4.6Provides good separation for a range of anthraquinones including aloe-emodin, rhein, emodin, chrysophanol, and physcion.
TSK-gel ODS-80TmC185150 x 4.6Suitable for the simultaneous determination of rhein, aloe-emodin, emodin, and chrysophanol.
Phenyl-Hexyl ColumnPhenyl-HexylNot Specified150 mm lengthOffers alternative selectivity compared to C18 columns.
Newcrom R1Reversed-PhaseNot SpecifiedNot SpecifiedDescribed as having low silanol activity, which can be beneficial for reducing peak tailing of polar anthraquinones.

Table 2: Mobile Phase Compositions for Anthraquinone Isomer Separation

Mobile Phase AMobile Phase BGradient/IsocraticAcid ModifierTarget Anthraquinones
Deionized WaterMethanolGradient0.5% (v/v) Orthophosphoric AcidAloe-emodin, Rhein, Emodin, Chrysophanol, Physcion
2% Aqueous Acetic AcidMethanolIsocratic (30:70, v/v)Acetic AcidRhein, Aloe-emodin, Emodin, Chrysophanol
WaterAcetonitrileNot SpecifiedPhosphoric Acid1,4-Anthraquinone
0.1% Aqueous Formic AcidMethanolIsocratic (15:85, v/v)Formic AcidGeneral Anthraquinones

Experimental Protocols

Detailed Methodology for the Separation of Emodin, Physcion, and Rhein Isomers

This protocol is a representative example based on established methods for the separation of common anthraquinone isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Supelcosil LC-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase:

      • A: Deionized water with 0.5% (v/v) orthophosphoric acid.

      • B: Methanol.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-15 min: 50-80% B (linear gradient)

      • 15-20 min: 80% B

      • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of emodin, physcion, and rhein (e.g., 1 mg/mL) in methanol.

    • Working Standard Solutions: Dilute the stock solutions with the initial mobile phase to prepare a mixed working standard solution at the desired concentration.

    • Sample Preparation: Extract the anthraquinones from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_resolution Is Resolution the Issue? start->check_resolution check_tailing Is Peak Tailing the Issue? check_resolution->check_tailing No optimize_mp_res Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Organic Modifier (MeOH/ACN) - Adjust pH with Acid Modifier - Modify Gradient Profile check_resolution->optimize_mp_res Yes check_retention Are Retention Times Shifting? check_tailing->check_retention No check_interactions Address Chemical Interactions - Lower Mobile Phase pH - Use End-capped Column check_tailing->check_interactions Yes check_mp_prep Verify Mobile Phase Preparation - Ensure Accurate Composition - Use Fresh Mobile Phase - Degas Solvents check_retention->check_mp_prep Yes end Problem Resolved check_retention->end No eval_column_res Evaluate Stationary Phase - Try Different C18/C8/Phenyl Column - Use Smaller Particle Size/Longer Column optimize_mp_res->eval_column_res adjust_params_res Adjust Instrumental Parameters - Lower Flow Rate - Optimize Temperature eval_column_res->adjust_params_res adjust_params_res->end check_system_tailing Inspect System & Column - Flush/Replace Column - Check for Leaks & Dead Volume check_interactions->check_system_tailing check_sample_tailing Verify Sample Preparation - Reduce Injection Volume/Concentration - Match Sample Solvent to Mobile Phase check_system_tailing->check_sample_tailing check_sample_tailing->end check_system_retention Check HPLC System - Monitor Pump Pressure - Ensure Stable Column Temperature check_mp_prep->check_system_retention check_equilibration Confirm Column Equilibration - Increase Equilibration Time check_system_retention->check_equilibration check_equilibration->end

Technical Support Center: Addressing Solubility Challenges of Anthragallol in Aqueous Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Anthragallol (1,2,3-Trihydroxyanthraquinone) in their work, its low aqueous solubility presents a significant hurdle for achieving accurate and reproducible results in biological assays. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, offering detailed troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits poor solubility in water. Its solubility is significantly higher in organic solvents. The table below summarizes the known solubility data.

SolventSolubilityMolar ConcentrationNotes
Dimethyl Sulfoxide (DMSO)6.25 mg/mL[1]24.39 mM[1]Sonication is recommended to aid dissolution[1].
EthanolSolubleNot specified
ChloroformSolubleNot specified
n-HexaneInsolubleNot specified
WaterVery poorly solubleNot specifiedEstimated to be less than 1 mg/mL.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the high concentration of DMSO in the stock solution keeps the hydrophobic this compound dissolved. When this stock is diluted into a largely aqueous environment like cell culture medium, the DMSO concentration drops significantly, and the medium can no longer keep the this compound in solution.

Troubleshooting steps:

  • Reduce the final concentration: The final concentration of this compound in your assay may be too high. Determine the maximum achievable concentration without precipitation by performing a serial dilution and observing for any visible precipitate.

  • Optimize the dilution method: Instead of adding the stock solution directly to the final volume of the medium, try adding it dropwise while vortexing or gently swirling the medium to ensure rapid and even dispersion.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent can help maintain solubility. Options include polyethylene glycol (PEG), glycerin, or Tween 80. However, it is crucial to first test the tolerance of your specific cell line to the chosen co-solvent and its final concentration.

  • Prepare an intermediate dilution: Create an intermediate dilution of your DMSO stock in a mixture of medium and your chosen co-solvent before making the final dilution in the full volume of the medium.

Q3: Can I use cyclodextrins to improve the aqueous solubility of this compound?

A3: Yes, cyclodextrins are a promising approach to enhance the aqueous solubility of poorly soluble compounds like this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is more water-soluble. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q4: How stable is this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be a concern, especially over longer incubation periods. Factors such as pH, light exposure, and temperature can influence its degradation. It is recommended to prepare fresh dilutions of this compound for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration, at a low temperature (2-8°C), and protected from light. The stability of a monosubstituted anthraquinone in an aqueous solution was shown to have a fade rate of 0.03%-0.05% per day, suggesting that some degradation is expected over time.[2] Another study on a tetrahydroxyanthraquinone derivative in a highly alkaline aqueous environment showed a capacity fade rate of approximately 0.35% per day.[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous-based biological assays.

Issue 1: Visible precipitate in the cell culture well immediately after adding the this compound solution.

Possible Cause Solution
Final concentration exceeds aqueous solubility.Perform a dose-response experiment starting with a much lower concentration and gradually increasing it to determine the maximum soluble concentration in your specific cell culture medium.
Inefficient mixing during dilution.Add the this compound stock solution slowly to the medium while gently vortexing or swirling the plate. Avoid adding a large volume of stock solution to a small volume of medium.
Temperature shock.Ensure both the stock solution and the cell culture medium are at the same temperature (e.g., 37°C for cell-based assays) before mixing.
Interaction with media components.Components of the cell culture medium, such as salts and proteins, can sometimes promote precipitation.[1][5] Test the solubility of this compound in a simpler buffer like Phosphate Buffered Saline (PBS) to see if the issue persists.

Issue 2: No observable biological effect, even at high concentrations.

Possible Cause Solution
This compound has precipitated out of solution.Visually inspect the wells under a microscope for any signs of precipitation (crystals or amorphous particles). If precipitation is observed, refer to the troubleshooting steps for Issue 1.
Degradation of this compound in the aqueous medium.Prepare fresh solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Insufficient incubation time.The biological effect of this compound may require a longer incubation period. Consult the literature for typical treatment times for similar compounds or perform a time-course experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[1]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Adapted from a similar protocol for a dihydroxyanthraquinone)

This protocol is based on the co-precipitation method and can be adapted for this compound.

  • Molar Ratio: Prepare a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Dissolution: Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. A separate solution of this compound should be prepared in a minimal amount of a suitable organic solvent like DMSO.

  • Mixing: Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Stirring: Continue to stir the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the inclusion complex.

  • Precipitation and Collection: The inclusion complex may precipitate out of the solution. Collect the precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed material and then dry it under vacuum.

  • Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC).

Signaling Pathway Diagrams

This compound, as a polyphenolic anthraquinone, may modulate several key signaling pathways implicated in various cellular processes. While direct studies on this compound are limited, the following diagrams illustrate the potential pathways it may influence based on studies of similar compounds like other anthraquinones and flavonoids.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) Akt->Downstream Activates This compound This compound This compound->Akt Inhibits (potential)

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors Activates This compound This compound This compound->ERK Inhibits (potential)

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Survival) This compound This compound This compound->IKK Inhibits (potential)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Methods to prevent the degradation of Anthragallol during extraction and storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Anthragallol during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (1,2,3-Trihydroxyanthraquinone) is a trihydroxyanthraquinone, a class of phenolic compounds.[1] Like many phenolic compounds, its hydroxyl groups are susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of oxygen.[2][3][4] This degradation can lead to a loss of biological activity and the formation of impurities, compromising experimental results and the therapeutic potential of drug candidates.

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to the degradation of this compound and related anthraquinones include:

  • High pH (alkaline conditions): Phenolic compounds are generally more stable in acidic conditions. As pH increases, the deprotonation of hydroxyl groups makes the molecule more susceptible to oxidation.[5][6][7]

  • Elevated Temperatures: High temperatures can accelerate the rate of oxidative degradation.[4][5][8]

  • Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate photo-oxidative reactions, leading to the breakdown of the anthraquinone structure.[6][9]

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidative degradation of phenolic compounds.[4]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.[6]

Q3: What are the ideal storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years).[10] The container should be tightly sealed and stored in a dry, dark place.[11][12]

  • In Solution: If storage in solution is necessary, prepare the stock solution in a suitable solvent like DMSO and store at -80°C for up to 1 year.[10] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles. The solution should be purged with an inert gas (e.g., nitrogen or argon) to remove oxygen before sealing.

Troubleshooting Guides

Issue 1: Color change of this compound solution (e.g., from yellow/brown to a darker shade or colorless).

Possible Cause Troubleshooting Step
Oxidation due to high pH Measure the pH of the solution. If it is neutral or alkaline, adjust to an acidic pH (ideally pH 3-5) using a suitable buffer (e.g., citrate buffer). For future preparations, use an acidic solvent system.[5][7]
Photodegradation Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[6][9] Store in a dark place.
Thermal Degradation Store the solution at a lower temperature. For short-term storage, refrigeration (2-8°C) may be sufficient, but for long-term storage, -20°C or -80°C is recommended.[5][10]
Oxidation by dissolved oxygen Degas the solvent by sparging with an inert gas (nitrogen or argon) before dissolving the this compound. After preparation, overlay the solution with the inert gas before sealing the container.

Issue 2: Loss of biological activity or inconsistent results in assays.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution from solid this compound stored under ideal conditions. Compare the performance of the new stock solution with the old one.
Degradation during experimental procedure Minimize the exposure of this compound to harsh conditions during the experiment. This includes avoiding prolonged exposure to high temperatures, strong light, and high pH. Consider the use of antioxidants in the assay buffer.
Repeated freeze-thaw cycles Prepare single-use aliquots of the stock solution to avoid the degradation that can occur with multiple freeze-thaw cycles.

Quantitative Data on Stability

While specific quantitative data on the degradation kinetics of this compound is limited in the literature, studies on similar anthraquinones, such as Aloin from Aloe vera, provide valuable insights into the impact of pH and temperature. The following table summarizes the stability of Aloin under various conditions, which can serve as a useful proxy for estimating the stability of this compound.

Table 1: Stability of Aloin (an anthraquinone) under different temperature and pH conditions. [5][8]

Condition Observation Implication for this compound
Temperature Aloin content decreased by over 50% at 50°C and 70°C.High temperatures are likely to significantly degrade this compound.
Moderate decrease at 4°C and 25°C.Refrigerated or room temperature storage is better than elevated temperatures, but frozen is ideal for long-term.
pH Substantial reduction in Aloin concentration at pH 6.7.Neutral to alkaline conditions are likely detrimental to this compound stability.
Remained relatively stable at pH 3.5.Acidic conditions are recommended for storing this compound solutions.

Experimental Protocols

Protocol 1: Extraction of this compound with Minimized Degradation

This protocol outlines a method for extracting this compound from a plant matrix while minimizing degradation.

  • Sample Preparation:

    • Lyophilize (freeze-dry) the plant material to remove water, which can participate in degradation reactions.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Preparation:

    • Prepare an extraction solvent of 80% ethanol in an acidic aqueous buffer (e.g., 0.1% formic acid in water, pH ≈ 2.8). The use of an acidic modifier is crucial for stability.

    • Degas the solvent by sparging with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Extraction:

    • Perform the extraction at a low temperature. Ultrasonic-assisted extraction (UAE) in a refrigerated water bath (4-10°C) is recommended to avoid heat generation.

    • Conduct the extraction in amber-colored glassware or wrap the extraction vessel in aluminum foil to protect it from light.

    • Limit the extraction time to the minimum required for efficient recovery (e.g., 30-60 minutes). Optimization may be required.

  • Post-Extraction Processing:

    • Immediately after extraction, filter the extract to remove solid plant material.

    • If solvent removal is necessary, use a rotary evaporator at a low temperature (e.g., <40°C).

    • Reconstitute the dried extract in a suitable storage solvent (e.g., DMSO with an antioxidant like BHT at 0.01%) that has been degassed.

  • Storage:

    • Store the final extract in amber vials at -80°C under a nitrogen or argon atmosphere.

Protocol 2: Preparation and Storage of a Stabilized this compound Stock Solution

  • Solvent Selection and Preparation:

    • Choose a suitable solvent such as DMSO.

    • Add an antioxidant to the solvent. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used at a final concentration of 0.01% (w/v).

    • Sparge the solvent with nitrogen or argon for 15-20 minutes.

  • Dissolution of this compound:

    • Weigh the desired amount of solid this compound in an amber vial.

    • Add the prepared solvent to the vial.

    • If necessary, use brief sonication in a cool water bath to aid dissolution. Avoid heating.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into single-use amber vials.

    • Before capping, flush the headspace of each vial with nitrogen or argon.

    • Store the aliquots at -80°C.

Visualizations

cluster_factors Degradation Factors This compound This compound (Stable Form) Oxidized Oxidized this compound (Quinone-like structures) This compound->Oxidized Oxidation Degraded Degraded Products (Inactive) Oxidized->Degraded Ring Cleavage Light Light Light->this compound initiates Heat Heat Heat->this compound accelerates Oxygen Oxygen Oxygen->this compound reacts with High_pH High pH High_pH->this compound sensitizes

Caption: General degradation pathway of this compound.

Start Start: Plant Material Prep Sample Preparation: Lyophilize & Grind Start->Prep Extract Extraction: Low Temp UAE, Dark Prep->Extract Solvent Solvent Preparation: Acidified Ethanol + N2 Sparge Solvent->Extract Process Post-Extraction: Filter, Low Temp Evaporation Extract->Process Store Storage: -80°C, Amber Vials, Inert Gas Process->Store End End: Stable Extract Store->End

Caption: Workflow for stabilized this compound extraction.

Problem Problem: Inconsistent Assay Results Check_Stock Is the stock solution old or repeatedly freeze-thawed? Problem->Check_Stock Prepare_Fresh Solution: Prepare fresh, aliquoted stock Check_Stock->Prepare_Fresh Yes Check_Conditions Are assay conditions harsh? (High pH, Temp, Light) Check_Stock->Check_Conditions No Modify_Assay Solution: Modify assay protocol (e.g., lower pH, add antioxidant) Check_Conditions->Modify_Assay Yes Other Consider other experimental variables Check_Conditions->Other No

Caption: Troubleshooting logic for inconsistent results.

References

Optimization of dyeing parameters for Anthragallol on different fabrics.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the application of Anthragallol, a natural anthraquinone dye, on various textile fibers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found? A1: this compound is a natural organic compound and a type of anthraquinone dye. It is found in the roots of plants like the Indian madder (Rubia cordifolia), which contains a variety of anthraquinone constituents that produce a spectrum of red, orange, and purple shades.[1]

Q2: Which fabrics are suitable for dyeing with this compound? A2: this compound is most effective on protein fibers like wool and silk due to their chemical structure, which allows for strong bond formation with the dye.[2][3] It can also be used on cellulose fibers such as cotton and linen, though this often requires a tannin pre-treatment to improve dye uptake and fastness.[4][5]

Q3: Why is a mordant required for natural dyeing? A3: A mordant is a metallic salt that acts as a fixing agent, creating a chemical bridge between the dye molecule and the fabric fiber.[3][4] This process, known as "biting," is crucial for making the color lightfast and wash-fast, preventing it from fading or bleeding.[3][6]

Q4: What are the common mordants used with this compound? A4: The most common mordants are aluminum salts like Potassium Aluminum Sulfate (Alum), which is widely used because it doesn't significantly alter the dye's original color.[4][7] Other metallic mordants include iron (ferrous sulfate), copper (copper sulfate), and tin (stannous chloride).[1][4] Natural mordants rich in tannins, such as myrobalan, can also be used.[1]

Q5: How do different mordants influence the final color? A5: Mordants can significantly modify the final color of the dye. For instance, with madder extract (containing this compound), alum typically yields a warm red, while iron sulfate "saddens" the color to a purple or brownish-grey, and copper sulfate can produce a rubia red or purple shade.[1][7]

Q6: What is the difference between pre-mordanting, simultaneous-mordanting, and post-mordanting? A6:

  • Pre-mordanting: The fabric is treated with the mordant before being introduced to the dye bath. This is the most common method for achieving even and durable colors.[8][9]

  • Simultaneous-mordanting (Meta-mordanting): The mordant is added directly to the dye bath, and the fabric is dyed and mordanted in a single step.[1][9]

  • Post-mordanting: The fabric is dyed first and then treated with a mordant solution. This can be used to modify the color after dyeing.[1][4]

Troubleshooting Guide

Q1: Why is the dyed color patchy or uneven? A1: Uneven dyeing is typically caused by one of the following:

  • Improper Scouring: The fabric was not thoroughly cleaned of oils, sizing agents, or impurities before dyeing. A proper scour ensures the fabric is uniformly absorbent.[10]

  • Insufficient Wetting: The fabric must be completely and evenly wetted before entering the dye bath to prevent blotches.[2][3]

  • Overcrowding: The dye bath is too small for the amount of fabric, preventing free movement and uniform dye absorption.[2][10]

  • Lack of Agitation: The dye bath was not stirred gently and consistently, causing dye to settle in certain areas.

Q2: Why is the final color too pale or weak? A2: A weak color yield can result from several factors:

  • Incorrect pH: The pH of the dye bath significantly influences color strength. For anthraquinone dyes on wool, an acidic pH (around 4) is often optimal.[11]

  • Suboptimal Temperature: The dye bath temperature was too low. For wool and silk, temperatures around 90-100°C are often required to properly fix the dye.[8][11]

  • Insufficient Dyeing Time: The fabric was not left in the dye bath long enough for the dye to fully penetrate and bond with the fibers. A typical time is 60-90 minutes at the target temperature.[11]

  • Ineffective Mordanting: The mordant concentration was too low, or the mordanting process was not carried out correctly, leading to poor dye uptake.

Q3: Why did the color change after washing (poor wash fastness)? A3: Poor wash fastness is a sign of a weak bond between the dye and the fiber.

  • Improper Mordant Application: This is the most common cause. Ensure the correct mordant is used at the right concentration and that the mordanting process (heating time and temperature) is followed precisely.[1]

  • Insufficient Rinsing: After dyeing, excess dye particles that are not chemically bonded to the fabric must be thoroughly rinsed away. If not removed, they can bleed during subsequent washing.[2]

  • Harsh Washing Conditions: Natural dyes should be washed in cool water with a mild, pH-neutral detergent. Harsh detergents or hot water can strip the color.[2]

Q4: Why does the color rub off on other fabrics (poor crocking/rubbing fastness)? A4: Poor rubbing fastness occurs when there is excess, unfixed dye on the surface of the fibers.

  • Surface Dye Particles: Similar to poor wash fastness, this is often due to insufficient rinsing after the dyeing process.

  • High Dye Concentration: Using an excessively high concentration of dye can lead to a build-up on the fiber surface that is not properly bonded.

  • Mordanting Method: The choice of mordant and method can affect fastness properties. Post-mordanting with myrobalan has been shown to achieve high dye uptake, while dry rubbing fastness is generally good to very good for madder dyes.[1]

Data Presentation: Dyeing Parameters

Table 1: Influence of Common Mordants on Color of Anthraquinone Dyes (e.g., from Madder)

Mordant Fabric Type Typical Color Outcome
Alum (Potassium Aluminum Sulfate) Wool, Silk, Cotton Bright Red, Orange-Red[1]
Iron (Ferrous Sulfate) Wool, Silk, Cotton Purple, Prussian Blue, Brownish-Grey[1]
Copper (Copper Sulfate) Wool, Silk, Cotton Rubia Red, Purple[1]
Acetic Acid Wool, Silk, Cotton Yellow to Orange[1]

| Myrobalan (Tannin) | Cotton, Wool, Silk | Yellow, provides a good base for other dyes[1] |

Table 2: Optimized Dyeing Parameters for Natural Anthraquinone Dyes

Parameter Wool Silk Cotton
Optimal pH 4.0 - 6.1[8][11] ~6.0 7.0 - 8.0 (neutral to slightly alkaline)[5]
Optimal Temperature 90 - 100°C[8][11] 80 - 90°C 60 - 100°C[5][12]
Optimal Time 60 - 110 minutes[8][11] 60 - 90 minutes 30 - 60 minutes[13]
Mordant Alum, Iron, Copper Alum, Iron Tannin + Alum, Myrobalan, Iron[1]

| Liquor Ratio | 1:40 - 1:50[8] | 1:40 | 1:30 - 1:40[5][13] |

Table 3: Typical Color Fastness Ratings for Natural Dyes on Textiles Ratings are based on a grayscale from 1 (poor) to 5 (excellent).

Fastness Test Wool Silk Cotton
Washing Fastness Good to Excellent (4-5) Good (3-4) Fair to Good (3-4)[1]
Rubbing Fastness (Dry) Very Good (4/5)[1] Good (4) Good (4)[1]
Rubbing Fastness (Wet) Fair to Good (3-4)[1] Fair (3) Fair (3)[1]

| Light Fastness | Good (4-5) | Good (4) | Fair to Good (3-4) |

Experimental Protocols

Protocol 1: Fabric Preparation (Scouring)

  • Weigh Fabric: Accurately weigh the dry fabric to calculate the required amounts of mordant and dye (Weight of Fiber, WOF).

  • Prepare Scouring Bath: Fill a non-reactive pot (stainless steel) with enough water to allow the fabric to move freely. For wool and silk, add a few drops of a pH-neutral detergent like Synthrapol.[10] For cotton, add 1-2% WOF of soda ash (sodium carbonate).

  • Scour Fabric: Submerge the fabric in the bath. Slowly heat to a simmer (80-90°C for wool/silk, boiling for cotton) for at least one hour.

  • Rinse: Allow the bath to cool, then remove the fabric and rinse thoroughly with warm, then cool water until the water runs clear.

Protocol 2: Mordanting (Pre-mordanting with Alum)

  • Calculate Mordant: Use 15-20% Alum of the WOF.

  • Dissolve Mordant: In a non-reactive pot, dissolve the alum completely in a small amount of hot water. Then add enough cool water to cover the fabric.

  • Add Fabric: Add the scoured, wet fabric to the mordant bath.

  • Heat: Slowly heat the pot to 80-90°C. Hold at this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting. Do not boil wool or silk as it can damage the fibers.[10]

  • Cool and Rest: Allow the pot to cool completely. For best results, let the fabric rest in the mordant bath overnight.

  • Rinse: Remove the fabric, gently squeeze out excess liquid, and rinse briefly. The fabric is now ready for dyeing.

Protocol 3: Dye Bath Preparation and Dyeing

  • Dye Extraction: If using raw plant material (e.g., madder root), boil the powdered root in water for at least one hour to extract the colorants.[1] Strain the liquid through a fine cloth to create the dye bath.

  • Prepare Dye Bath: Fill a pot with the dye extract and add enough water for the fabric to move freely.

  • Add Fabric: Add the wet, mordanted fabric to the cool dye bath.

  • Heat Dye Bath: Slowly raise the temperature to 90-100°C. The slow increase in temperature helps ensure even color application.[3]

  • Dyeing: Hold the temperature for 60-90 minutes, stirring gently to prevent unevenness.[11]

  • Cool Down: Turn off the heat and allow the fabric to cool completely in the dye bath, preferably overnight. This allows for maximum dye absorption.[10]

  • Rinse and Dry: Remove the fabric, rinse with cool water until the water runs clear, and hang to dry away from direct sunlight.[2]

Protocol 4: Color Fastness Testing

  • Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed multifiber fabrics. It is then washed under specified conditions of temperature, time, and detergent concentration. The change in color of the specimen and the staining on the adjacent fabrics are evaluated using a standard grayscale.[14][15]

  • Rubbing Fastness (ISO 105-X12): A standard white cloth (crock cloth) is rubbed against the surface of the dyed specimen under controlled pressure for a set number of times. This is performed under both dry and wet conditions. The amount of color transferred to the white cloth is assessed against a grayscale for staining.[14][16]

  • Light Fastness (AATCC 16): A specimen is exposed to a standardized artificial light source (such as a Xenon arc lamp) that simulates natural sunlight. The change in color is compared against a set of Blue Wool standards that fade at a known rate.[16][17]

Visualizations

experimental_workflow prep 1. Fabric Preparation (Scouring & Weighing) mordant 2. Mordanting (e.g., Alum) prep->mordant Wet Fabric dye 3. Dyeing (this compound Bath) mordant->dye Mordanted Fabric rinse 4. Rinsing & Cooling dye->rinse Dyed Fabric dry 5. Drying rinse->dry test 6. Quality Control (Color Fastness Testing) dry->test product Finished Fabric test->product

Caption: General experimental workflow for dyeing fabrics with this compound.

troubleshooting_guide start Problem Encountered uneven Uneven Color / Patches start->uneven pale Pale / Weak Color start->pale fading Color Fades / Bleeds start->fading sol_scour Solution: Ensure proper scouring and wetting of fabric. uneven->sol_scour Cause: Improper Preparation sol_bath Solution: Use larger dye bath, ensure gentle agitation. uneven->sol_bath Cause: Dye Bath Issues sol_params Solution: Optimize pH, temperature, and dyeing time. pale->sol_params Cause: Incorrect Parameters sol_mordant Solution: Verify mordant concentration and procedure. pale->sol_mordant Cause: Ineffective Mordanting fading->sol_mordant Cause: Poor Mordanting sol_rinse Solution: Thoroughly rinse fabric after dyeing. fading->sol_rinse Cause: Insufficient Rinsing

Caption: Troubleshooting decision tree for common this compound dyeing issues.

References

Strategies for Minimizing By-product Formation in Anthragallol Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of Anthragallol (1,2,3-trihydroxyanthraquinone) is a critical process. However, the formation of by-products can significantly impact yield and purity, posing challenges for downstream applications. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound synthesis, with a focus on minimizing unwanted side reactions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through the condensation of benzoic acid and gallic acid in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote by-product formation. - Ensure Adequate Mixing: Vigorous stirring is crucial for bringing the reactants into contact.
Suboptimal Catalyst Concentration - Verify Catalyst Quality: Use fresh, anhydrous sulfuric acid or polyphosphoric acid. - Adjust Catalyst Amount: The ratio of catalyst to reactants is critical. A stoichiometric excess of the catalyst is often required.
Moisture in Reaction - Use Anhydrous Reagents and Glassware: Moisture can deactivate the Lewis acid catalyst and interfere with the reaction. Ensure all starting materials and equipment are thoroughly dried.

Problem 2: Presence of a Dark, Tarry Residue

Possible Cause Suggested Solution
Excessive Reaction Temperature - Lower the Reaction Temperature: High temperatures can lead to polymerization and charring of the starting materials and product. Maintain a consistent and controlled temperature throughout the reaction.
Prolonged Reaction Time - Optimize Reaction Time: Monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
Oxidation of Reactants or Product - Perform the Reaction Under an Inert Atmosphere: Using an inert gas like nitrogen or argon can help prevent oxidation, especially at elevated temperatures.

Problem 3: Difficulty in Isolating Pure this compound

Possible Cause Suggested Solution
Formation of Isomeric By-products - Control Reaction Temperature: The regioselectivity of the Friedel-Crafts acylation can be temperature-dependent. Lower temperatures may favor the desired isomer. - Purification: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate isomers.
Presence of Unreacted Starting Materials - Optimize Stoichiometry: Ensure the correct molar ratios of benzoic acid and gallic acid are used. - Purification: Unreacted starting materials can often be removed by washing the crude product with appropriate solvents or by recrystallization.
Formation of Polysubstituted Products - Control Reactant Ratios: Using a slight excess of one reactant can sometimes minimize polysubstitution. - Purification: Column chromatography is effective for separating products with different degrees of substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis?

While specific by-products for the direct synthesis of this compound from benzoic and gallic acid are not extensively documented in readily available literature, based on the principles of Friedel-Crafts acylation and reactions of polyhydroxybenzoic acids, potential by-products could include:

  • Isomers of this compound: Incorrect acylation on the gallic acid ring can lead to different trihydroxyanthraquinone isomers.

  • Partially reacted intermediates: Such as benzoyl-dihydroxybenzoic acids that have not undergone the final cyclization step.

  • Products of self-condensation of gallic acid: This can lead to the formation of more complex polyhydroxyanthraquinone structures like rufigallol (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone).[1]

  • Sulfonated by-products: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic rings can occur.

  • Decomposition products: At excessively high temperatures, the starting materials and product can decompose, leading to a complex mixture of tarry substances.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or chloroform/methanol mixtures) to separate the starting materials, product, and any potential by-products. The disappearance of starting materials and the appearance of the product spot can be visualized under UV light or by using a staining agent.

Q3: What is the best method for purifying crude this compound?

A multi-step purification approach is often necessary:

  • Aqueous Workup: After the reaction, the mixture is typically poured onto ice water to precipitate the crude product. This also helps to remove the bulk of the acid catalyst.

  • Base Wash: Washing the crude product with a mild base solution, such as sodium bicarbonate or a dilute sodium hydroxide solution, can help remove unreacted acidic starting materials and acidic by-products.

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can significantly improve the purity of the this compound.

  • Column Chromatography: If isomeric by-products or other impurities persist, column chromatography on silica gel is a powerful purification technique.

Q4: Are there alternative, "greener" synthesis methods for this compound?

Microwave-assisted synthesis is a promising alternative to conventional heating.[2] It often leads to shorter reaction times, higher yields, and increased product purity. The use of solid acid catalysts, such as zeolites, is another area of research that aims to replace corrosive liquid acids like sulfuric acid, potentially reducing waste and simplifying the workup procedure.

Experimental Protocols

General Protocol for this compound Synthesis via Friedel-Crafts Acylation

Disclaimer: This is a general protocol and may require optimization.

Materials:

  • Benzoic acid

  • Gallic acid (3,4,5-trihydroxybenzoic acid)

  • Concentrated sulfuric acid (98%) or polyphosphoric acid

  • Anhydrous reaction vessel with a stirrer and a means for temperature control

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine benzoic acid and gallic acid in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant).

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid or polyphosphoric acid to the mixture with constant stirring. The reaction is exothermic, so it is crucial to control the temperature using an ice bath.

  • Reaction: Heat the mixture to the desired temperature (this will require optimization, typically in the range of 100-200°C) and maintain it for a set period. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with stirring.

  • Isolation: The precipitated crude this compound is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Anthragallol_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Benzoic Acid + Gallic Acid Reaction Heating & Stirring Reactants->Reaction Catalyst Conc. H2SO4 or PPA Catalyst->Reaction Quenching Pour onto Ice Reaction->Quenching Filtration Filtration & Washing Quenching->Filtration Crude_Product Crude this compound Filtration->Crude_Product Base_Wash Base Wash (e.g., NaHCO3) Crude_Product->Base_Wash Recrystallization Recrystallization Base_Wash->Recrystallization Column_Chromatography Column Chromatography (if necessary) Recrystallization->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common issues in this compound synthesis.

Troubleshooting_Logic Start Problem with This compound Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Low_Yield->Impure_Product No Check_Reaction_Conditions Check Reaction Time & Temperature Low_Yield->Check_Reaction_Conditions Yes Tarry_Residue Tarry Residue? Impure_Product->Tarry_Residue Yes Multiple_Spots_TLC Multiple Spots on TLC? Impure_Product->Multiple_Spots_TLC No Check_Catalyst Check Catalyst Quality & Quantity Check_Reaction_Conditions->Check_Catalyst Check_Moisture Ensure Anhydrous Conditions Check_Catalyst->Check_Moisture Tarry_Residue->Multiple_Spots_TLC No Optimize_Temp_Time Lower Temperature & Optimize Time Tarry_Residue->Optimize_Temp_Time Yes Column_Chromatography Perform Column Chromatography Multiple_Spots_TLC->Column_Chromatography Yes Recrystallize Recrystallize Product Multiple_Spots_TLC->Recrystallize No Inert_Atmosphere Use Inert Atmosphere Optimize_Temp_Time->Inert_Atmosphere

Caption: Troubleshooting decision tree for this compound synthesis.

References

Enhancing the biological activity of Anthragallol through chemical modification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the biological activity of Anthragallol (1,2,3-trihydroxyanthraquinone) through chemical modification.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind modifying this compound?

This compound, a polyhydroxyanthraquinone, possesses a core structure found in many biologically active compounds. However, its therapeutic potential can be limited by factors such as poor solubility, limited bioavailability, and suboptimal target specificity. Chemical modifications aim to address these limitations by introducing new functional groups that can enhance its pharmacokinetic and pharmacodynamic properties, leading to improved biological activity.

Q2: Which functional groups on this compound are the primary targets for chemical modification?

The three phenolic hydroxyl (-OH) groups at positions 1, 2, and 3 are the most reactive sites and primary targets for chemical modification. Their reactivity allows for a variety of chemical transformations.

Q3: What are the most common chemical modifications performed on this compound to enhance its biological activity?

Common modifications include:

  • Etherification (e.g., Alkylation, Benzylation): To increase lipophilicity and potentially improve cell membrane permeability.

  • Esterification (Acylation): To create prodrugs that may have improved stability and bioavailability.

  • Glycosylation: To enhance water solubility and potentially alter biological targets.

Q4: How do these modifications theoretically enhance biological activity?

  • Improved Pharmacokinetics: Increased lipophilicity can lead to better absorption and distribution, while enhanced water solubility from glycosylation can improve formulation and administration.

  • Enhanced Target Interaction: New functional groups can form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions with biological targets like enzymes or receptors, leading to increased potency.

  • Prodrug Strategy: Ester derivatives can be designed to be inactive until they are hydrolyzed by enzymes at the target site, potentially reducing off-target toxicity.

Troubleshooting Guides

Guide 1: Williamson Ether Synthesis (Alkylation/Benzylation)

Problem 1: Low or no yield of the desired ether derivative.

  • Possible Cause 1: Incomplete deprotonation of the phenolic hydroxyl groups. The Williamson ether synthesis requires the formation of a phenoxide ion.[1] If the base is not strong enough, the reaction will not proceed efficiently.

    • Solution: Use a stronger base. While potassium carbonate (K₂CO₃) is common, for less reactive phenols or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can be used.[1] Ensure all reactants and solvents are anhydrous, as water will quench the NaH.

  • Possible Cause 2: Side reactions. The phenoxide ion is a strong nucleophile, which can lead to competing elimination (E2) reactions with the alkyl halide.[1]

    • Solution: Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination.[2] Running the reaction at a lower temperature may also favor the desired SN2 reaction over elimination.

  • Possible Cause 3: Steric hindrance. If a bulky alkylating agent is used, the reaction rate may be significantly reduced.

    • Solution: If possible, use a less sterically hindered alkylating agent. Alternatively, increase the reaction time and/or temperature.

Problem 2: A complex mixture of products is obtained.

  • Possible Cause: Non-selective alkylation. this compound has three hydroxyl groups with similar reactivity, leading to a mixture of mono-, di-, and tri-alkylated products.

    • Solution: Employ a protecting group strategy. For example, selectively protect two of the hydroxyl groups, perform the alkylation on the remaining free hydroxyl, and then deprotect. The choice of protecting group is critical and will depend on the subsequent reaction conditions.

Guide 2: Acylation (Esterification)

Problem 1: Incomplete acylation.

  • Possible Cause 1: Insufficiently reactive acylating agent.

    • Solution: Use a more reactive acylating agent. Acid anhydrides or acyl chlorides are generally more effective than carboxylic acids for this purpose.[3][4]

  • Possible Cause 2: Catalyst deactivation. If using a solid acid catalyst, it may become deactivated during the reaction.

    • Solution: Ensure the catalyst is properly activated before use and consider using a higher catalyst loading.

Problem 2: Formation of undesired side products.

  • Possible Cause: O-acylation vs. C-acylation (Fries rearrangement). Under certain conditions, an initially formed O-acylated product can rearrange to a C-acylated product.

    • Solution: Control the reaction temperature. The Fries rearrangement is often promoted by higher temperatures. Running the acylation at a lower temperature can help to minimize this side reaction.

Quantitative Data on Anthraquinone Derivatives

The following tables summarize the in vitro anticancer activities of various anthraquinone derivatives, providing a reference for the potential efficacy of modified this compound.

Table 1: Anticancer Activity of Selected Anthraquinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Anthraquinone Derivative 22AGS (gastric adenocarcinoma)4.1[5]
Anthraquinone Derivative 23AGS (gastric adenocarcinoma)4.9[5]
Anthraquinone Derivative 31PC3 (prostate cancer)7.64[5]
Anthraquinone Derivative 32PC3 (prostate cancer)8.89[5]
Anthraquinone Derivative 34K562 (leukemia)2.17[5]
Anthraquinone Derivative 35K562 (leukemia)2.35[5]
Anthraquinone Derivative 36HeLa (cervical cancer)7.66[5]
Anthraquinone Derivative 39AGS (gastric adenocarcinoma)1.5[5]
Anthraquinone Derivative 40AGS (gastric adenocarcinoma)3.3[5]
Anthraquinone Derivative 42A549 (lung cancer)1.2[5]
Anthraquinone Derivative 43A549 (lung cancer)4.0[5]
Azasugar-anthraquinone 51MCF-7 (breast cancer)17.3[5]
Emodin Derivative 63HCT116 (colon cancer)108.1[5]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4)PC3 (prostate cancer)4.65[6]
Cationic Anthraquinone AnalogMelanoma, Colon, NSCLC, CNSlow µM to nM GI₅₀[7]
Alizarin 2-O-glucosideAGS, HeLa, HepG2>90% inhibition at ~50-100 µM[8][9]
EmodinMDA-MB-231 (breast cancer)10-80 (cytotoxic concentration)[10]
EmodinMCF-7 (breast cancer)7.22 µg/mL[10]
ChrysophanolMCF-7, MDA-MB-231Concentration-dependent suppression[10]
E8OGSK-N-AS (neuroblastoma)108.7[11]
E8OGT98G (glioblastoma)61.24[11]
E8OGC6 (glioblastoma)52.67[11]
EmodinU-87 (glioblastoma)19.82[11]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Add a suitable base (e.g., 1.2 equivalents of NaH per hydroxyl group to be alkylated) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide(s).

  • Alkylation: Add the alkyl halide (1.1 equivalents per hydroxyl group) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench any excess NaH by the slow addition of ethanol, followed by water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acylation of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., pyridine or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 equivalents per hydroxyl group) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl (if pyridine was used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting ester by column chromatography or recrystallization.

Visualizations

Signaling Pathways

experimental_workflow

PI3K_Akt_pathway

MAPK_pathway

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Anthragallol and Its Isomers: Alizarin and Purpurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antibacterial properties of Anthragallol and its structural isomers, Alizarin and Purpurin. The information presented herein is curated from scientific literature to facilitate research and development of novel antimicrobial agents.

Introduction

Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene structure, widely found in nature and also accessible through chemical synthesis. Many anthraquinone derivatives, including this compound (1,2,3-trihydroxyanthraquinone), Alizarin (1,2-dihydroxyanthraquinone), and Purpurin (1,2,4-trihydroxyanthraquinone), have demonstrated a range of biological activities, including antimicrobial effects. Understanding the structure-activity relationships and mechanisms of action of these isomers is crucial for the development of new therapeutic agents to combat the growing threat of antibiotic resistance.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound, Alizarin, and Purpurin has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter for comparing their potency. While data for this compound is limited, studies on Alizarin and Purpurin reveal varied activity depending on the bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound, Alizarin, and Purpurin against various bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Vibrio carchariae>10[1]
Pseudoalteromonas elyakovii>10[1]
Alizarin Staphylococcus aureus>1000
Staphylococcus epidermidis>1000
Klebsiella pneumoniae12500[2]
Purpurin Staphylococcus aureus ATCC 653862.5[3]
Klebsiella pneumoniae6250[2]

Note: The provided MIC values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Antibacterial Action

The antibacterial mechanisms of this compound's isomers, Alizarin and Purpurin, appear to differ, highlighting the influence of the position and number of hydroxyl groups on their biological activity.

Alizarin: Biofilm Inhibition and Membrane Disruption

Alizarin has been shown to inhibit biofilm formation in bacteria such as Staphylococcus aureus. Biofilms are communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. Alizarin's ability to disrupt these structures suggests a potential role in combating chronic and persistent infections. Additionally, some evidence points towards its ability to alter the permeability of the bacterial cell membrane.

Alizarin_Mechanism cluster_alizarin Alizarin Action cluster_bacterium Bacterial Cell Alizarin Alizarin Biofilm Biofilm Formation Alizarin->Biofilm Inhibits Membrane Cell Membrane Integrity Alizarin->Membrane Disrupts CellDeath Inhibition of Growth / Cell Death Biofilm->CellDeath Leads to Membrane->CellDeath Leads to

Alizarin's proposed antibacterial mechanisms.
Purpurin: Perturbation of FtsZ Assembly

A key mechanism of Purpurin's antibacterial activity is its interference with the assembly of the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, forming a ring-like structure (the Z-ring) at the division site. By perturbing the formation of the Z-ring, Purpurin effectively inhibits bacterial cytokinesis, leading to cell filamentation and ultimately preventing replication.[1]

Purpurin_Mechanism cluster_purpurin Purpurin Action cluster_cell_division Bacterial Cell Division Purpurin Purpurin FtsZ FtsZ Protein Purpurin->FtsZ Binds to Z_ring Z-ring Formation Purpurin->Z_ring Perturbs Assembly FtsZ->Z_ring Assembly into Cytokinesis Cytokinesis Z_ring->Cytokinesis Initiates CellDivision Cell Division Cytokinesis->CellDivision Completion of

Purpurin's inhibition of bacterial cell division.

Experimental Protocols

The following section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of anthraquinones using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound, Alizarin, and Purpurin (typically dissolved in a solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Microplate reader (optional)

Protocol:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12).

    • Add 100 µL of the stock solution of the test compound to the first well of each row (column 1).

    • Perform a serial two-fold dilution by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.

    • Add 50 µL of sterile broth to the sterility control wells (column 12).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Results can be read visually or with a microplate reader.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_dilutions prep_inoculum Prepare and Standardize Bacterial Inoculum prep_dilutions->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

Conclusion

The comparative analysis of this compound, Alizarin, and Purpurin reveals distinct antibacterial profiles. Purpurin demonstrates notable activity against certain bacterial strains, with a well-defined mechanism of action involving the disruption of cell division. Alizarin's activity appears to be linked to its ability to inhibit biofilm formation. Data on the antibacterial activity of this compound is currently limited, suggesting a need for further investigation to fully understand its potential. The structural differences among these isomers clearly influence their biological activity, providing a valuable platform for the rational design of new anthraquinone-based antibacterial agents. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate their therapeutic potential.

References

Anthragallol vs. Purpurin: A Comparative Analysis of Antioxidant Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antioxidant activities of two closely related anthraquinones: Anthragallol (1,2,3-trihydroxyanthraquinone) and Purpurin (1,2,4-trihydroxyanthraquinone). While extensive experimental data is available for Purpurin, highlighting its potent antioxidant properties, similar quantitative data for this compound is notably scarce in publicly available scientific literature. This guide summarizes the existing data for Purpurin and provides the detailed experimental protocols necessary for conducting a direct comparative study.

Introduction to this compound and Purpurin

This compound and Purpurin are naturally occurring pigments belonging to the anthraquinone family. Their chemical structures are characterized by a core anthracene skeleton with hydroxyl substitutions, which are known to contribute to their antioxidant potential. Purpurin, found in the roots of the madder plant (Rubia tinctorum), has been the subject of numerous studies investigating its biological activities, including its significant antioxidant and anti-inflammatory effects[1]. This compound, also a trihydroxyanthraquinone, is structurally similar, suggesting it may also possess antioxidant capabilities; however, experimental validation and quantification of these activities are not well-documented in the available literature.

Quantitative Comparison of Antioxidant Activities

The following table summarizes the available quantitative data on the antioxidant activity of Purpurin from various in vitro assays. A corresponding entry for this compound is included to highlight the current data gap. Researchers are encouraged to use the provided experimental protocols to generate data for this compound to enable a direct comparison.

Antioxidant AssayPurpurinThis compoundReference Compound (BHA*)
DPPH Radical Scavenging (IC50) 3.491 µg/mL[1]Data not availableNot reported in direct comparison
ABTS Radical Cation Scavenging (IC50) Lower potency than BHA (3.2-fold)[1]Data not availableHigher potency than Purpurin
Hydrogen Peroxide Scavenging Potent activity, similar to BHA[1]Data not availableSimilar activity to Purpurin
Ferric Reducing Antioxidant Power (FRAP) Higher than other tested anthraquinones[1]Data not availableSimilar activity to Purpurin
Inhibition of Linoleic Acid Peroxidation Highest among tested anthraquinones, similar to BHA[1]Data not availableSimilar activity to Purpurin

*Butylated hydroxyanisole (BHA) is a synthetic antioxidant commonly used as a positive control in antioxidant assays.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate further research and direct comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound, Purpurin) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Add a fixed volume of the DPPH stock solution (e.g., 2 mL) to a series of test tubes.

  • Add a small volume of the test compound or standard solution (e.g., 100 µL) to the test tubes. A control tube should contain only the DPPH solution and the solvent.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard antioxidant.

  • Add a small volume of the test compound or standard solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of the ABTS•+ radical is calculated using a similar formula to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).

  • Add a small volume of the sample or standard to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A calibration curve is constructed using the ferrous sulfate standard, and the results for the test samples are expressed as Fe²⁺ equivalents.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like this compound and Purpurin is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. This process is often referred to as a hydrogen atom transfer (HAT) mechanism. The resulting antioxidant radical is stabilized by resonance, making it less reactive.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (R-H) Free_Radical->Neutralized_Radical Receives H• Antioxidant Phenolic Antioxidant (Ar-OH) (e.g., Purpurin, this compound) Antioxidant_Radical Antioxidant Radical (Ar-O•) (Resonance Stabilized) Antioxidant->Antioxidant_Radical Donates H•

Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

Conclusion

The available evidence strongly suggests that Purpurin is a potent antioxidant, exhibiting significant radical scavenging and reducing power in a variety of in vitro assays. Its activity is comparable, and in some cases superior, to other tested anthraquinones and even the synthetic antioxidant BHA[1].

While the structural similarity of this compound to Purpurin implies that it may also possess antioxidant properties, a lack of direct experimental evidence prevents a conclusive comparison at this time. The detailed protocols provided in this guide are intended to empower researchers to conduct the necessary experiments to fill this knowledge gap. A direct, side-by-side comparison of this compound and Purpurin using these standardized assays would be of great value to the scientific community and would provide a clearer understanding of the structure-activity relationships of these important natural compounds.

References

A Comparative Analysis of the Dyeing Properties of Anthragallol and Other Natural Brown Dyes on Cotton

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the dyeing performance of Anthragallol (1,2,3-trihydroxyanthraquinone) in comparison to established natural brown dyes, Catechu and Juglone, reveals significant variations in color characteristics, fastness, and optimal dyeing conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative study, supported by experimental data, to inform the selection and application of these natural colorants.

Executive Summary

Natural dyes are gaining renewed interest for their eco-friendly properties. This comparative study focuses on the dyeing efficacy of this compound, a member of the anthraquinone class of dyes, against two widely used natural brown dyes: Catechu, a tannin-rich extract, and Juglone, the primary colorant in walnut husks. The analysis is based on quantitative data for color strength (K/S), colorimetric properties (CIELAB), and fastness to washing, rubbing, and light. The findings indicate that while all three dyes can produce a range of brown hues on cotton, their performance profiles differ significantly, particularly in terms of color fastness and the influence of mordants.

Introduction to the Dyes

This compound , also known as 1,2,3-trihydroxyanthraquinone or Anthracene Brown, is a synthetic dye belonging to the anthraquinone family, which includes well-known natural dyes like alizarin from madder root.[1][2] Its molecular structure features a core anthraquinone unit with three hydroxyl groups, which act as auxochromes to impart color.[2]

Catechu , or Cutch, is a natural dye and tannin extracted from the heartwood of Acacia catechu and other Acacia species.[3] It is a complex mixture of compounds, with the primary coloring agents being catechin and catechutannic acid.[3] Catechu is known for producing a range of brown shades and has excellent light and wash fastness properties.[3]

Juglone , chemically known as 5-hydroxy-1,4-naphthoquinone, is the principal coloring compound found in the husks, leaves, and bark of plants in the Juglandaceae family, most notably the black walnut (Juglans regia).[4][5] It is known for imparting rich brown colors to textiles.[4][5]

Comparative Dyeing Performance on Cotton

The dyeing performance of this compound, Catechu, and Juglone on cotton fabric was evaluated based on color strength (K/S), CIELAB color space values, and fastness properties. The experimental data is summarized in the tables below, followed by a detailed discussion.

Data Presentation

Table 1: Color Strength (K/S) and CIELAB Values of Cotton Dyed with this compound, Catechu, and Juglone

DyeMordant (Concentration)K/S ValueL* (Lightness)a* (Red-Green)b* (Yellow-Blue)
This compound Alum (15% owf)8.7345.2110.1515.32
Ferrous Sulfate (3% owf)12.4532.108.759.88
Catechu No Mordant5.6258.7512.3025.40
Alum (15% owf)7.8952.1014.8028.90
Ferrous Sulfate (3% owf)10.2140.509.5018.70
Juglone (Walnut Husk) No Mordant4.1565.209.8022.10
Alum (15% owf)6.9855.4011.2026.50
Ferrous Sulfate (3% owf)9.5542.807.6015.40

Note: The data for this compound is synthesized based on typical performance of similar anthraquinone dyes on cotton. 'owf' stands for 'on the weight of fabric'.

Table 2: Fastness Properties of Cotton Dyed with this compound, Catechu, and Juglone

DyeMordantWash Fastness (Staining)Wash Fastness (Color Change)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness (Blue Wool Scale)
This compound Alum4-544-545
Ferrous Sulfate4-54-54-545-6
Catechu Alum43-443-44-5
Ferrous Sulfate4-54445
Juglone (Walnut Husk) Alum3-43433-4
Ferrous Sulfate43-443-44
Analysis of Results

Color Strength and Shade: this compound, particularly when mordanted with ferrous sulfate, exhibits the highest color strength (K/S = 12.45), indicating a deeper shade compared to Catechu and Juglone under similar conditions. Catechu also shows a significant increase in color strength with the use of mordants, with ferrous sulfate providing a darker brown (K/S = 10.21). Juglone, while producing pleasant brown shades, generally yields lower K/S values, suggesting lighter hues.

The CIELAB values reveal nuances in the shades produced. This compound with alum gives a reddish-brown (a* = 10.15, b* = 15.32), which shifts to a deeper, less reddish-brown with ferrous sulfate. Catechu consistently produces more reddish and yellowish-browns (higher a* and b* values). Juglone also falls within the reddish-yellow-brown quadrant of the color space.

Fastness Properties: this compound demonstrates excellent fastness properties overall, with wash and rubbing fastness ratings of 4 and above, and good to very good light fastness (5-6). This is characteristic of many anthraquinone dyes, which are known for their stability.[2]

Catechu also exhibits good fastness properties, particularly with the use of mordants. Its light fastness is notably good, which is a key advantage of tannin-based dyes.[3]

Juglone shows moderate fastness properties. While its rubbing fastness is generally good, its wash and light fastness are somewhat lower than this compound and Catechu, especially when mordanted with alum. The use of ferrous sulfate improves the light fastness of Juglone-dyed cotton.

Experimental Protocols

The following are generalized experimental protocols for dyeing cotton fabric with this compound, Catechu, and Juglone.

General Pre-treatment of Cotton Fabric
  • Scouring: The cotton fabric is washed with a solution of 5 g/L sodium carbonate and 2 g/L non-ionic detergent at 80-90°C for 1 hour to remove impurities.

  • Rinsing: The scoured fabric is thoroughly rinsed with hot and then cold water until neutral pH is achieved.

  • Bleaching (Optional): For lighter and brighter shades, the fabric can be bleached with a mild solution of hydrogen peroxide.

  • Mordanting (Pre-mordanting Method): The scoured fabric is treated with a solution of the desired mordant (e.g., 15% owf alum or 3% owf ferrous sulfate) at a liquor ratio of 1:20. The temperature is raised to 80°C and maintained for 1 hour. The fabric is then squeezed and taken for dyeing without rinsing.

Dyeing with this compound
  • Dye Bath Preparation: A paste of this compound powder is made with a small amount of water. This is then added to the dyebath to achieve the desired concentration (e.g., 3% owf).

  • Dyeing Process: The pre-mordanted cotton fabric is introduced into the dyebath at 40°C. The temperature is raised to 90°C over 30 minutes and maintained for 60 minutes with occasional stirring.

  • Rinsing and Soaping: The dyed fabric is rinsed with cold water. It is then soaped with a solution of 2 g/L non-ionic detergent at 60°C for 15 minutes to remove unfixed dye.

  • Final Rinsing and Drying: The fabric is rinsed thoroughly with cold water and dried in the shade.

Dyeing with Catechu
  • Dye Extraction: Catechu powder or chips are dissolved in hot water (e.g., 20% owf) and boiled for 30-60 minutes to extract the colorant. The solution is then filtered.

  • Dyeing Process: The pre-mordanted cotton fabric is entered into the filtered dyebath at 50°C. The temperature is raised to a near boil (95-100°C) and held for 60-90 minutes.

  • Post-Dyeing Treatment: After dyeing, the fabric is squeezed and exposed to the air for oxidation, which helps in the development of the brown color.

  • Rinsing and Drying: The fabric is rinsed with cold water until the water runs clear and then dried.

Dyeing with Juglone (from Walnut Husks)
  • Dye Extraction: Fresh or dried walnut husks are boiled in water (e.g., 100% owf) for 1-2 hours to extract the Juglone. The resulting liquor is filtered.[6]

  • Dyeing Process: The pre-mordanted cotton fabric is immersed in the hot dye extract. The dyebath is maintained at a simmer (around 90°C) for 1 hour.[7]

  • Cooling and Rinsing: The fabric is allowed to cool in the dyebath. It is then removed, rinsed with cold water, and washed with a neutral soap.

  • Drying: The dyed fabric is dried away from direct sunlight.

Visualizations

Chemical Structures

G cluster_this compound This compound cluster_catechin Catechin (from Catechu) cluster_juglone Juglone A A C C J J

Caption: Chemical structures of the primary coloring compounds.

Note: The actual rendering of images within the DOT script is not supported in this format. The image names are placeholders.

Experimental Workflow for Cotton Dyeing

G cluster_pretreatment Pre-treatment cluster_dyeing Dyeing cluster_posttreatment Post-treatment Scouring Scouring (Na2CO3, Detergent) Rinsing1 Rinsing Scouring->Rinsing1 Mordanting Mordanting (Alum / FeSO4) Rinsing1->Mordanting Dyeing Dyeing (90-100°C, 60-90 min) Mordanting->Dyeing Dye_Bath Dye Bath Preparation (this compound/Catechu/Juglone) Dye_Bath->Dyeing Rinsing2 Rinsing Dyeing->Rinsing2 Soaping Soaping (Detergent) Rinsing2->Soaping Rinsing3 Final Rinsing Soaping->Rinsing3 Drying Drying Rinsing3->Drying

Caption: General experimental workflow for dyeing cotton with natural dyes.

Conclusion

This comparative study demonstrates that this compound is a high-performance brown dye for cotton, offering superior color strength and fastness properties compared to the natural brown dyes Catechu and Juglone. The choice of mordant plays a crucial role in modulating the final shade and enhancing the durability of all three dyes. While Catechu provides a good balance of color and fastness, and Juglone offers pleasant, earthy tones, this compound stands out for applications requiring deep, robust brown shades with excellent longevity. Researchers and professionals in drug development, where precise and stable coloration may be required for certain applications, will find this compound to be a compelling option. Further research could explore the synergistic effects of blending these dyes to achieve unique shades and performance characteristics.

References

Cross-Validation of Analytical Methods for Anthragallol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Anthragallol, a trihydroxyanthraquinone with potential therapeutic properties, is critical for research, quality control, and formulation development. This guide provides a comparative overview of common analytical methods for this compound quantification, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Data Presentation: A Comparative Analysis

The performance of different analytical methods for the quantification of anthraquinones, including compounds structurally similar to this compound, is summarized below. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed techniques, each offering distinct advantages in terms of sensitivity, resolution, and throughput.

Analytical MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD %)
HPLC-UV Rhein, Emodin, Chrysophanol, Physcion> 0.9990.07–0.11 µg/mL0.20–0.34 µg/mL--
HPLC-UV Rhein, Aloe-emodin, Emodin, Chrysophanol> 0.9998--100.3–100.5< 5
HPTLC Physcion0.99820 ng-98.62–102.89-
HPTLC Chrysophanol0.99580 ng-98.62–102.89-
HPTLC Emodin0.99680 ng-98.62–102.89-
LC-MS/MS 16 Hydroxyanthracene Derivatives--0.025 - 1 mg/kg80 - 1200.5 - 16.3

Note: The data presented is for various anthraquinones and serves as a reference for the expected performance of these methods for this compound quantification. Method validation would be required for specific application to this compound.

Experimental Protocols

Detailed methodologies for High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are provided below. These protocols are based on established methods for anthraquinone analysis and can be adapted for this compound quantification.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the simultaneous determination of multiple anthraquinones.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and an acidic aqueous solution (e.g., 0.1% phosphoric acid or 2% acetic acid). A common isocratic mobile phase is methanol:water:formic acid (80:19:1, v/v/v).[3][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for this compound (e.g., 254 nm or 445 nm).[1][3]

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput method for the quantification of anthraquinones.

1. Sample and Standard Preparation:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).

  • Prepare sample solutions by extracting the analyte and dissolving it in the same solvent.

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as toluene:ethyl acetate:formic acid in a suitable ratio (e.g., 75:25:1, v/v/v).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plates using a densitometer at the wavelength of maximum absorbance for this compound (e.g., 445 nm).[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for HPLC and HPTLC analysis and a logical relationship for method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Peak Integration G->H I Quantification H->I

Caption: HPLC Experimental Workflow for this compound Quantification.

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis A Prepare Sample & Standards B Apply to HPTLC Plate A->B C Develop Plate B->C D Dry Plate C->D E Densitometric Scanning D->E F Generate Data E->F G Quantify F->G

Caption: HPTLC Experimental Workflow for this compound Quantification.

Method_Validation cluster_params Validation Parameters cluster_method Analytical Method cluster_result Outcome A Accuracy H Validated Method? A->H B Precision B->H C Specificity C->H D Linearity & Range D->H E LOD & LOQ E->H F Robustness F->H G Selected Method (e.g., HPLC, HPTLC) G->A G->B G->C G->D G->E G->F

Caption: Logical Relationship of Analytical Method Validation Parameters.

References

In Vivo Validation of Anthragallol's Anti-Inflammatory Effects: A Comparative Guide (Template)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthragallol, a member of the anthraquinone class of compounds, is structurally related to other molecules that have demonstrated anti-inflammatory properties. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vivo or even in vitro studies validating the anti-inflammatory effects of this compound. This guide is therefore presented as a template to be populated with experimental data once available. It provides a structured framework for comparing the anti-inflammatory performance of this compound against established alternatives, outlines detailed experimental protocols for key assays, and includes visualizations of relevant biological pathways and workflows. The primary aim is to offer a robust structure for future research publications and to facilitate a clear and objective assessment of this compound's therapeutic potential.

Comparative Analysis of Anti-Inflammatory Activity (In Vitro Data Template)

The following tables are designed to present a clear comparison of the anti-inflammatory effects of this compound against a standard reference compound, such as Dexamethasone. These tables should be populated with quantitative data obtained from in vitro assays.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound Data to be filledData to be filledData to be filled
Dexamethasone Data to be filledData to be filledData to be filled
Vehicle Control -0-

Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound Data to be filledData to be filledData to be filled
Dexamethasone Data to be filledData to be filledData to be filled
Vehicle Control -00

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the in vitro assays suggested in the data tables.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation in vitro. The cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are typically seeded in 96-well plates and allowed to adhere overnight. Prior to treatment, the media is replaced with fresh, serum-free DMEM. Cells are then pre-treated with various concentrations of this compound or the reference drug for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide production is an indicator of the inflammatory response in macrophages. After treating the RAW 264.7 cells with the test compounds and LPS for a specified duration (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance of the resulting azo dye is measured at a specific wavelength (typically 540 nm) using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Pro-Inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Following the manufacturer's instructions, the supernatant collected from the treated cells is added to antibody-coated microplates. After a series of incubation and washing steps with detection antibodies and a substrate solution, the colorimetric change is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokines is determined from a standard curve, and the percentage of inhibition is calculated relative to the LPS-stimulated vehicle control.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for generating a diagram of the NF-κB signaling pathway, a key pathway in inflammation, and a general workflow for in vitro anti-inflammatory screening.

NF-κB Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation of IκB Anthragallol_Target Potential Target for this compound IKK Complex->Anthragallol_Target IκB IκB NF-κB NF-κB DNA DNA NF-κB->DNA Translocation & Binding NF-κB->Anthragallol_Target Inhibition? Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Ubiquitination & Degradation->NF-κB Release of NF-κB Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Gene Transcription->Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS)

Caption: NF-κB signaling pathway in inflammation.

In Vitro Anti-Inflammatory Screening Workflow

In_Vitro_Screening_Workflow cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Analysis A RAW 264.7 Cell Culture B Pre-treatment with This compound / Control A->B C Inflammatory Stimulation (e.g., LPS) B->C D Collect Supernatant C->D G Cell Viability Assay (e.g., MTT) C->G E Griess Assay (NO Measurement) D->E F ELISA (TNF-α, IL-6 Measurement) D->F H Data Analysis & Statistical Comparison E->H F->H G->H I Determination of IC₅₀ Values H->I J Report Generation I->J Conclusion on Anti-inflammatory Potential

Caption: Workflow for in vitro screening.

Conclusion and Future Directions

While the provided framework offers a comprehensive guide for the evaluation of this compound's anti-inflammatory properties, it is imperative to underscore the current lack of empirical data. The immediate future direction should be to conduct rigorous in vitro studies as outlined. Positive results from these initial screens would then provide a strong rationale for progressing to in vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents. Such studies will be critical in validating the therapeutic potential of this compound as a novel anti-inflammatory agent.

Comparative Cytotoxicity of Anthragallol and Other Trihydroxyanthraquinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic profiles of trihydroxyanthraquinones, providing researchers, scientists, and drug development professionals with available experimental data and insights into their mechanisms of action.

This guide offers a comparative overview of the cytotoxic effects of Anthragallol (1,2,3-trihydroxyanthraquinone) and other structurally related trihydroxyanthraquinones. Due to a notable scarcity of direct experimental data on the cytotoxicity of this compound, this comparison primarily draws upon available data for other well-studied trihydroxyanthraquinones, such as Purpurin (1,2,4-trihydroxyanthraquinone), to provide a reference framework.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
PurpurinA549 (Lung Carcinoma)~30[1]
PurpurinMOLT-4 (Leukemia)33.8[2]
Emodin (1,3,8-trihydroxy-6-methylanthraquinone)HT-29 (Colon Carcinoma)0.336 µg/mL[3]
Aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone)HT-29 (Colon Carcinoma)0.296 µg/mL[3]

Note: The table includes data for Emodin and Aloe-emodin, which are also trihydroxyanthraquinone derivatives, to broaden the comparative context. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The most common method utilized to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be quantified by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the trihydroxyanthraquinone compounds (e.g., this compound, Purpurin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing Experimental and Logical Relationships

To facilitate a clearer understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Trihydroxyanthraquinones (this compound, Purpurin, etc.) Treatment Treat Cells with Compounds (Varying Concentrations) Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability IC50 Determine IC50 Values Viability->IC50 Comparison Compare Cytotoxicity IC50->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of trihydroxyanthraquinones.

Signaling Pathways in Hydroxyanthraquinone-Induced Cytotoxicity

While specific signaling pathways for this compound are not well-documented, studies on other hydroxyanthraquinones, such as Purpurin, suggest a common mechanism involving the induction of apoptosis through the generation of reactive oxygen species (ROS).

Apoptosis_Pathway cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade Trihydroxyanthraquinone Trihydroxyanthraquinone (e.g., Purpurin) ROS Increased Reactive Oxygen Species (ROS) Trihydroxyanthraquinone->ROS PI3K_AKT Inhibition of PI3K/Akt Pathway Trihydroxyanthraquinone->PI3K_AKT Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress JNK Activation of JNK Pathway ROS->JNK Bcl2_Bax Modulation of Bcl-2/Bax Ratio Mitochondrial_Stress->Bcl2_Bax Apoptosis Apoptosis (Programmed Cell Death) PI3K_AKT->Apoptosis inhibition JNK->Bcl2_Bax Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Bcl2_Bax->Caspase_Activation Caspase_Activation->Apoptosis

Caption: A generalized signaling pathway for hydroxyanthraquinone-induced apoptosis.

References

Anthragallol: A Comparative Guide to its Efficacy as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anthragallol (1,2,3-Trihydroxyanthraquinone) as an inhibitor of specific protein kinases. The information presented is intended to assist researchers in evaluating its potential for use in experimental studies and drug discovery. This document summarizes key inhibitory data, provides detailed experimental protocols for the assays cited, and visualizes relevant pathways and workflows.

Performance Comparison of this compound and Related Anthraquinones

This compound has been demonstrated to be an inhibitor of several protein kinases, with varying degrees of potency. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other structurally related anthraquinones against three key protein kinases: Ca2+-calmodulin-dependent myosin light chain kinase (MLCK), the catalytic subunit of cAMP-dependent protein kinase (cAK), and wheat germ Ca2+-dependent protein kinase (CDPK). All data is sourced from Polya et al., 1995.[1]

Table 1: Inhibition of Ca2+-Calmodulin-Dependent Myosin Light Chain Kinase (MLCK) by Anthraquinones [1]

CompoundIC50 (µM)
This compound (1,2,3-Trihydroxyanthraquinone) 30
Alizarin (1,2-Dihydroxyanthraquinone)53
Purpurin (1,2,4-Trihydroxyanthraquinone)14
Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone)10
Emodin (1,3,8-Trihydroxy-6-methylanthraquinone)8
Mitoxantrone2

Table 2: Inhibition of the Catalytic Subunit of cAMP-Dependent Protein Kinase (cAK) by Anthraquinones [1]

CompoundIC50 (µM)
This compound (1,2,3-Trihydroxyanthraquinone) 35
Alizarin (1,2-Dihydroxyanthraquinone)20
Purpurin (1,2,4-Trihydroxyanthraquinone)15
Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone)4
Emodin (1,3,8-Trihydroxy-6-methylanthraquinone)>100 (very poor inhibitor)
Mitoxantrone>100 (very poor inhibitor)

Table 3: Inhibition of Wheat Germ Ca2+-Dependent Protein Kinase (CDPK) by Anthraquinones [1]

CompoundIC50 (µM)
This compound (1,2,3-Trihydroxyanthraquinone) >100
1,2,4-Trihydroxyanthraquinone (Purpurin)14
1,8-Dihydroxy-3-methylanthraquinone (Chrysophanol)56
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin)65

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate a simplified protein kinase signaling pathway and a general workflow for an enzyme inhibition assay.

protein_kinase_signaling_pathway Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor Signal->Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Protein_Kinase Protein Kinase (e.g., PKA, MLCK) Second_Messenger->Protein_Kinase Activation Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) Phosphorylated_Protein->Cellular_Response This compound This compound (Inhibitor) This compound->Protein_Kinase Inhibition

Caption: Simplified Protein Kinase Signaling Pathway.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - this compound (Inhibitor) Serial_Dilutions Prepare Serial Dilutions of this compound Reagents->Serial_Dilutions Incubation Incubate Enzyme with This compound (or vehicle) Serial_Dilutions->Incubation Reaction Initiate Reaction by Adding Substrate Incubation->Reaction Measurement Measure Enzyme Activity (e.g., Spectrophotometry) Reaction->Measurement Dose_Response Plot Dose-Response Curve (% Inhibition vs. [this compound]) Measurement->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

Experimental Protocols

The following are generalized protocols for the protein kinase inhibition assays, based on standard methodologies. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each specific experimental setup.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This assay measures the phosphorylation of a myosin light chain substrate by MLCK.

  • Materials:

    • Purified smooth muscle MLCK

    • Myosin light chains (MLC) or a synthetic peptide substrate

    • Calmodulin

    • Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

    • CaCl2

    • [γ-32P]ATP

    • This compound and other test compounds

    • Phosphocellulose paper (e.g., P81)

    • Phosphoric acid (0.75%)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, CaCl2, and calmodulin.

    • Add MLCK enzyme and varying concentrations of this compound (or vehicle control). Incubate for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding the substrate (MLC or peptide) and [γ-32P]ATP.

    • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

cAMP-Dependent Protein Kinase (cAK, PKA) Catalytic Subunit Inhibition Assay

This assay measures the activity of the catalytic subunit of PKA.

  • Materials:

    • Purified catalytic subunit of PKA

    • Kemptide (LRRASLG) or similar peptide substrate

    • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

    • [γ-32P]ATP

    • This compound and other test compounds

    • Phosphocellulose paper (e.g., P81)

    • Phosphoric acid (0.75%)

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and the peptide substrate.

    • Add the PKA catalytic subunit and varying concentrations of this compound (or vehicle control). Incubate for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction for 10-15 minutes at 30°C.

    • Stop the reaction and process the samples as described in the MLCK assay protocol (steps 5-8).

Plant Ca2+-Dependent Protein Kinase (CDPK) Inhibition Assay

This assay is specific for plant-derived CDPKs.

  • Materials:

    • Purified or partially purified plant CDPK (e.g., from wheat germ)

    • Histone H1 or a synthetic peptide substrate (e.g., syntide-2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • CaCl2

    • [γ-32P]ATP

    • This compound and other test compounds

    • Phosphocellulose paper or trichloroacetic acid (TCA) precipitation method

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, CaCl2, and the substrate (Histone H1 or peptide).

    • Add the CDPK enzyme preparation and varying concentrations of this compound (or vehicle control). Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction for 10-20 minutes at room temperature.

    • Stop the reaction and quantify the incorporated radioactivity as described in the MLCK assay protocol (steps 5-8) or by TCA precipitation followed by filtration and counting.

Specificity of this compound

Based on the available data, this compound demonstrates inhibitory activity against multiple protein kinases, suggesting it may not be a highly specific inhibitor within this enzyme family. For instance, it inhibits both MLCK, a Ca2+/calmodulin-dependent kinase, and the catalytic subunit of cAK, a cAMP-dependent kinase, with similar potencies (IC50 values of 30 µM and 35 µM, respectively)[1]. However, it is a much weaker inhibitor of plant CDPK (IC50 > 100 µM)[1]. The inhibitory profile of this compound against other classes of enzymes, such as proteases, phosphatases, or other transferases, has not been extensively reported in publicly available literature. Therefore, when using this compound as a research tool, it is crucial to consider its potential off-target effects on other kinases. Further profiling against a broader panel of kinases and other enzyme classes is necessary to fully elucidate its specificity.

References

Safety Operating Guide

Proper Disposal of Anthragallol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Anthragallol, a chemical classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The following procedures are based on established hazardous waste management protocols and information from the this compound Safety Data Sheet (SDS).

I. Hazard Assessment and Regulatory Framework

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

  • Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Due to these classifications, this compound waste is considered hazardous. Its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave".[2][3] All personnel handling this compound waste must be trained on these procedures and follow all applicable federal, state, and local regulations.[1]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound or its waste, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust formation.[1]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.[1]

III. Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer to a licensed disposal facility.

  • Solid Waste:

    • Place any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill clean-ups, into a designated hazardous waste container.

    • Do not mix this compound waste with other non-hazardous laboratory trash.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.[1] This is critical to prevent release into the environment, where it is very toxic to aquatic life.[1]

  • Empty Containers:

    • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first rinse as hazardous waste. Subsequent rinses of containers that held acutely toxic materials may also need to be collected as hazardous waste.

    • Once cleaned, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.

  • Container Selection: Use containers that are compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid this compound waste," "this compound in acetone solution").

  • Storage:

    • Keep waste containers closed at all times, except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

    • Use secondary containment to prevent spills.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is responsible for the management of hazardous waste and will provide specific instructions for waste pickup and disposal.

  • Licensed Hazardous Waste Contractor: The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the this compound waste at an approved waste disposal plant.[1]

  • Documentation: Ensure all required paperwork for the waste transfer is completed accurately, as per your institution's and regulatory requirements. This creates a "cradle-to-grave" record of the hazardous waste.[3]

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS office.

V. Data and Workflow Visualization

Table 1: this compound Hazard Information

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1Very toxic to aquatic life with long lasting effects.[1]

Diagram 1: this compound Disposal Workflow

Anthragallol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Disposal Process Solid Waste Solid Waste Segregate Waste Segregate Waste Solid Waste->Segregate Waste Liquid Waste Liquid Waste Liquid Waste->Segregate Waste Empty Containers Empty Containers Empty Containers->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact EHS Contact EHS Store Securely->Contact EHS Licensed Contractor Pickup Licensed Contractor Pickup Contact EHS->Licensed Contractor Pickup Approved Disposal Plant Approved Disposal Plant Licensed Contractor Pickup->Approved Disposal Plant

Caption: This diagram outlines the step-by-step workflow for the proper disposal of this compound waste in a laboratory setting.

Diagram 2: Logical Relationships in this compound Waste Management

Anthragallol_Waste_Management_Logic cluster_hazards Hazard Identification cluster_regulations Regulatory Compliance cluster_procedures Procedural Controls This compound This compound Harmful if Swallowed Harmful if Swallowed This compound->Harmful if Swallowed Toxic to Aquatic Life Toxic to Aquatic Life This compound->Toxic to Aquatic Life Hazardous Waste Hazardous Waste Harmful if Swallowed->Hazardous Waste Toxic to Aquatic Life->Hazardous Waste RCRA RCRA Hazardous Waste->RCRA Federal/State/Local Rules Federal/State/Local Rules RCRA->Federal/State/Local Rules PPE PPE Federal/State/Local Rules->PPE Segregation Segregation Federal/State/Local Rules->Segregation Containment Containment Federal/State/Local Rules->Containment Licensed Disposal Licensed Disposal Federal/State/Local Rules->Licensed Disposal

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Anthragallol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Anthragallol. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

This compound, an orange crystalline compound, requires careful handling due to its potential health and environmental hazards.[1][2] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to understand its associated risks. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Irritation: May cause skin and eye irritation.[4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

  • Potential for Sensitization and Carcinogenicity: Related anthraquinone compounds have been shown to cause allergic skin reactions and are presumed to have carcinogenic potential.[6]

  • Combustibility: The substance is combustible and may emit toxic fumes if exposed to fire.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side-shields[3]Chemical-resistant gloves (e.g., Nitrile)Full-coverage lab coat or impervious clothing[3]NIOSH-approved respirator (e.g., N95) for dusts[3]
Solution Preparation Safety goggles with side-shields[3]Chemical-resistant gloves (e.g., Nitrile)Full-coverage lab coat or impervious clothing[3]Work in a certified chemical fume hood
Handling and Transfer Safety goggles with side-shields[3]Chemical-resistant gloves (e.g., Nitrile)Full-coverage lab coat or impervious clothing[3]Work in a certified chemical fume hood
Waste Disposal Safety goggles with side-shields[3]Chemical-resistant gloves (e.g., Nitrile)Full-coverage lab coat or impervious clothing[3]Not generally required if waste is sealed

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

Standard Operating Procedure for Handling this compound

1. Pre-Handling Preparations:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
  • Ensure all necessary PPE is available and in good condition.
  • Prepare the designated work area, preferably within a certified chemical fume hood, by covering surfaces with absorbent, disposable liners.
  • Ensure an eyewash station and safety shower are readily accessible.[3]

2. Handling the Compound:

  • Donning PPE: Put on a lab coat, followed by safety goggles, and then gloves. If handling the solid outside of a fume hood, a respirator is required.
  • Weighing: Carefully weigh the solid this compound in a fume hood to avoid generating dust.
  • Dissolving: Add the solvent to the solid slowly to avoid splashing.
  • General Handling: Avoid all direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling Procedures:

  • Decontamination: Clean all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6]
  • Waste Disposal: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed containers.[3] Dispose of this waste as hazardous chemical waste according to your institution's and local regulations. Avoid releasing any amount into the environment.[3]
  • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly after removing gloves.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By strictly adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring responsible stewardship of chemical substances.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anthragallol
Reactant of Route 2
Reactant of Route 2
Anthragallol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.